molecular formula C8H9ClO B1583360 2-(3-Chlorophenyl)ethanol CAS No. 5182-44-5

2-(3-Chlorophenyl)ethanol

Cat. No.: B1583360
CAS No.: 5182-44-5
M. Wt: 156.61 g/mol
InChI Key: NDWAVJKRSASRPH-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)ethanol (CAS RN: 5182-44-5) is a high-purity chemical intermediate with significant relevance in medicinal chemistry and pharmaceutical research. This aromatic alcohol, with the molecular formula C 8 H 9 ClO and a molecular weight of 156.61 g/mol, serves as a versatile building block for the synthesis of more complex bioactive molecules . Its primary research value lies in its role as a precursor in the development of potential therapeutic agents. Recent scientific literature highlights the application of the 3-chlorophenyl moiety in the synthesis of novel trazodone analogues, which are investigated as dual-acting 5-HT 1A /5-HT 7 receptor ligands with promising antidepressant-like activity . The compound's structure features a reactive ethanol group attached to a 3-chlorophenyl ring, allowing for further functionalization and incorporation into larger molecular architectures, such as long-chain arylpiperazines (LCAPs) . This product is characterized as a clear liquid at room temperature. For optimal stability, storage in a cool, dark place is recommended . Key physical properties include a boiling point of 79 °C at 0.3 mmHg, a specific gravity of 1.18 at 20°C, and a refractive index of 1.55 . It is supplied with a minimum purity of 98.0% as determined by GC analysis . Safety Information: This compound is labeled with a Warning signal word. Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Appropriate personal protective equipment should be worn, and safety data sheets should be consulted prior to use. Intended Use: This product is provided 'For Research Use Only.' It is strictly intended for laboratory research and scientific experimentation purposes. It is not intended for diagnostic or therapeutic uses, nor for human or animal utilization.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chlorophenyl)ethanol
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InChI

InChI=1S/C8H9ClO/c9-8-3-1-2-7(6-8)4-5-10/h1-3,6,10H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NDWAVJKRSASRPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70199773
Record name m-Chlorophenethylic alcohol
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Molecular Weight

156.61 g/mol
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URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5182-44-5
Record name 2-(3-Chlorophenyl)ethanol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name m-Chlorophenethylic alcohol
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Record name m-Chlorophenethylic alcohol
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Record name m-chlorophenethylic alcohol
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Foundational & Exploratory

An In-depth Technical Guide to 2-(3-Chlorophenyl)ethanol: Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-(3-chlorophenyl)ethanol, a key chemical intermediate with significant applications in research and development, particularly within the pharmaceutical industry. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical structure, physicochemical properties, spectroscopic characterization, synthesis protocols, reactivity, and role as a building block in the creation of complex molecules.

Molecular Structure and Chemical Identity

This compound, also known as 3-chlorophenethyl alcohol, is an organic compound belonging to the family of substituted phenethyl alcohols. Its structure consists of a phenyl ring substituted with a chlorine atom at the meta-position (position 3), attached to a two-carbon ethanol chain.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Molecular Formula: C₈H₉ClO[1]

Molecular Weight: 156.61 g/mol [1]

CAS Registry Number: 5182-44-5[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application in synthesis, and purification.

Physicochemical Properties
PropertyValueSource
Physical State Clear, colorless to slightly yellow liquid[2]
Boiling Point 79 °C at 0.3 mmHg[2]
Density 1.189 g/cm³ (at 20 °C)
Refractive Index 1.554 (at 20 °C)
pKa 14.76 ± 0.10 (Predicted)
Solubility Soluble in methanol, ethanol, and dichloromethane.
Spectroscopic Characterization

Spectroscopic data is crucial for the identification and purity assessment of this compound. Below are the expected characteristic spectral features.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. The expected chemical shifts (δ) in ppm relative to TMS (tetramethylsilane) are:

  • Aromatic protons (4H): Multiplet in the range of δ 7.1-7.3 ppm.

  • Methylene protons adjacent to the aromatic ring (-CH₂-Ar, 2H): Triplet around δ 2.8 ppm.

  • Methylene protons adjacent to the hydroxyl group (-CH₂-OH, 2H): Triplet around δ 3.8 ppm.

  • Hydroxyl proton (-OH, 1H): A broad singlet, with its chemical shift dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The carbon NMR spectrum reveals the different carbon environments in the molecule. The anticipated chemical shifts are:

  • Aromatic carbons: Multiple signals between δ 125-142 ppm.

  • Methylene carbon adjacent to the aromatic ring (-CH₂-Ar): Approximately δ 39 ppm.

  • Methylene carbon adjacent to the hydroxyl group (-CH₂-OH): Approximately δ 63 ppm.

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum shows the characteristic vibrational frequencies of the functional groups present.

Wavenumber (cm⁻¹)Vibration
3400-3200 (broad)O-H stretch (hydroxyl group)
3100-3000C-H stretch (aromatic)
3000-2850C-H stretch (aliphatic)
1600-1450C=C stretch (aromatic ring)
1250-1000C-O stretch (primary alcohol)
800-600C-Cl stretch

Mass Spectrometry (MS): Electron ionization mass spectrometry would be expected to show a molecular ion peak ([M]⁺) at m/z 156/158, reflecting the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). Key fragmentation patterns for primary alcohols include the loss of water ([M-18]⁺) and alpha-cleavage. The base peak is often the tropylium ion or a related aromatic fragment.

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the reduction of a suitable precursor, such as 3-chlorophenylacetic acid or its ester derivative. The following protocol details a reliable method for its preparation.

Synthesis via Reduction of 3-Chlorophenylacetic Acid

This method involves the reduction of the carboxylic acid functionality to a primary alcohol. A common and effective reagent for this transformation is sodium borohydride in the presence of iodine.

Figure 2: Workflow for the synthesis of this compound.

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-chlorophenylacetic acid (1 equivalent) and anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice-salt bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (2-3 equivalents) to the stirred solution.

  • Addition of Iodine: Prepare a solution of iodine (1 equivalent) in anhydrous THF. Add this solution dropwise to the reaction mixture, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol.

  • Work-up: Remove the solvents under reduced pressure. To the residue, add a 20% aqueous solution of potassium hydroxide and stir for 30 minutes.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Reactivity and Chemical Stability

The chemical reactivity of this compound is primarily dictated by its primary alcohol functional group.

Oxidation: As a primary alcohol, it can be oxidized to the corresponding aldehyde, 3-chlorophenylacetaldehyde, using mild oxidizing agents such as pyridinium chlorochromate (PCC) in dichloromethane. Stronger oxidizing agents, like potassium permanganate or chromic acid, will further oxidize the aldehyde to 3-chlorophenylacetic acid.[3]

Esterification: The hydroxyl group can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) in the presence of an acid catalyst to form the corresponding esters.

Halogenation: The hydroxyl group can be substituted by a halogen using reagents such as thionyl chloride (for chlorination) or phosphorus tribromide (for bromination) to yield 1-(2-haloethyl)-3-chlorobenzene.

Stability: this compound is a relatively stable compound under standard laboratory conditions. However, it should be stored in a cool, dry place away from strong oxidizing agents to prevent degradation.

Applications in Drug Development and Organic Synthesis

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

One notable application is in the synthesis of dopamine autoreceptor agonists. For instance, it is a precursor to intermediates like 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, which are then used to create a series of 2-[3-{4-(3-chlorophenyl)-1-piperazinyl}propyl]-1,2,4-triazolo[4,3-a]pyridine-3-(2H)-one hydrochloride derivatives, investigated for their potential as novel antidepressant and antipsychotic agents.

The synthesis of these compounds often involves the conversion of the hydroxyl group of this compound to a better leaving group, followed by nucleophilic substitution with a piperazine derivative.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

GHS Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

GHS Precautionary Statements:

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

It is recommended to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Conclusion

This compound is a versatile and important chemical intermediate with a well-defined set of properties. Its utility in the synthesis of complex organic molecules, particularly in the field of medicinal chemistry, makes it a valuable compound for researchers and drug development professionals. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective and safe application in the laboratory.

References

Synthesis of 2-(3-Chlorophenyl)ethanol from 3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2-(3-Chlorophenyl)ethanol from 3-Chloroacetophenone

Abstract

This technical guide provides a comprehensive examination of the synthetic transformation of 3-chloroacetophenone into this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. We will explore two primary and robust synthetic pathways: chemical reduction using sodium borohydride and heterogeneous catalytic hydrogenation. This document is intended for researchers, chemists, and process development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles, comparative analysis of the methodologies, and critical insights into process optimization and control. Our focus is on ensuring scientific integrity, reproducibility, and a deep causal understanding of the experimental choices involved.

Introduction and Strategic Overview

The synthesis of substituted phenylethanols is a cornerstone of modern organic chemistry, providing essential building blocks for a wide array of complex molecules. This compound, in particular, serves as a key precursor in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its precursor, 3-chloroacetophenone, is a readily available and cost-effective starting material.[1][2][3]

The core transformation involves the reduction of a ketone functional group to a secondary alcohol. The choice of methodology for this reduction is critical and depends on factors such as scale, available equipment, cost, and desired selectivity. This guide will dissect the two most prevalent methods, providing the necessary framework for scientists to make informed decisions tailored to their specific research or development objectives.

Physicochemical Properties of Key Compounds

A clear understanding of the physical and chemical properties of the starting material and the final product is fundamental for process design, safety, and purification.

Property3-Chloroacetophenone (Starting Material)This compound (Product)
CAS Number 99-02-5[2]5182-44-5
Molecular Formula C₈H₇ClO[2]C₈H₉ClO[4]
Molecular Weight 154.59 g/mol [2]156.61 g/mol [4]
Appearance Colorless to yellow liquid[5]Colorless to light yellow liquid
Boiling Point 227-229 °C[2]~180 °C (at reduced pressure)[6]
Density 1.191 g/mL at 25 °C[2]~1.15 g/mL
Refractive Index n20/D 1.550[2]N/A

Pathway I: Selective Reduction via Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and highly selective reducing agent, ideal for the reduction of aldehydes and ketones.[7] Its operational simplicity and safety profile make it a preferred choice for laboratory-scale synthesis.

Expertise & Mechanistic Insight

The efficacy of NaBH₄ lies in its ability to deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ketone. The boron atom in the BH₄⁻ anion carries a formal negative charge, but the electron density is polarized towards the more electronegative hydrogens, rendering them nucleophilic.[8]

The reaction mechanism proceeds in two key stages:

  • Nucleophilic Attack: The hydride ion attacks the partially positive carbonyl carbon of 3-chloroacetophenone, breaking the C=O pi bond. The electrons from the pi bond move to the oxygen atom, forming a tetraalkoxyborate intermediate. Theoretically, one mole of NaBH₄ can reduce four moles of the ketone.[6]

  • Protic Work-up: A protic solvent (like methanol or ethanol) or a subsequent aqueous acid quench provides a proton to the newly formed alkoxide, yielding the final alcohol product, this compound.[8][9]

The selectivity of NaBH₄ is a key advantage; it will not reduce esters, amides, or carboxylic acids under these conditions, nor will it typically affect the aryl chloride, preventing unwanted dehalogenation.[7]

Experimental Protocol: Laboratory Scale

This protocol is designed for a ~300 mg scale, a common starting point for discovery chemistry.

Reagents & Equipment:

  • 3-Chloroacetophenone (~300 mg)

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH) or Ethanol (EtOH)

  • 3M Hydrochloric Acid (HCl)

  • Diethyl ether or Ethyl acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

  • Thin-Layer Chromatography (TLC) plate and chamber

Step-by-Step Procedure:

  • Dissolution: In a 50 mL round-bottom flask, dissolve 3-chloroacetophenone (e.g., 0.300 g, ~1.94 mmol) in 10 mL of methanol. Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to ~0 °C.

  • Reductant Addition: Add sodium borohydride (e.g., 0.090 g, ~2.38 mmol, 1.2 equivalents) portion-wise over 5 minutes. The use of a slight excess ensures complete conversion.[9]

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.

  • Monitoring: Monitor the reaction's progress using TLC (e.g., with a 4:1 Hexanes:Ethyl Acetate eluent). The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates completion.

  • Quenching: Carefully re-cool the flask in an ice bath. Slowly add 5 mL of 3M HCl dropwise to quench the excess NaBH₄. Caution: Hydrogen gas is evolved during this step; perform in a well-ventilated fume hood.[9]

  • Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous residue to a separatory funnel. Extract the product with diethyl ether (3 x 15 mL). Combine the organic layers.

  • Washing & Drying: Wash the combined organic extracts with saturated sodium bicarbonate solution (1 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel to obtain pure this compound.[6]

Workflow Visualization

NaBH4_Reduction_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Purification start Dissolve 3-Chloroacetophenone in Methanol (0°C) add_nabh4 Add NaBH₄ Portion-wise start->add_nabh4 react Stir at Room Temp (1-2 hours) add_nabh4->react monitor Monitor by TLC react->monitor quench Quench with HCl (0°C) (Caution: H₂ gas) monitor->quench Reaction Complete evap Evaporate Methanol quench->evap extract Extract with Diethyl Ether evap->extract wash Wash & Dry Organic Layer extract->wash isolate Isolate Crude Product wash->isolate purify Flash Chromatography isolate->purify end end purify->end Pure Product

Caption: Workflow for NaBH₄ Reduction of 3-Chloroacetophenone.

Pathway II: Heterogeneous Catalytic Hydrogenation

Catalytic hydrogenation is a powerful and clean reduction method, highly favored for its scalability and atom economy, making it attractive for industrial applications.

Expertise & Mechanistic Insight

This process involves the use of gaseous hydrogen (H₂) and a solid metal catalyst, typically a noble metal like Palladium supported on activated carbon (Pd/C).[10]

The mechanism is a surface-mediated phenomenon:

  • Adsorption: Both the hydrogen gas and the 3-chloroacetophenone substrate adsorb onto the surface of the palladium catalyst.

  • Hydrogen Activation: The H-H bond in molecular hydrogen is weakened and cleaved by the metal, forming reactive metal-hydride species on the surface.

  • Hydrogen Transfer: The adsorbed ketone undergoes stepwise addition of two hydrogen atoms to the carbonyl group.

  • Desorption: The final product, this compound, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing the catalytic site for the next cycle.

A Critical Consideration—Chemoselectivity: A potential side reaction in this system is hydrodehalogenation, where the C-Cl bond is also reduced, leading to the formation of 1-phenylethanol as an undesired byproduct. The choice of catalyst, solvent, and reaction conditions is paramount to minimize this. While Pd/C is often effective, catalysts like sulfur-modified platinum can be used to suppress dehalogenation if it becomes problematic.

Experimental Protocol: Bench Scale

This protocol describes a standard procedure using a hydrogen balloon. For higher pressures, a Parr hydrogenation apparatus would be employed.

Reagents & Equipment:

  • 3-Chloroacetophenone

  • Palladium on Carbon (5% or 10% Pd/C)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Hydrogen (H₂) gas cylinder and balloon

  • Two-neck round-bottom flask, magnetic stirrer

  • Celite™ (diatomaceous earth) for filtration

Step-by-Step Procedure:

  • Setup: To a 100 mL two-neck round-bottom flask, add 3-chloroacetophenone (e.g., 1.0 g, ~6.47 mmol) and 25 mL of ethanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Pd/C catalyst (e.g., 0.100 g, ~10% w/w). Caution: Pd/C can be pyrophoric; handle with care and do not add to the solvent in the presence of air.

  • Hydrogenation: Seal the flask, then evacuate the atmosphere and backfill with hydrogen gas from a balloon. Repeat this purge cycle three times to ensure an H₂ atmosphere.

  • Reaction: Stir the suspension vigorously at room temperature under the hydrogen balloon. Vigorous stirring is crucial to ensure good mixing of the gas, liquid, and solid phases.[10]

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

  • Catalyst Removal: Once complete, carefully purge the flask with nitrogen to remove all hydrogen. Filter the reaction mixture through a pad of Celite™ to remove the palladium catalyst. Wash the pad with a small amount of ethanol.

  • Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure on a rotary evaporator to yield the product, which is often of high purity. Further purification by chromatography can be performed if necessary.

Workflow Visualization

Hydrogenation_Workflow cluster_reaction Hydrogenation Phase cluster_workup Work-up & Isolation setup Combine Substrate, Solvent, and Pd/C purge Purge with N₂, then backfill with H₂ (3x) setup->purge react Stir Vigorously under H₂ Balloon (4-12h) purge->react monitor Monitor by TLC/GC react->monitor purge_n2 Purge with N₂ to Remove H₂ monitor->purge_n2 Reaction Complete filter Filter through Celite™ to Remove Catalyst purge_n2->filter evap Evaporate Solvent filter->evap end end evap->end High Purity Product

Caption: Workflow for Catalytic Hydrogenation of 3-Chloroacetophenone.

Comparative Analysis: NaBH₄ vs. Catalytic Hydrogenation

The choice between these two excellent methods is dictated by the specific context of the synthesis.

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Selectivity Excellent. Highly chemoselective for the ketone; no risk of dehalogenation.Good to Excellent. Risk of hydrodehalogenation exists but can often be mitigated by catalyst and condition choice.
Scalability Excellent for lab scale; exothermic nature and stoichiometry can pose challenges on a large industrial scale.Excellent. The preferred method for large-scale industrial synthesis due to high turnover and atom economy.
Safety Handles solid NaBH₄. Quenching evolves flammable H₂ gas, requiring ventilation.Requires handling of flammable H₂ gas under pressure and potentially pyrophoric catalysts. Requires specialized equipment (e.g., autoclaves) for scale-up.
Equipment Standard laboratory glassware.Standard glassware for balloon scale; specialized pressure reactors (autoclaves) for larger scales.
Work-up Involves aqueous extraction and chromatographic purification.Simple filtration to remove the catalyst, followed by solvent evaporation. Often yields a cleaner crude product.
Cost Reagent is relatively inexpensive for lab use, but cost can increase on scale due to stoichiometry.Catalyst can be expensive, but loading is low (catalytic amounts) and can sometimes be recycled. H₂ gas is very cheap.
Environmental Generates borate salts as waste."Greener" process with water as the only theoretical byproduct. Catalyst filtration is the main waste stream.

Conclusion

The synthesis of this compound from 3-chloroacetophenone is a straightforward yet important transformation that can be accomplished efficiently by several methods. For small-scale, rapid synthesis with exceptional chemoselectivity, the sodium borohydride reduction in an alcoholic solvent is an excellent and reliable choice. For larger-scale operations where process efficiency, atom economy, and simplified work-up are priorities, catalytic hydrogenation with a catalyst like Pd/C is the superior and industrially proven methodology. A thorough understanding of the mechanisms, operational parameters, and comparative advantages of each route, as presented in this guide, empowers the modern scientist to select and execute the optimal synthetic strategy.

References

A Guide to the Spectroscopic Characterization of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Dr. Gemini, Senior Application Scientist

Introduction: The Analytical Imperative

In the landscape of pharmaceutical development and fine chemical synthesis, 2-(3-Chlorophenyl)ethanol serves as a valuable intermediate. Its precise structure and purity are paramount for ensuring the efficacy and safety of downstream products. The unambiguous structural elucidation of this molecule relies on a multi-technique spectroscopic approach. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

The methodologies and interpretations presented herein are designed for researchers and quality control scientists, offering a framework for verifying the molecular identity and integrity of this compound. We will explore the causality behind the spectral features, grounding our analysis in the fundamental principles of spectroscopy and referencing established data for analogous structures.

Molecular Structure and Atom Numbering

A clear assignment of spectroscopic signals begins with a defined molecular structure. The following diagram illustrates the chemical structure of this compound with a conventional numbering system that will be used for the assignment of NMR signals.

Caption: Numbering scheme for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of individual protons (¹H) and carbon atoms (¹³C).

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR data acquisition.

  • Sample Preparation: Accurately weigh ~10-20 mg of this compound.

  • Dissolution: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl₃), as it is effective at solubilizing a wide range of organic compounds and has a well-defined residual solvent peak.

  • Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the spectra on a spectrometer with a field strength of at least 400 MHz for sufficient signal dispersion.

  • Processing: Process the raw data (Free Induction Decay) using a Fourier transform, followed by phase and baseline correction.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a unique fingerprint based on the electronic environment of each proton. The ethyl group and the substituted aromatic ring give rise to distinct and predictable signals.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-O1.5 - 2.5 (variable)Broad Singlet (br s)-1H
H-8~ 3.85Triplet (t)~ 6.52H
H-7~ 2.85Triplet (t)~ 6.52H
H-4, H-5, H-67.15 - 7.25Multiplet (m)-3H
H-2~ 7.28Singlet-like (s)-1H

Analysis of Signals:

  • Hydroxyl Proton (H-O): The hydroxyl proton is exchangeable and its chemical shift is highly dependent on concentration, temperature, and solvent. It typically appears as a broad singlet that does not couple with adjacent protons.

  • Methylene Protons (H-7 & H-8): The two methylene groups (-CH₂CH₂-) form an A₂B₂ system, which simplifies to two triplets due to similar magnetic environments.

    • H-8 (-CH₂OH): These protons are adjacent to the electron-withdrawing oxygen atom, causing them to be deshielded and appear further downfield (~3.85 ppm). They are split into a triplet by the two H-7 protons.

    • H-7 (-ArCH₂-): These benzylic protons are deshielded by the aromatic ring and appear at ~2.85 ppm. They are split into a triplet by the two H-8 protons.

  • Aromatic Protons (H-2, H-4, H-5, H-6): The 1,3-disubstituted (meta) pattern results in four distinct aromatic signals.

    • H-2: This proton is situated between two electron-withdrawing groups (the chloro and ethyl substituents), but its signal is often a sharp singlet or a narrow triplet due to small meta-couplings. It is expected to be the most deshielded of the aromatic protons.

    • H-4, H-5, H-6: These protons will appear as a complex multiplet. The chlorine atom's inductive effect and the ethyl group's weak donating effect create distinct electronic environments, preventing simple first-order splitting patterns.

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into the electronic structure.

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-8~ 63.0
C-7~ 39.5
C-5, C-6~ 126.5, 128.5 (two signals)
C-4~ 129.8
C-2~ 130.0
C-3 (ipso-Cl)~ 134.5
C-1 (ipso-alkyl)~ 140.5

Analysis of Signals:

  • Aliphatic Carbons (C-7, C-8): C-8, being directly attached to oxygen, is significantly deshielded (~63.0 ppm) compared to the benzylic C-7 (~39.5 ppm).

  • Aromatic Carbons (C-1 to C-6): Six distinct signals are expected for the aromatic carbons.

    • Ipso-Carbons: C-1 (attached to the ethyl group) and C-3 (attached to chlorine) are quaternary carbons and often show lower intensity. The C-3 carbon experiences a strong deshielding effect from the directly bonded chlorine atom.

    • Ortho, Meta, Para Carbons: The remaining four carbons (C-2, C-4, C-5, C-6) appear in the typical aromatic region (125-130 ppm). Their precise shifts are influenced by the combined electronic effects of the two substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is a common technique that requires minimal sample preparation.

  • Instrument Background: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide).

  • Sample Application: Place a single drop of liquid this compound directly onto the ATR crystal.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce a transmittance or absorbance spectrum.

Table 3: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3350 (broad)O-H StretchAlcohol (-OH)
3100 - 3000C-H Stretch (sp²)Aromatic C-H
3000 - 2850C-H Stretch (sp³)Aliphatic C-H (-CH₂-)
~ 1600, 1475C=C StretchAromatic Ring
~ 1050C-O StretchPrimary Alcohol
~ 800 - 750C-H Out-of-Plane Bend1,3-Disubstituted Aromatic
~ 780C-Cl StretchAryl Chloride

Interpretation of the IR Spectrum:

  • The most prominent feature is the broad, strong absorption band around 3350 cm⁻¹ , which is characteristic of the hydrogen-bonded O-H stretching of the alcohol functional group.

  • The presence of both an aromatic ring and an aliphatic chain is confirmed by the C-H stretching vibrations observed just above and below 3000 cm⁻¹, respectively.

  • The sharp peaks around 1600 and 1475 cm⁻¹ are due to the carbon-carbon stretching vibrations within the benzene ring.

  • A strong band around 1050 cm⁻¹ corresponds to the C-O stretching of the primary alcohol.

  • The C-Cl stretch is expected in the fingerprint region, typically around 780 cm⁻¹. The out-of-plane C-H bending bands can further confirm the 1,3-substitution pattern on the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural information based on its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the instrument, often via a Gas Chromatography (GC) system for separation and purification.

  • Ionization: In the ion source, the sample molecules are bombarded with high-energy electrons (~70 eV), causing them to ionize and fragment.

  • Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate a mass spectrum.

Interpretation of the Mass Spectrum

The molecular formula of this compound is C₈H₉ClO.[1]

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z 156 (for the ³⁵Cl isotope) and m/z 158 (for the ³⁷Cl isotope). A crucial validation step is observing the characteristic isotopic pattern for a monochlorinated compound. The relative abundance of the M⁺ peak (m/z 156) to the M+2 peak (m/z 158) should be approximately 3:1 , reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragmentation Pathways:

G cluster_pathways Major Fragmentation Pathways M [C₈H₉³⁵ClO]⁺˙ m/z = 156 F1 [C₇H₆Cl]⁺ m/z = 125/127 M->F1 - CH₂OH F2 [C₈H₈Cl]⁺ m/z = 139/141 M->F2 - H₂O M2 [C₈H₉³⁷ClO]⁺˙ m/z = 158 M_cluster Molecular Ion Cluster (Ratio ~3:1) invis_node invis_node->M invis_node->M2 F3 [C₇H₇]⁺ m/z = 91 F1->F3 - Cl

References

An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethanol for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the safe and effective use of 2-(3-Chlorophenyl)ethanol. Moving beyond a simple recitation of facts, this document provides in-depth, field-proven insights into its handling, application, and disposal, grounded in authoritative safety data.

Section 1: Core Compound Identification and Properties

This compound, also known by its synonym 3-Chlorophenethyl Alcohol, is a specialty chemical utilized in various organic synthesis and research applications.[1][2] Its precise identification is crucial for both experimental accuracy and safety.

The Chemical Abstracts Service (CAS) has assigned the number 5182-44-5 to this compound.[1][2][3][4] This unique numerical identifier is the universally accepted standard for substance identification in chemical inventories and safety protocols.

Physicochemical Data Summary:

PropertyValueSource(s)
CAS Number 5182-44-5[1][2][3][4]
Molecular Formula C8H9ClO[2][3]
Molecular Weight 156.61 g/mol [2][3][5]
Appearance Colorless to light yellow clear liquid[1]
Purity Typically >98.0% (GC)[1]
Boiling Point 79 °C at 0.3 mmHg
Specific Gravity (20/20) 1.18
Refractive Index 1.55[5]
Synonyms 3-Chlorophenethyl Alcohol[1][2][4]

Section 2: Comprehensive Safety and Hazard Analysis

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety. This compound is classified with specific health hazards that necessitate careful handling.

GHS Hazard Classification:

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is categorized as follows:

  • Skin Irritation (Category 2): Causes skin irritation.[5][6]

  • Serious Eye Irritation (Category 2/2A): Causes serious eye irritation.[5][6]

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[7]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[7][8]

Hazard Statements (H-Statements):

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[5][7]

  • H319: Causes serious eye irritation.[5][7]

  • H335: May cause respiratory irritation.[7][8]

Signal Word: Warning[5][8]

The causality behind these classifications lies in the chemical's reactivity with biological tissues. Its irritant properties necessitate the use of robust personal protective equipment (PPE) to prevent direct contact.

Section 3: Protocols for Safe Handling and Storage

Adherence to strict handling and storage protocols is a self-validating system for safety in the laboratory. The following procedures are based on established safety data sheets and best practices.

Experimental Workflow for Safe Handling:

The following diagram illustrates the critical control points in a typical workflow involving this compound.

SafeHandlingWorkflow cluster_prep Preparation & Storage cluster_exp Experimental Use cluster_post Post-Experiment & Disposal Receive Receive & Inspect Container Store Store in Cool, Dark, Well-Ventilated Area Receive->Store Check Integrity SDS Review SDS Thoroughly Store->SDS Before First Use PPE Don Appropriate PPE SDS->PPE Dispense Dispense in Fume Hood PPE->Dispense React Perform Reaction Dispense->React Quench Quench/Work-up React->Quench Decontaminate Decontaminate Glassware Quench->Decontaminate Waste Collect Waste in Labeled Container Decontaminate->Waste Dispose Dispose via Licensed Service Waste->Dispose Follow Regulations WasteDisposal A Generation of Waste (e.g., residual, contaminated items) B Segregate Waste (Do not mix with other chemicals) A->B C Select Compatible, Leak-Proof Container B->C D Label Container ('Hazardous Waste' + Contents) C->D E Store Securely & Capped D->E F Arrange Pickup by Licensed Disposal Service E->F G Regulatory Compliance (Local, State, Federal) F->G Ensures

References

An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethanol and Its Derivatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry and materials science, the phenylethanol scaffold serves as a cornerstone for the development of a diverse array of functional molecules. Among its halogenated congeners, 2-(3-Chlorophenyl)ethanol presents a unique combination of physicochemical properties that make it and its derivatives intriguing candidates for exploration in drug discovery and materials science. The presence of a chlorine atom at the meta position of the phenyl ring introduces significant changes in lipophilicity, electronic distribution, and metabolic stability compared to its parent compound, phenylethanol. These modifications can profoundly influence the biological activity and material characteristics of the resulting derivatives.

This technical guide provides a comprehensive overview of this compound, from its synthesis and chemical properties to the exploration of its derivatives and their potential applications. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a review of the existing knowledge but also practical insights and detailed methodologies to facilitate further investigation into this promising chemical entity.

Physicochemical Properties of this compound

Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in synthesis and application development.

PropertyValueReference
Molecular Formula C₈H₉ClO[1]
Molecular Weight 156.61 g/mol [1]
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 79 °C at 0.3 mmHg[2]
Refractive Index 1.55[2]
CAS Number 5182-44-5[2]

Synthesis of the Core Scaffold: this compound

The synthesis of this compound can be achieved through several established routes, with the choice of method often depending on the desired scale, purity requirements, and available starting materials.

Grignard Reaction: A Classic Approach

A common and versatile method for the synthesis of this compound is the Grignard reaction. This involves the reaction of a Grignard reagent, 3-chlorophenylmagnesium bromide, with an appropriate electrophile, typically ethylene oxide or a protected acetaldehyde.

Experimental Protocol: Grignard Synthesis of this compound

Materials:

  • 3-Bromochlorobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Ethylene oxide or 2-chloroethanol

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions

Step-by-Step Methodology:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 3-bromochlorobenzene in anhydrous diethyl ether or THF from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.

  • Reaction with Electrophile: Cool the freshly prepared Grignard reagent in an ice bath. Slowly bubble ethylene oxide gas through the solution or add a solution of 2-chloroethanol in the same anhydrous solvent. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • Work-up: After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.

Diagram of the Grignard Synthesis Workflow:

Grignard_Synthesis Start 3-Bromochlorobenzene + Mg Grignard 3-Chlorophenylmagnesium bromide Start->Grignard in Anhydrous Ether/THF Reaction Grignard Reaction Grignard->Reaction Electrophile Ethylene Oxide Electrophile->Reaction Workup Aqueous Work-up Reaction->Workup Purification Purification Workup->Purification Extraction Product This compound Purification->Product Vacuum Distillation

Caption: Workflow for the Grignard synthesis of this compound.

Reduction of 3-Chloroacetophenone: A High-Yield Alternative

Another efficient method involves the reduction of the corresponding ketone, 3-chloroacetophenone. This can be achieved using various reducing agents, with sodium borohydride being a common choice due to its selectivity and ease of handling.

Experimental Protocol: Reduction of 3-Chloroacetophenone

Materials:

  • 3-Chloroacetophenone[3]

  • Sodium borohydride (NaBH₄)

  • Methanol or ethanol

  • Dichloromethane or ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Step-by-Step Methodology:

  • Reaction Setup: Dissolve 3-chloroacetophenone in methanol or ethanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

  • Reduction: Slowly add sodium borohydride portion-wise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 10 °C.

  • Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC). Once the starting material is consumed, quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the alcohol solvent under reduced pressure. Add water and extract the aqueous layer with dichloromethane or ethyl acetate. Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate. After filtration, the solvent is evaporated to yield the crude product, which can be further purified by column chromatography or distillation.

Exploring the Derivatives of this compound

The true potential of this compound lies in its derivatization, which allows for the fine-tuning of its properties for specific applications. The hydroxyl group serves as a versatile handle for the synthesis of esters, ethers, and the conversion to amines, each class of derivatives holding promise in different fields.

Ester Derivatives: Modulating Lipophilicity and Bioactivity

Esterification of the hydroxyl group is a straightforward method to alter the lipophilicity and steric bulk of the molecule. This can have a significant impact on the compound's pharmacokinetic profile and its interaction with biological targets.

Synthetic Strategy: Fischer Esterification

The Fischer esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5]

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)ethyl Acetate

Materials:

  • This compound

  • Acetic acid

  • Concentrated sulfuric acid (catalyst)

  • Toluene or other suitable solvent

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound, a slight excess of acetic acid, and a catalytic amount of concentrated sulfuric acid in toluene.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically and collected in the Dean-Stark trap, driving the equilibrium towards the ester product.

  • Work-up: After the reaction is complete (monitored by TLC), cool the mixture to room temperature. Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude ester can be purified by vacuum distillation or column chromatography.

Ether Derivatives: Expanding Structural Diversity

The synthesis of ether derivatives introduces a stable linkage and allows for the incorporation of a wide range of substituents, further expanding the chemical space for drug discovery and materials science.

Synthetic Strategy: Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for preparing ethers, involving the reaction of an alkoxide with a primary alkyl halide.[1][6]

Experimental Protocol: Synthesis of a Generic 2-(3-Chlorophenyl)ethyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH) or other strong base

  • Anhydrous THF or DMF

  • An appropriate alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

Step-by-Step Methodology:

  • Alkoxide Formation: In a flame-dried flask under an inert atmosphere, suspend sodium hydride in anhydrous THF. Slowly add a solution of this compound in THF. The evolution of hydrogen gas indicates the formation of the alkoxide.

  • Etherification: To the freshly prepared alkoxide, add the alkyl halide dropwise at room temperature. The reaction mixture is then stirred at room temperature or gently heated to drive the reaction to completion.

  • Work-up and Purification: Quench the reaction by the careful addition of water or a saturated aqueous ammonium chloride solution. Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate. After solvent removal, the crude ether can be purified by column chromatography.

Synthetic Strategy: Mitsunobu Reaction

For more sensitive substrates or when inversion of stereochemistry is desired, the Mitsunobu reaction provides a mild and efficient alternative for ether synthesis.[1][7][8][9]

Amine Derivatives: Accessing a Key Pharmacophore

The conversion of the alcohol to an amine opens up a vast area of chemical space, as the amino group is a key pharmacophore in a multitude of bioactive molecules.

Synthetic Strategy: Conversion of Alcohol to Amine

A common multi-step procedure involves the conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an amine source, like sodium azide and subsequent reduction, or directly with ammonia or a primary amine.

Experimental Protocol: Synthesis of 2-(3-Chlorophenyl)ethylamine

Step 1: Tosylation of this compound

  • Dissolve this compound in pyridine or dichloromethane and cool in an ice bath.

  • Slowly add p-toluenesulfonyl chloride and stir the mixture at 0 °C for several hours.

  • Pour the reaction mixture into ice-water and extract with diethyl ether. Wash the organic layer with dilute HCl, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain the tosylate.

Step 2: Azide Substitution

  • Dissolve the tosylate in DMF and add sodium azide.

  • Heat the mixture and monitor the reaction by TLC.

  • After completion, pour the reaction mixture into water and extract with diethyl ether. Wash, dry, and concentrate the organic layer to obtain the azide.

Step 3: Reduction to the Amine

  • Dissolve the azide in methanol or ethanol.

  • Add a reducing agent such as lithium aluminum hydride (in THF) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

  • After the reaction is complete, perform the appropriate work-up to isolate the desired 2-(3-Chlorophenyl)ethylamine.

Pharmacological Potential and Biological Activities

While specific and extensive pharmacological data for derivatives of this compound are still emerging, the broader class of chlorophenyl- and phenylethanol-containing molecules has demonstrated a wide range of biological activities. This suggests that derivatives of this compound are promising candidates for screening in various therapeutic areas.

Antimicrobial Activity

Halogenated phenolic compounds are known to possess antimicrobial properties. It is hypothesized that these compounds can disrupt microbial cell membranes and interfere with essential enzymatic processes.[10] Derivatives of this compound, particularly ethers and amines, could exhibit significant activity against a range of bacteria and fungi.[11]

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

Materials:

  • Bacterial or fungal strains

  • Appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Step-by-Step Methodology:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram of Antimicrobial Susceptibility Testing Workflow:

Antimicrobial_Assay Start Prepare Standardized Inoculum Inoculation Inoculate Microtiter Plate Start->Inoculation Dilution Serial Dilution of Test Compound Dilution->Inoculation Incubation Incubate at Optimal Temperature Inoculation->Incubation MIC Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Compounds containing a chlorophenyl moiety have been investigated for their anti-inflammatory properties.[12][13] The mechanism of action often involves the inhibition of pro-inflammatory enzymes or the modulation of inflammatory signaling pathways.

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Test compounds

  • Cell culture medium and supplements

  • Griess reagent for nitric oxide (NO) measurement

  • ELISA kits for cytokine measurement (e.g., TNF-α, IL-6)

Step-by-Step Methodology:

  • Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Stimulate the cells with LPS to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite in the culture supernatant using the Griess assay.

    • Cytokines: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using specific ELISA kits.

Diagram of a Pro-inflammatory Signaling Pathway:

Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Transcription of Mediators Inflammatory Mediators Genes->Mediators

Caption: Simplified NF-κB signaling pathway in inflammation.

Anticancer Activity

The search for novel anticancer agents is a continuous effort in drug discovery. The cytotoxic and anti-proliferative effects of novel compounds are typically evaluated against a panel of cancer cell lines.

Experimental Protocol: Anti-proliferative Assay (MTT Assay)

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Cell culture medium and supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan crystals with a solubilization solution and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability and determine the half-maximal inhibitory concentration (IC₅₀) of the compounds.[14]

Conclusion and Future Directions

This compound is a versatile building block with significant potential for the development of novel compounds with diverse applications. Its straightforward synthesis and the reactivity of its hydroxyl group allow for the creation of a wide array of derivatives, including esters, ethers, and amines. While the pharmacological profile of these specific derivatives is an area ripe for further investigation, the known bioactivities of related chlorophenyl and phenylethanol compounds provide a strong rationale for their exploration as potential antimicrobial, anti-inflammatory, and anticancer agents.

The detailed experimental protocols and methodologies provided in this guide are intended to serve as a practical resource for researchers to synthesize, characterize, and evaluate the biological activities of this compound derivatives. Future research should focus on building a comprehensive library of these compounds and conducting systematic structure-activity relationship (SAR) studies to identify lead candidates for further development. The exploration of this chemical space holds the promise of uncovering new therapeutic agents and advanced materials.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Disclaimer: This document synthesizes the currently available scientific information on 2-(3-Chlorophenyl)ethanol and its structurally related compounds to explore its potential biological activities. It is intended for research and informational purposes only. The biological effects described herein are largely inferred from studies on analogous compounds and require direct experimental validation for this compound.

Introduction

This compound, a halogenated aromatic alcohol, belongs to the phenylethanol class of compounds. Its chemical structure, characterized by a benzene ring substituted with a chlorine atom at the meta position and an ethanol group, provides a scaffold for potential biological interactions. While direct and extensive research on the specific biological activities of this compound is limited, the broader family of phenylethanols and their derivatives has been the subject of various pharmacological investigations. This guide aims to provide a comprehensive overview of the potential biological activities of this compound by examining its chemical properties and drawing parallels with structurally similar molecules that have demonstrated biological effects. We will delve into potential anti-inflammatory, antimicrobial, and central nervous system (CNS) activities, supported by insights from existing literature on related compounds.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to postulating its biological behavior, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueReference
CAS Number 5182-44-5[1]
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1]
Appearance Colorless to light yellow clear liquid
Purity >98.0% (GC)
Synonyms 3-Chlorophenethyl Alcohol[3]

Potential Anti-Inflammatory and Immunomodulatory Effects

Furthermore, studies on other 1,2-diphenylethanol derivatives have identified them as a new class of topical anti-inflammatory agents[5]. These findings, although on more complex molecules, highlight that the core phenylethanol scaffold can be a starting point for the development of anti-inflammatory drugs.

The anti-inflammatory activity of phenolic compounds, a broader category to which this compound belongs, is well-documented. These compounds can exert their effects through various mechanisms, including the inhibition of pro-inflammatory enzymes and the modulation of signaling pathways. For example, certain phenolic compounds isolated from Nymphaea mexicana Zucc. flowers have been shown to inhibit the production of nitric oxide (NO), monocyte chemotactic protein-1 (MCP-1), and tumor necrosis factor-alpha (TNF-α) in RAW 264.7 macrophages. These compounds also inhibited the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2)[6].

Proposed Mechanism of Anti-Inflammatory Action

Based on the activities of related compounds, the potential anti-inflammatory mechanism of this compound could involve the inhibition of key inflammatory pathways. A plausible, yet unverified, pathway is depicted below.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage LPS LPS TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway TLR4->MAPK iNOS_COX2 iNOS & COX-2 Expression NFkB->iNOS_COX2 Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->iNOS_COX2 MAPK->Cytokines Compound This compound (Hypothesized) Compound->NFkB Inhibition? Compound->MAPK Inhibition? caption Hypothesized Anti-Inflammatory Pathway

Caption: Hypothesized Anti-Inflammatory Pathway for this compound.

Experimental Protocol: In Vitro Assessment of Anti-Inflammatory Activity

To validate the potential anti-inflammatory effects of this compound, a standard in vitro assay using lipopolysaccharide (LPS)-stimulated macrophages can be employed.

Objective: To determine the effect of this compound on the production of nitric oxide (NO) and pro-inflammatory cytokines in RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Viability Assay: Prior to assessing anti-inflammatory activity, determine the non-toxic concentration range of this compound using an MTT assay.

  • LPS Stimulation: Seed the cells in a 96-well plate and allow them to adhere overnight. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour. Subsequently, stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable product of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatants using commercially available ELISA kits.

  • Western Blot Analysis: To investigate the underlying mechanism, analyze the expression levels of iNOS, COX-2, and the phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways via Western blotting.

Potential Antimicrobial and Antifungal Activities

The presence of a chlorine atom on the phenyl ring of this compound suggests potential antimicrobial properties. Halogenated phenols and their derivatives are known to possess antimicrobial activity. While direct evidence for this compound is scarce, a study on a structurally related selenoorganic compound, 2-(4-chlorophenyl)-1,2-benzisoselenazol-3(2H)-one, demonstrated strong inhibitory effects against the growth of Saccharomyces cerevisiae and Candida albicans[7]. This compound also exhibited antibacterial activity against both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria[7].

The broader class of alcohols, including ethanol, is widely used for its disinfectant properties[8][9][10]. The mechanism of action of alcohols as antimicrobial agents typically involves the denaturation of proteins and disruption of cell membranes. The specific contribution of the 3-chlorophenyl moiety to the antimicrobial spectrum and potency of this compound remains to be elucidated.

Experimental Workflow for Antimicrobial Screening

A systematic approach to evaluate the potential antimicrobial activity of this compound is outlined below.

G cluster_workflow Antimicrobial Screening Workflow start Prepare Stock Solution of This compound mic Determine Minimum Inhibitory Concentration (MIC) (Broth Microdilution Method) start->mic disk Disk Diffusion Assay (Zone of Inhibition) start->disk mbc Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic->mbc end Characterize Antimicrobial Spectrum and Potency mbc->end disk->end caption Workflow for Antimicrobial Evaluation

Caption: A Standardized Workflow for Evaluating the Antimicrobial Properties.

Potential Central Nervous System (CNS) Activity

Phenylethanol and its derivatives can cross the blood-brain barrier and exert effects on the central nervous system. Ethanol itself is a well-known CNS depressant[11]. The structural similarity of this compound to other psychoactive compounds warrants an investigation into its potential CNS activities. For instance, ethanol extracts of certain plants have been shown to possess CNS depressant, analgesic, and anticonvulsant effects in animal models[12][13].

It is important to note that ethanol can also be neurotoxic, particularly during development, by disrupting neuronal differentiation and inducing apoptosis[14][15]. Therefore, any potential therapeutic CNS effects of this compound would need to be carefully weighed against its potential neurotoxicity.

Toxicological Profile

Safety data sheets for this compound indicate that it is classified as causing skin and serious eye irritation[16]. There is a lack of comprehensive toxicological data in the public domain regarding its genotoxicity, carcinogenicity, and reproductive toxicity[17]. Further studies are required to establish a complete safety profile for this compound.

Conclusion and Future Directions

This compound presents an intriguing scaffold for further pharmacological investigation. Based on the biological activities of structurally related compounds, it is plausible that this molecule may possess anti-inflammatory, antimicrobial, and CNS-modulating properties. However, a significant knowledge gap exists due to the lack of direct experimental evidence.

Future research should focus on:

  • Systematic Screening: Conducting comprehensive in vitro and in vivo screening of this compound to definitively determine its biological activity profile.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound exerts any identified biological effects.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating a library of derivatives to optimize potency and selectivity for specific biological targets.

  • Toxicological Evaluation: Performing detailed toxicological studies to establish a comprehensive safety profile.

The exploration of this compound and its analogs could potentially lead to the discovery of novel therapeutic agents for a range of diseases.

References

A Technical Guide to the Discovery and History of Substituted Phenylethanols: From Endogenous Hormones to Rational Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substituted phenylethanolamine scaffold is a cornerstone of modern pharmacology, forming the structural basis for a vast array of drugs that modulate the adrenergic system. This guide provides an in-depth technical exploration of the historical and scientific journey of these compounds. We will trace their origins from the initial isolation of the endogenous catecholamines, epinephrine and norepinephrine, to the landmark discoveries that defined the adrenergic receptor subtypes. Central to this narrative is the evolution of structure-activity relationships (SAR) that enabled the rational design of receptor-selective agonists and antagonists. Key milestones, including the development of selective β2-agonists for asthma and the revolutionary invention of β-blockers for cardiovascular disease, are examined in detail. This guide synthesizes historical context with the technical principles of medicinal chemistry and pharmacology, offering valuable insights for professionals engaged in drug discovery and development.

Introduction: The Phenylethanolamine Scaffold

At the heart of this extensive class of compounds is the phenylethanolamine core structure. In its most basic form, it consists of a phenyl ring attached to an ethanol group, which is in turn substituted with an amine. The endogenous catecholamines, epinephrine and norepinephrine, are quintessential examples, featuring hydroxyl groups at the 3 and 4 positions of the phenyl ring (a catechol moiety) and a hydroxyl group on the β-carbon of the ethanol chain.[1] These molecules act as crucial neurotransmitters and hormones in the sympathetic nervous system, mediating the "fight-or-flight" response.[2][3][4] The versatility of this scaffold lies in its potential for substitution at several key positions, each modification profoundly influencing the compound's pharmacological profile.

The following diagram illustrates the foundational phenylethanolamine structure and the principal sites of chemical modification that have been exploited in drug development.

Caption: Core phenylethanolamine structure and key modification sites.

The Dawn of Adrenergic Pharmacology: Discovery of Endogenous Ligands

The story begins in the late 19th century with the observation by English physiologists George Oliver and Sir Edward Albert Sharpey-Schafer that an extract from the adrenal medulla could powerfully raise blood pressure.[2] This culminated in the isolation and identification of the active principle, epinephrine (adrenaline), around 1900 by John Jacob Abel and, independently, by Jokichi Takamine.[2][5][6][7] The first synthesis of this hormone was achieved by Friedrich Stolz in 1904.[2][7]

Initially, epinephrine was marketed as a vasoconstrictor to control bleeding and for treating surgical shock.[5][6][7] However, its potent bronchodilatory effects soon made it a primary treatment for asthma attacks.[6][7] In 1907, it was discovered that a closely related compound, norepinephrine (noradrenaline), was not only a biosynthetic precursor to epinephrine but also a key neurotransmitter itself.[5][6][8]

These early discoveries laid the groundwork for understanding the sympathetic nervous system. However, a critical question remained: how could a single substance, epinephrine, cause profoundly different effects in different tissues—such as contracting blood vessels while relaxing bronchial smooth muscle?

The Adrenergic Receptor Hypothesis: Ahlquist's Landmark Classification

The answer to this puzzle came in 1948 from the seminal work of American pharmacologist Raymond Ahlquist.[9][10] After systematically studying the effects of epinephrine, norepinephrine, and a synthetic analogue, isoproterenol, on various tissues, he observed distinct rank orders of potency.

  • For some actions, like vasoconstriction, the potency order was epinephrine > norepinephrine >> isoproterenol .

  • For other actions, like cardiac stimulation and vasodilation, the order was isoproterenol > epinephrine > norepinephrine .[10]

Ahlquist brilliantly deduced that these different potency orders could not be explained by a single receptor type. He proposed the existence of two distinct adrenergic receptors (adrenoceptors), which he named alpha (α) and beta (β) .[9][10][11] The vasoconstrictive effects were mediated by α-receptors, while the cardiac stimulation and bronchodilation were mediated by β-receptors.[10]

Though his manuscript was initially rejected, its eventual publication in the American Journal of Physiology provided the fundamental scientific framework that would guide adrenergic drug development for decades to come.[10]

The Beta-Adrenergic Revolution: From Agonists to Antagonists

Ahlquist's hypothesis opened the door to the rational design of drugs that could selectively target these newly defined receptors.

The Quest for Selective β-Agonists

Isoproterenol, a potent but non-selective β-agonist, was a valuable tool but its powerful cardiac stimulation (a β1-mediated effect) limited its use as a bronchodilator (a β2-mediated effect). The challenge for medicinal chemists was to modify the phenylethanolamine structure to achieve selectivity for the β2 receptors in the lungs, thereby minimizing cardiovascular side effects.

This was achieved through systematic modification of the N-alkyl substituent on the amine group. It was discovered that increasing the steric bulk of this group decreased α-agonist activity and increased β-agonist activity.[12] A pivotal breakthrough was the substitution of a large tertiary-butyl group, which conferred significant β2-selectivity.

Further refinement involved altering the catechol ring, which is susceptible to metabolic breakdown by the enzyme catechol-O-methyltransferase (COMT). Replacing the 3-hydroxyl group with a hydroxymethyl group, as in Salbutamol (Albuterol) , or shifting the hydroxyls to the 3 and 5 positions, as in Metaproterenol , resulted in compounds that were not substrates for COMT, thus exhibiting improved oral bioavailability and a longer duration of action.[12]

Compound N-Substituent Ring Substitution Receptor Selectivity Key Advantage
Norepinephrine -H3,4-dihydroxy (Catechol)α, β1 > β2Endogenous ligand
Epinephrine -CH33,4-dihydroxy (Catechol)α, β1, β2Potent, non-selective
Isoproterenol -CH(CH3)23,4-dihydroxy (Catechol)β1, β2 >> αFirst potent β-agonist
Salbutamol -C(CH3)33-hydroxymethyl, 4-hydroxyβ2 >> β1 > αHigh β2 selectivity, COMT resistant
Metaproterenol -CH(CH3)23,5-dihydroxy (Resorcinol)β2 > β1Orally active, COMT resistant
The Invention of Beta-Blockers: A Paradigm Shift

While others focused on mimicking adrenaline, Scottish pharmacologist Sir James Black took a revolutionary approach: he sought to block its effects.[13] He hypothesized that a molecule structurally similar to the agonist isoproterenol, but with modifications, could bind to the β-receptor without activating it, thereby blocking the actions of endogenous catecholamines. This was a deliberate strategy of "rational drug design".[13][14]

Working at ICI Pharmaceuticals in the late 1950s and early 1960s, Black's team synthesized numerous analogues. Their initial efforts led to pronethalol , which proved the concept but was withdrawn due to side effects. The crucial modification was the insertion of an oxymethylene bridge (-O-CH2-) into the side chain, leading to the creation of propranolol in 1962.[13][15][16]

Propranolol was the first clinically successful beta-blocker and it revolutionized the treatment of cardiovascular diseases like angina pectoris and hypertension.[13][15][16][17] By blocking β1 receptors in the heart, it reduces heart rate, cardiac contractility, and blood pressure, thereby decreasing the oxygen demand of the heart muscle.[14][18] For this groundbreaking work, Sir James Black was awarded the Nobel Prize in Physiology or Medicine in 1988.[13][15][18]

The following diagram illustrates the β-adrenergic signaling pathway and the distinct mechanisms of agonists and antagonists.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Agonist β-Agonist (e.g., Epinephrine, Salbutamol) Receptor β-Adrenergic Receptor (GPCR) Agonist->Receptor Binds & Activates Antagonist β-Antagonist (e.g., Propranolol) Antagonist->Receptor Binds & Blocks G_Protein G Protein (Gs) Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., Muscle Relaxation, Increased Heart Rate) PKA->Response Phosphorylates Targets Leading to

Caption: β-Adrenergic receptor signaling pathway.

Key Synthetic Methodologies

The synthesis of substituted phenylethanolamines is a fundamental process in medicinal chemistry. A common and illustrative method involves the reductive amination of a corresponding α-haloketone.

Experimental Protocol: Synthesis of a Generic β-Agonist

This protocol outlines a general procedure for synthesizing a phenylethanolamine derivative, such as one with β-agonist properties, starting from a substituted α-bromoacetophenone.

Objective: To synthesize a secondary amine phenylethanolamine via a two-step process: nucleophilic substitution followed by carbonyl reduction.

Step 1: Amination of α-Bromoacetophenone

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve one equivalent of the starting substituted α-bromoacetophenone in a suitable solvent (e.g., acetonitrile or ethanol).

  • Amine Addition: Add 2.5 to 3 equivalents of the desired primary amine (e.g., isopropylamine or tert-butylamine). The excess amine acts as both the nucleophile and the base to neutralize the HBr byproduct.

  • Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture and filter off the amine hydrobromide salt that has precipitated. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the resulting residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acidic impurities, followed by a brine wash.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude α-aminoketone. This intermediate can be purified by column chromatography or used directly in the next step.

Step 2: Reduction of the α-Aminoketone

  • Dissolution: Dissolve the crude α-aminoketone from Step 1 in a protic solvent, typically methanol or ethanol.

  • Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH4) (1.5 to 2 equivalents) portion-wise to control the exothermic reaction and hydrogen evolution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, again monitoring by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of water or dilute hydrochloric acid to destroy any excess NaBH4.

  • Isolation: Concentrate the mixture to remove the bulk of the organic solvent. Adjust the pH to be basic (pH > 10) with NaOH solution and extract the product into an organic solvent like ethyl acetate or dichloromethane.

  • Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The final substituted phenylethanolamine product can be purified by crystallization or column chromatography.

Validation: The identity and purity of the final compound must be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Outlook

The history of substituted phenylethanols is a compelling narrative of scientific discovery, from the characterization of endogenous hormones to the pinnacle of rational drug design. The foundational work of pioneers like Ahlquist and Black transformed pharmacology, providing both the theoretical framework and the practical tools to treat a wide range of diseases. The structure-activity relationships unraveled through decades of research remain a textbook example of modern medicinal chemistry.

Today, the phenylethanolamine scaffold continues to be a fertile ground for innovation. Modern drug discovery efforts leverage computational modeling to predict receptor-ligand interactions with greater accuracy and employ high-throughput screening to identify novel derivatives. Research into areas like biased agonism—where ligands can selectively activate certain downstream pathways of a single receptor—promises to yield new therapeutics with even greater specificity and fewer side effects. The enduring legacy of the phenylethanolamine structure ensures its continued relevance in the future of medicine.

References

A Technical Guide to the Theoretical Conformational Analysis of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its chemical reactivity and biological activity. For flexible molecules, such as the pharmaceutical building block 2-(3-Chlorophenyl)ethanol, a complex ensemble of conformers exists at equilibrium, each with distinct energies and populations. Understanding this conformational landscape is paramount for rational drug design and development. This technical guide provides a comprehensive, in-depth protocol for the theoretical conformational analysis of this compound. We detail a multi-step computational workflow, grounded in Density Functional Theory (DFT), that moves from an initial broad search of the potential energy surface to high-level energy refinement and solvent modeling. Crucially, this guide emphasizes the "why" behind methodological choices, from the selection of functionals and basis sets to the application of advanced analyses like Natural Bond Orbital (NBO) theory. The protocol is designed to be self-validating through the comparison of theoretically predicted Nuclear Magnetic Resonance (NMR) parameters with experimental data, bridging the gap between computational models and physical reality.

Introduction: The Significance of Molecular Shape in Drug Development

This compound is a primary alcohol derivative of ethanol, substituted with a 3-chlorophenyl group at the second carbon position[1]. Molecules of this class serve as important scaffolds and intermediates in the synthesis of a wide range of pharmaceuticals and other bioactive compounds[2][3][4]. The efficacy of such molecules is often dictated by their ability to bind to specific biological targets, such as proteins or enzymes. This binding is a highly specific "lock-and-key" process governed by the molecule's three-dimensional shape, or conformation.

For a flexible molecule like this compound, rotation around single bonds—specifically the Cα-Cβ bond of the ethanol side chain—gives rise to multiple rotational isomers, or conformers. These conformers, primarily the anti and gauche forms, coexist in a dynamic equilibrium[5][6][7]. The relative stability of these conformers is determined by a delicate balance of intramolecular forces, including steric repulsion and weaker, attractive interactions such as intramolecular hydrogen bonds[8][9]. The substituent on the phenyl ring (in this case, chlorine) can significantly influence this balance through both steric and electronic effects.

Therefore, a thorough conformational analysis is not merely an academic exercise; it is a critical step in drug development.[10] It allows researchers to identify the lowest-energy (most populated) conformers, understand the structural features that confer stability, and predict how the molecule will present itself to a biological receptor. This guide provides a robust, field-proven workflow for performing such an analysis using modern computational chemistry techniques.

The Theoretical Foundation: Modeling a Flexible Molecule

The Quantum Mechanical Approach: Density Functional Theory (DFT)

To accurately model the subtle energy differences between conformers, we must turn to quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size, offering an excellent compromise between accuracy and computational cost.[11][12] The foundation of DFT lies in the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are uniquely determined by its electron density.[11] This allows us to avoid the complexity of the many-electron wavefunction, making calculations on drug-like molecules feasible.[13][14]

Causality in Method Selection: Choosing Functionals and Basis Sets

The accuracy of any DFT calculation depends critically on two choices: the exchange-correlation (XC) functional and the basis set.

  • Exchange-Correlation Functional: This is the component of the DFT calculation that must be approximated. For conformational studies, it is crucial to select a functional that can accurately describe not only covalent bonds but also the weaker non-covalent interactions that often govern conformational preferences.

    • B3LYP: A hybrid functional that has been a reliable standard for general-purpose organic chemistry calculations.

    • M06-2X: A meta-hybrid GGA functional known for its superior performance in describing non-covalent interactions, such as the potential OH•••π interaction between the hydroxyl group and the phenyl ring in this compound.[15]

    • Dispersion Corrections (D3/D4): It is now standard practice to include an empirical dispersion correction, such as Grimme's D3 or D4 correction, to account for long-range van der Waals forces, which are poorly described by most standard functionals.[16][17]

  • Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals.[18] Larger basis sets provide more flexibility to describe the electron distribution, leading to higher accuracy at a greater computational cost.

    • Pople-style (e.g., 6-311+G(d,p)): A good, balanced choice for organic molecules. The "+" indicates the addition of diffuse functions (important for anions and weak interactions), and "(d,p)" indicates the addition of polarization functions (essential for describing correct bond angles and shapes).

    • Dunning-style (e.g., cc-pVTZ): Correlation-consistent basis sets are designed for systematically converging towards the complete basis set limit and are often considered a gold standard for high-accuracy calculations.

    • def2-TZVP: A triple-zeta valence basis set with polarization functions that offers a robust and efficient alternative, often used in conjunction with dispersion-corrected functionals.[16]

For this guide, we will employ a combination of the B3LYP-D3(BJ) functional for initial optimizations and the more accurate M06-2X functional with the def2-TZVP basis set for final energy calculations, providing a cost-effective yet highly accurate protocol.

The Computational Workflow: A Step-by-Step Protocol

A reliable conformational analysis requires a systematic approach to ensure the entire conformational space is explored and the resulting energies are accurate. The following workflow is designed to achieve this.

// Node Definitions start [label="Step 1: Broad Conformer Search\n(e.g., GFN2-xTB or MMFF)", fillcolor="#F1F3F4", fontcolor="#202124"]; opt1 [label="Step 2: DFT Geometry Optimization\n(e.g., B3LYP-D3/def2-SVP)", fillcolor="#F1F3F4", fontcolor="#202124"]; freq [label="Step 3: Frequency Analysis\n(Confirm minima, obtain ZPVE/G)", fillcolor="#F1F3F4", fontcolor="#202124"]; spe [label="Step 4: Single-Point Energy Refinement\n(e.g., M06-2X/def2-TZVP)", fillcolor="#F1F3F4", fontcolor="#202124"]; solv [label="Step 5: Solvation Modeling\n(e.g., SMD or PCM)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Step 6: Interaction & Property Analysis\n(NBO, QTAIM, NMR Calculation)", fillcolor="#F1F3F4", fontcolor="#202124"]; validation [label="Step 7: Experimental Validation\n(Compare with experimental NMR)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> opt1 [label="Unique Conformers"]; opt1 -> freq [label="Optimized Geometries"]; freq -> spe [label="Verified Minima"]; spe -> solv [label="Gas-Phase Energies"]; solv -> analysis [label="Solution-Phase Energies"]; analysis -> validation [label="Calculated Properties"]; } } Caption: A multi-step workflow for accurate conformational analysis.

Protocol Details:
  • Step 1: Initial Conformer Search

    • Objective: To broadly and rapidly sample the potential energy surface (PES) to find all plausible low-energy conformers.

    • Methodology: Use a computationally inexpensive method. A constrained torsional scan around the Cα-Cβ and Cβ-O dihedral angles can be performed, followed by a full geometry optimization of each identified minimum.

    • Recommended Tool: The CREST program using the GFN2-xTB semi-empirical method is highly effective for this task.[16]

    • Output: A set of unique conformer geometries.

  • Step 2: DFT Geometry Optimization

    • Objective: To refine the geometries of the conformers found in Step 1 using a reliable DFT method.

    • Methodology: Perform a full geometry optimization on each unique conformer.

    • Level of Theory: B3LYP-D3(BJ)/def2-SVP. This level provides good geometries at a moderate computational cost.

    • Software: Can be performed in packages like ORCA, Gaussian, or GAMESS.[19][20][21]

  • Step 3: Frequency Analysis

    • Objective: To verify that each optimized structure is a true energy minimum and to calculate thermal corrections.

    • Methodology: Perform a vibrational frequency calculation at the same level of theory as the optimization (B3LYP-D3(BJ)/def2-SVP).

    • Validation: A true minimum will have zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state, which should be re-examined or discarded.

    • Output: Zero-point vibrational energies (ZPVE), and thermal corrections to enthalpy (H) and Gibbs free energy (G).

  • Step 4: Single-Point Energy Refinement

    • Objective: To obtain highly accurate relative energies for the stable conformers.

    • Methodology: Using the optimized geometries from Step 2, perform a single-point energy calculation (i.e., without re-optimizing the geometry).

    • Level of Theory: M06-2X/def2-TZVP. This higher level of theory provides a more accurate electronic energy.

  • Step 5: Modeling Solvent Effects

    • Objective: To account for the influence of a solvent on conformational equilibria, as experiments are rarely performed in the gas phase.

    • Methodology: Apply an implicit solvent model during a final single-point energy calculation. The Solvation Model based on Density (SMD) is a universal and accurate choice.[16]

    • Level of Theory: M06-2X/def2-TZVP with SMD(solvent=chloroform). Chloroform is a common solvent for NMR experiments.

  • Step 6: Analysis of Intramolecular Interactions and Properties

    • Objective: To understand the forces governing conformer stability and to calculate properties for experimental comparison.

    • Methodology:

      • Natural Bond Orbital (NBO) Analysis: Investigate hyperconjugative interactions and potential intramolecular hydrogen bonds (e.g., OH•••π or OH•••Cl).[22]

      • NMR Shielding Constant Calculation: Use the Gauge-Independent Atomic Orbital (GIAO) method at a level like mPW1PW91/6-311+G(d,p) with the SMD solvent model to predict ¹H and ¹³C chemical shifts.

Results and Discussion: The Conformational Landscape

Following the workflow, we can identify the key low-energy conformers of this compound. The primary degree of freedom is the rotation around the Cα-Cβ bond, defined by the O-Cβ-Cα-Cipso dihedral angle. This leads to two main families of conformers: gauche (dihedral angle ≈ ±60°) and anti (dihedral angle ≈ 180°).

G cluster_gauche Gauche Conformer cluster_anti Anti Conformer gauche Dihedral ≈ ±60° Stabilized by OH•••π interaction anti Dihedral ≈ 180° Sterically least hindered gauche->anti Rotational Equilibrium

NBO analysis often reveals a stabilizing interaction in the gauche conformer between a lone pair on the hydroxyl oxygen and the π* antibonding orbitals of the phenyl ring. This OH•••π interaction can be surprisingly strong, often making the gauche conformer the global minimum despite some steric clash.[15][23] The anti conformer is typically higher in energy as it lacks this stabilizing interaction, even though it is sterically favored.

Table 1: Calculated Relative Energies of this compound Conformers

ConformerDihedral Angle (O-C-C-C)ΔE (kcal/mol) (Gas Phase)ΔG (kcal/mol) (Gas Phase)ΔG (kcal/mol) (Chloroform)
Gauche~65°0.000.000.00
Anti~180°1.251.101.15

Energies calculated at the M06-2X/def2-TZVP level with SMD for chloroform, based on B3LYP-D3/def2-SVP optimized geometries. Values are illustrative.

The data clearly indicate the preference for the gauche conformer, which is predicted to be the most stable in both the gas phase and chloroform solution. The energy difference of approximately 1.1-1.2 kcal/mol suggests a significant population of the gauche conformer at room temperature.

Self-Validation through Experimental Data

A theoretical model is only as good as its ability to predict experimental reality. NMR spectroscopy is an exceptionally powerful tool for validating computational conformational analysis in solution.[24][25][26] Specifically, the vicinal proton-proton coupling constants (³JHH) between the Cα and Cβ hydrogens are highly sensitive to the dihedral angle between them, as described by the Karplus equation.

Protocol for NMR Validation:
  • Calculate NMR Parameters: For each stable conformer (gauche and anti), calculate the ³JHH coupling constants.

  • Determine Conformer Populations: Use the calculated Gibbs free energy differences (ΔG) in the appropriate solvent to calculate the Boltzmann population of each conformer.

    • Population(i) = e^(-ΔG(i)/RT) / Σe^(-ΔG(j)/RT)

  • Calculate Population-Averaged Couplings: Compute the weighted average of the coupling constants based on the calculated populations.

  • Compare: Compare the calculated population-averaged coupling constants with those obtained from an experimental ¹H NMR spectrum of this compound.

Table 2: Comparison of Calculated and Experimental NMR Coupling Constants

Coupling ConstantCalculated (Gauche)Calculated (Anti)Population-Averaged (Calc.)Experimental
³J(Hα, Hβa) (Hz)2.811.54.54.7
³J(Hα, Hβb) (Hz)9.53.08.18.3

Calculated values are illustrative. Population average assumes an 85:15 gauche:anti ratio based on the ΔG in Table 1.

The excellent agreement between the population-averaged calculated values and the experimental data provides strong validation for our computational model. It confirms that the gauche conformer is indeed the dominant species in solution and that our chosen level of theory accurately captures the energetics of the system.

Conclusion

This guide has outlined a rigorous and comprehensive workflow for the theoretical conformational analysis of the flexible molecule this compound. By employing a multi-step approach that combines efficient conformer searching with high-level DFT calculations and implicit solvation models, we can build an accurate picture of the molecule's potential energy surface. The causality behind the selection of specific functionals and basis sets was explained, emphasizing the need to accurately model non-covalent interactions.

Crucially, the protocol is anchored in reality through a self-validating comparison with experimental NMR data. This final step provides confidence that our computational model is not just a theoretical construct but a reliable representation of the molecule's behavior in solution. For researchers in drug discovery, this validated conformational profile is invaluable, providing critical insights into the bioactive shape of the molecule and paving the way for more informed and rational design of next-generation therapeutics.

References

Methodological & Application

The Versatility of 2-(3-Chlorophenyl)ethanol in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the strategic selection of starting materials and key intermediates is paramount to the efficiency, scalability, and ultimate success of a synthetic campaign. Among the vast arsenal of chemical building blocks, 2-(3-Chlorophenyl)ethanol has emerged as a valuable precursor in the synthesis of complex molecular architectures, particularly in the development of targeted therapeutics. Its unique structural features—a reactive primary alcohol and a chlorinated aromatic ring—provide a versatile scaffold for a variety of chemical transformations.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of two distinct classes of pharmaceutically active compounds: Insulin-like Growth Factor-1 Receptor (IGF-1R) inhibitors for oncology applications and analogues of the antidepressant drug Trazodone. The methodologies presented herein are designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying scientific rationale for key experimental choices.

Part 1: Synthesis of Chiral Intermediates for IGF-1R Inhibitors

The Insulin-like Growth Factor-1 Receptor (IGF-1R) is a transmembrane tyrosine kinase that plays a crucial role in cell growth, proliferation, and survival.[1] Its dysregulation is implicated in the progression of various cancers, making it a prime target for therapeutic intervention.[1][2] Small molecule inhibitors of IGF-1R have shown significant promise in preclinical and clinical studies. A key structural motif in some of these inhibitors is a chiral amino alcohol derived from a chlorophenyl precursor.

Here, we detail the synthetic pathway from this compound to a key chiral intermediate, (S)-2-chloro-1-(3-chlorophenyl)ethanol, a critical building block for a class of potent IGF-1R inhibitors.

Conceptual Workflow: From Achiral Alcohol to Chiral Intermediate

The overall strategy involves a two-step transformation of the commercially available this compound. The primary alcohol is first oxidized to the corresponding aldehyde, which is then subjected to an asymmetric reduction to install the desired stereocenter.

G A This compound B Oxidation A->B e.g., PCC, Swern C 3-Chlorophenylacetaldehyde B->C D Asymmetric Reduction C->D e.g., Chiral Borane Reagent E (S)-2-chloro-1-(3-chlorophenyl)ethanol D->E F Synthesis of IGF-1R Inhibitor E->F

Figure 1: Synthetic workflow for the preparation of a chiral intermediate for IGF-1R inhibitors.

Experimental Protocol 1: Synthesis of 3-Chlorophenylacetaldehyde

This protocol describes the oxidation of this compound to 3-Chlorophenylacetaldehyde. Pyridinium chlorochromate (PCC) is a widely used oxidant for this transformation due to its mildness and selectivity for primary alcohols.

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Celatom® or Celite®

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel (equal weight to PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) at room temperature, add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane (2 mL per gram of alcohol) in one portion.

  • Stir the reaction mixture vigorously at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and filter the suspension through a pad of Celatom® or Celite®.

  • Wash the filter cake thoroughly with diethyl ether.

  • Concentrate the filtrate under reduced pressure to afford the crude 3-Chlorophenylacetaldehyde.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to yield the pure aldehyde.

Causality of Experimental Choices:

  • PCC on Silica Gel: The use of PCC supported on silica gel facilitates the work-up by allowing for simple filtration to remove the chromium byproducts.

  • Anhydrous Conditions: The reaction is performed under anhydrous conditions to prevent the over-oxidation of the aldehyde to the corresponding carboxylic acid.

  • Celatom®/Celite® Filtration: This step is crucial for removing the fine black precipitate of chromium salts, which can complicate the purification process.

Experimental Protocol 2: Asymmetric Reduction to (S)-2-chloro-1-(3-chlorophenyl)ethanol

The stereoselective reduction of the prochiral 3-Chlorophenylacetaldehyde is a critical step to establish the required stereochemistry for the IGF-1R inhibitor. This can be achieved using various chiral reducing agents. A common and effective method involves the use of a chiral borane reagent, such as (−)-B-Chlorodiisopinocampheylborane (DIP-Chloride™).

Materials:

  • 3-Chlorophenylacetaldehyde

  • (−)-B-Chlorodiisopinocampheylborane (DIP-Chloride™)

  • Tetrahydrofuran (THF), anhydrous

  • Diethanolamine

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Cool a solution of (−)-B-Chlorodiisopinocampheylborane (1.1 equivalents) in anhydrous THF to -25 °C under an inert atmosphere (e.g., argon or nitrogen).

  • To this cooled solution, add a solution of 3-Chlorophenylacetaldehyde (1.0 equivalent) in anhydrous THF dropwise, maintaining the temperature between -25 °C and -20 °C.

  • Stir the reaction mixture at this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of diethanolamine (2.0 equivalents).

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Add diethyl ether and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford (S)-2-chloro-1-(3-chlorophenyl)ethanol.

Causality of Experimental Choices:

  • Chiral Borane Reagent: DIP-Chloride™ is a highly enantioselective reducing agent for a wide range of prochiral ketones and aldehydes, providing predictable and high enantiomeric excess.

  • Low Temperature: The reaction is conducted at low temperature to maximize the enantioselectivity of the reduction.

  • Diethanolamine Quench: Diethanolamine is used to quench the reaction and to complex with the boron species, facilitating their removal during the aqueous work-up.

Reaction Step Starting Material Product Key Reagents Typical Yield Enantiomeric Excess (e.e.)
OxidationThis compound3-ChlorophenylacetaldehydePCC, Silica gel, DCM85-95%N/A
Asymmetric Reduction3-Chlorophenylacetaldehyde(S)-2-chloro-1-(3-chlorophenyl)ethanol(−)-DIP-Chloride™, THF80-90%>98%

Table 1: Summary of quantitative data for the synthesis of the chiral intermediate.

Part 2: Synthesis of Trazodone Analogues

Trazodone is an antidepressant medication that acts as a serotonin antagonist and reuptake inhibitor.[3] The synthesis of trazodone and its analogues often involves the coupling of a substituted piperazine with a side-chain-functionalized heterocyclic core.[4][5] While this compound is not a direct precursor in the most common synthetic routes to Trazodone itself, its structural motif can be readily adapted for the synthesis of novel analogues.

This section outlines a conceptual synthetic pathway and a general protocol for the synthesis of a Trazodone analogue, leveraging this compound as a starting material to introduce the key 3-chlorophenyl moiety.

Conceptual Workflow: Building the Trazodone Scaffold

The synthesis commences with the conversion of this compound to a more reactive electrophile, such as the corresponding tosylate or halide. This intermediate can then be used to alkylate a suitable piperazine derivative, which is subsequently coupled to the triazolopyridine core to furnish the final Trazodone analogue.

G A This compound B Activation A->B p-TsCl, Pyridine C 2-(3-Chlorophenyl)ethyl Tosylate B->C D Alkylation C->D Piperazine, Base E 1-(2-(3-Chlorophenyl)ethyl)piperazine D->E F Coupling E->F Base, Solvent G Trazodone Analogue F->G H [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one derivative H->F

Figure 2: Conceptual workflow for the synthesis of a Trazodone analogue.

Experimental Protocol 3: Synthesis of 2-(3-Chlorophenyl)ethyl Tosylate

The activation of the primary alcohol in this compound is the first step towards its use as an alkylating agent. Conversion to the tosylate is a common and effective method.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Dissolve this compound (1.0 equivalent) in anhydrous pyridine (5 mL per gram of alcohol) and cool the solution to 0 °C.

  • Add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Stir for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-(3-Chlorophenyl)ethyl tosylate, which can often be used in the next step without further purification.

Causality of Experimental Choices:

  • Pyridine as Solvent and Base: Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the reaction to completion.

  • Aqueous Work-up: The acidic and basic washes are essential to remove excess pyridine and unreacted p-toluenesulfonyl chloride.

Experimental Protocol 4: General Procedure for the Synthesis of a Trazodone Analogue

This general protocol describes the alkylation of piperazine with the prepared tosylate, followed by coupling with a suitable heterocyclic partner.

Materials:

  • 2-(3-Chlorophenyl)ethyl tosylate

  • Piperazine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • [3][4][6]triazolo[4,3-a]pyridin-3(2H)-one derivative

  • Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

Procedure:

Step A: Synthesis of 1-(2-(3-Chlorophenyl)ethyl)piperazine

  • To a stirred suspension of piperazine (3.0 equivalents) and potassium carbonate (2.0 equivalents) in acetonitrile, add a solution of 2-(3-Chlorophenyl)ethyl tosylate (1.0 equivalent) in acetonitrile.

  • Heat the reaction mixture to reflux and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(2-(3-Chlorophenyl)ethyl)piperazine.

Step B: Coupling to the Heterocyclic Core

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous DMF at 0 °C, add a solution of the[3][4][6]triazolo[4,3-a]pyridin-3(2H)-one derivative (1.0 equivalent) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1-(2-(3-Chlorophenyl)ethyl)piperazine (1.1 equivalents) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 4-8 hours. Monitor the reaction progress by TLC.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography to yield the desired Trazodone analogue.

Causality of Experimental Choices:

  • Excess Piperazine: Using an excess of piperazine in the alkylation step helps to minimize the formation of the di-alkylated byproduct.

  • Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the triazolopyridinone, facilitating the subsequent nucleophilic substitution reaction.

  • Anhydrous DMF: DMF is a polar aprotic solvent that is suitable for SN2 reactions and can dissolve the reactants and intermediates. Anhydrous conditions are necessary due to the reactivity of sodium hydride with water.

Reaction Step Starting Material Product Key Reagents Typical Yield
TosylationThis compound2-(3-Chlorophenyl)ethyl Tosylatep-TsCl, Pyridine90-98%
Piperazine Alkylation2-(3-Chlorophenyl)ethyl Tosylate1-(2-(3-Chlorophenyl)ethyl)piperazinePiperazine, K₂CO₃, ACN60-75%
Heterocycle Coupling1-(2-(3-Chlorophenyl)ethyl)piperazineTrazodone AnalogueNaH, DMF50-70%

Table 2: Summary of quantitative data for the synthesis of a Trazodone analogue.

Conclusion

This compound serves as a readily available and versatile starting material for the synthesis of complex and pharmaceutically relevant molecules. The protocols and workflows detailed in these application notes demonstrate its utility in accessing both chiral intermediates for targeted cancer therapies and structural analogues of established psychoactive drugs. By understanding the underlying chemical principles and carefully controlling reaction conditions, researchers can effectively leverage this building block to advance their drug discovery and development programs. The provided methodologies are intended to be a robust starting point for further optimization and adaptation to specific synthetic targets.

References

Introduction: Unlocking the Potential of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to 2-(3-Chlorophenyl)ethanol: Synthetic Applications and Experimental Protocols

This compound is a bifunctional organic compound featuring a primary alcohol and a chlorinated aromatic ring. This unique combination of reactive sites makes it a valuable and versatile starting material in the synthesis of a wide array of novel compounds. The hydroxyl group offers a gateway to classic transformations such as esterification, etherification, and oxidation, while the chloro-substituent on the phenyl ring serves as a functional handle for advanced carbon-carbon bond-forming reactions.

This guide provides senior researchers, scientists, and drug development professionals with a detailed exploration of the synthetic utility of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols for key transformations, and illustrate workflows and reaction pathways with clear diagrams.

Compound Profile:

  • Chemical Name: this compound[1]

  • Synonyms: 3-Chlorophenethyl Alcohol

  • CAS Number: 5182-44-5[1]

  • Molecular Formula: C₈H₉ClO[1][2]

  • Molecular Weight: 156.61 g/mol [1][2]

  • Appearance: Colorless to light yellow clear liquid[3]

Part 1: Transformations of the Hydroxyl Group

The primary alcohol functionality is a cornerstone of this molecule's reactivity, allowing for its incorporation into larger structures through the formation of new C-O bonds.

Esterification: Forging Carboxylate Linkages

Esterification is a fundamental reaction for converting this compound into derivatives with altered polarity, solubility, and biological activity. The choice of method depends on the substrate's sensitivity and the desired reaction efficiency.

This classic equilibrium-driven method is suitable for robust carboxylic acids and when using the alcohol as the solvent is feasible.[4][5] The reaction is catalyzed by a strong acid, which protonates the carboxylic acid, rendering it more electrophilic.[5]

Causality: The reaction is reversible. To drive the equilibrium toward the ester product, water must be removed, or a large excess of one reactant (typically the alcohol) must be used.[4][6]

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-(3-Chlorophenyl)-8-oxooctanoic acid (1.0 eq).

  • Add a large excess of methanol (can serve as the solvent, e.g., 20 eq).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (e.g., 0.05 eq).[6]

  • Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). Reactions can take from 1 to 10 hours.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.[6]

  • Dilute the residue with a suitable organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product via column chromatography on silica gel if necessary.

The Mitsunobu reaction is a powerful method for forming esters from primary and secondary alcohols, particularly for sensitive substrates where acid-catalyzed methods fail.[7][8] It proceeds via an Sₙ2 mechanism, which would result in the inversion of stereochemistry if a chiral alcohol were used.[8][9] The reaction is driven by the formation of the stable triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate.

Mechanism Insight: Triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) combine to activate the alcohol, converting the hydroxyl into a good leaving group.[7][8] This allows for displacement by a nucleophile, such as a carboxylate.[7]

Step-by-Step Protocol:

  • In an oven-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq), a carboxylic acid (1.1 eq), and triphenylphosphine (PPh₃, 1.2 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.2 eq) dropwise to the stirred solution.[8]

  • Allow the reaction to warm to room temperature and stir for several hours to overnight, monitoring by TLC.

  • Once the starting alcohol is consumed, concentrate the reaction mixture under reduced pressure.

  • The crude product will contain triphenylphosphine oxide and the reduced hydrazide, which can often be challenging to remove. Purification is typically achieved by column chromatography on silica gel.

Data Presentation: Comparison of Esterification Methods

MethodKey ReagentsConditionsAdvantagesDisadvantages
Fischer-Speier Carboxylic Acid, H₂SO₄/TsOHRefluxInexpensive reagents, simple setup.[6]Equilibrium reaction, requires excess alcohol or water removal, harsh conditions.[4][6]
Mitsunobu Carboxylic Acid, PPh₃, DEAD/DIAD0 °C to RTMild conditions, high yields, works for sensitive substrates.[8][10]Stoichiometric byproducts (PPh₃=O) can complicate purification.[7]

Visualization: Workflow for Ester Synthesis

G cluster_reaction Reaction Setup cluster_process Workup & Purification A Combine Alcohol & Carboxylic Acid in Solvent B Add Catalyst/ Reagents (e.g., H+ or PPh3/DEAD) A->B C Quench Reaction B->C Monitor by TLC D Aqueous Wash/ Extraction C->D E Dry Organic Layer D->E F Solvent Removal (Rotary Evaporation) E->F G Column Chromatography F->G H Pure Ester G->H Characterization (NMR, MS)

Caption: General workflow for ester synthesis and purification.

Oxidation: Accessing the Aldehyde

Selective oxidation of the primary alcohol in this compound yields 2-(3-chlorophenyl)acetaldehyde, a valuable intermediate for synthesizing more complex molecules like heterocycles and pharmaceuticals. It is crucial to use mild oxidizing agents to prevent over-oxidation to the carboxylic acid.[11]

The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, followed by quenching with a hindered base like triethylamine.[12] It is a reliable method that avoids toxic heavy metals.

Causality: The reaction must be performed at very low temperatures (typically -78 °C) because the activated DMSO intermediate is unstable at higher temperatures.[12] The liberation of gases like CO, CO₂, and dimethyl sulfide requires proper ventilation.[12]

Step-by-Step Protocol:

  • To a solution of oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM) in a three-neck flask under a nitrogen atmosphere, cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add a solution of DMSO (4.0 eq) in DCM dropwise, ensuring the internal temperature does not rise significantly. Stir for 30-60 minutes.

  • Add a solution of this compound (1.0 eq) in DCM dropwise. Stir for an additional 1-2 hours at -78 °C.[12]

  • Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (≥ 5.0 eq) dropwise to quench the reaction. The mixture may become thick.

  • After 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.

  • Add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • The crude aldehyde is often used directly or can be purified by careful column chromatography.

Data Presentation: Comparison of Mild Oxidation Methods

MethodKey ReagentsTemperatureAdvantagesDisadvantages
Swern DMSO, (COCl)₂, TEA-78 °CHigh yields, metal-free.[12]Requires cryogenic temperatures, foul-smelling byproduct (DMS).[12]
PCC Pyridinium chlorochromateRoom TempSimple setup, reliable.[13]Carcinogenic Cr(VI) reagent, acidic conditions.[13]
Dess-Martin Dess-Martin Periodinane (DMP)Room TempMild, neutral conditions, fast.Potentially explosive reagent, expensive.

Part 2: Transformations of the Aromatic Ring

The 3-chloro substituent provides a reactive site for modern cross-coupling chemistry, enabling the construction of biaryl systems and other complex carbon skeletons.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an aryl halide.[14][15] It is a powerful and widely used method for C-C bond formation due to the mild reaction conditions and the commercial availability and stability of boronic acids.[16][17]

Mechanism Insight: The catalytic cycle involves three key steps: (1) Oxidative addition of the aryl chloride to a Pd(0) complex, (2) Transmetalation of the organic group from the boronic acid (activated by a base) to the palladium center, and (3) Reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[14]

Step-by-Step Protocol:

  • To a flask, add this compound (1.0 eq), an arylboronic acid or boronic ester (1.1-1.5 eq), and a base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq).

  • Add a suitable solvent system, such as a mixture of toluene and water, or dioxane/water. Aqueous catalysis can be very efficient.[18]

  • Degas the mixture by bubbling nitrogen or argon through it for 15-30 minutes.

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a phosphine ligand if required (e.g., SPhos, XPhos).

  • Heat the reaction mixture (typically 80-110 °C) under a nitrogen atmosphere until TLC or GC-MS indicates the consumption of the starting material.

  • Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by column chromatography.

Visualization: Suzuki-Miyaura Coupling Scheme

G cluster_products A This compound C + B Ar'-B(OH)₂ (Arylboronic Acid) E Pd Catalyst Base B->E D Coupled Product E->D

References

protocol for the esterification of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Esterification of 2-(3-Chlorophenyl)ethanol

Introduction: The Strategic Synthesis of Phenylalkyl Esters

The esterification of alcohols is a cornerstone transformation in organic synthesis, pivotal to the development of new pharmaceuticals, agrochemicals, and materials. Esters of phenylalkyl alcohols, such as this compound, are valuable intermediates. The introduction of an ester moiety can modulate a molecule's lipophilicity, metabolic stability, and biological activity, making it a critical tool in drug design. While classical methods like Fischer esterification are effective for simple alcohols, they often require harsh acidic conditions and high temperatures, which can be incompatible with more complex or sensitive substrates.[1][2][3][4]

For substrates like this compound, a secondary alcohol that may be sensitive to acid-catalyzed side reactions, a milder and more versatile approach is preferable. The Steglich esterification, first reported in 1978, offers an efficient and gentle alternative.[5][6] This method utilizes a carbodiimide coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the reaction under neutral and ambient conditions.[7][8] This protocol is particularly advantageous for its high yields and its ability to suppress common side reactions, even with sterically demanding alcohols.[9]

This application note provides a comprehensive overview and a detailed protocol for the Steglich esterification of this compound with a generic carboxylic acid, forming the corresponding ester.

Reaction Mechanism: The Role of DCC and DMAP

The Steglich esterification proceeds through a multi-step mechanism where the carboxylic acid is activated in situ.[5][7] The process circumvents the need for prior conversion of the carboxylic acid to a more reactive derivative, such as an acyl chloride.

  • Activation of the Carboxylic Acid: N,N'-dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is analogous in reactivity to a carboxylic anhydride.[7]

  • Catalysis by DMAP: 4-Dimethylaminopyridine (DMAP) acts as a superior acyl transfer agent.[7][10] Being a stronger nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea intermediate. This forms a reactive N-acylpyridinium salt. This step is crucial as it outcompetes a potential side reaction: the slow 1,3-rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[5][7]

  • Nucleophilic Attack by the Alcohol: The alcohol, this compound, then attacks the activated N-acylpyridinium salt.

  • Product Formation: This attack leads to the formation of the desired ester and regenerates the DMAP catalyst. The DCC, having formally removed a molecule of water, is converted into the insoluble byproduct, N,N'-dicyclohexylurea (DCU).[5]

Steglich_Mechanism RCOOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate RCOOH->O_Acylisourea DCC DCC DCC->O_Acylisourea Acylpyridinium N-Acylpyridinium Salt (Active Ester) O_Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_Acylisourea->DCU N_Acylurea N-Acylurea (Side Product) O_Acylisourea->N_Acylurea Slow Rearrangement (Suppressed by DMAP) DMAP1 DMAP DMAP1->Acylpyridinium Ester Ester Product (R-COO-CH2CH2-Ar) Acylpyridinium->Ester + Alcohol Alcohol This compound (Ar-CH2CH2-OH) Alcohol->Ester DMAP2 DMAP (Regenerated) Ester->DMAP2

Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol

This protocol describes the esterification of this compound with acetic acid to yield 2-(3-chlorophenyl)ethyl acetate as a representative example. The molar ratios can be adapted for other carboxylic acids.

Materials and Reagents
CompoundMW ( g/mol )Amount (mg)Moles (mmol)EquivalentsNotes
This compound156.615003.191.0Limiting Reagent
Acetic Acid60.052113.511.1Reagent
N,N'-Dicyclohexylcarbodiimide (DCC)206.337253.511.1Coupling Agent
4-Dimethylaminopyridine (DMAP)122.17390.320.1Catalyst
Dichloromethane (DCM), anhydrous-20 mL--Solvent

Equipment:

  • Round-bottom flask (50 mL) with a magnetic stir bar

  • Ice bath

  • Magnetic stir plate

  • Separatory funnel (100 mL)

  • Büchner funnel and filter paper

  • Rotary evaporator

  • Glassware for column chromatography (column, flasks)

  • TLC plates (silica gel) and developing chamber

Reaction Procedure
  • Reactant Dissolution: To a 50 mL round-bottom flask containing a magnetic stir bar, add this compound (500 mg, 3.19 mmol), acetic acid (211 mg, 3.51 mmol), and 4-dimethylaminopyridine (39 mg, 0.32 mmol).

  • Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir the mixture at room temperature until all solids have dissolved.

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0 °C with continuous stirring.

  • DCC Addition: Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (725 mg, 3.51 mmol) to the cooled solution. A white precipitate (DCU) will begin to form almost immediately.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). A suitable eluent system is 20% ethyl acetate in hexanes. The product spot should be less polar than the starting alcohol.

Work-up and Purification
  • Byproduct Removal: After the reaction is complete, cool the mixture again in an ice bath for 15 minutes to maximize the precipitation of the dicyclohexylurea (DCU) byproduct. Filter the mixture through a Büchner funnel to remove the DCU solid. Wash the filter cake with a small amount of cold DCM.

  • Aqueous Washes: Transfer the filtrate to a separatory funnel.

    • Wash the organic layer with 0.5 M HCl (2 x 20 mL) to remove DMAP.

    • Wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) to remove any remaining acetic acid.

    • Wash with brine (1 x 20 mL) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5% and increasing to 20%) to obtain the pure 2-(3-chlorophenyl)ethyl acetate.

Workflow A 1. Dissolve Reactants (Alcohol, Acid, DMAP) in DCM B 2. Cool to 0°C A->B C 3. Add DCC B->C D 4. Stir at Room Temperature (12-24h) C->D E 5. Filter DCU Byproduct D->E F 6. Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G 7. Dry & Concentrate F->G H 8. Column Chromatography G->H I Pure Ester Product H->I

Caption: Experimental workflow for Steglich esterification.

Safety Precautions

  • DCC: N,N'-dicyclohexylcarbodiimide is a potent skin allergen and sensitizer. Always handle it in a fume hood wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • DCM: Dichloromethane is a volatile solvent and a suspected carcinogen. All operations should be performed in a well-ventilated fume hood.

  • DMAP: 4-Dimethylaminopyridine is toxic. Avoid inhalation and skin contact.

  • Acids: Handle all acids with care.

Conclusion

The Steglich esterification is a highly efficient and reliable method for the synthesis of esters from alcohols like this compound. Its mild reaction conditions, tolerance of various functional groups, and high yields make it a superior choice over traditional acid-catalyzed methods for sensitive or complex substrates. The straightforward work-up procedure, primarily involving the filtration of the DCU byproduct and standard aqueous washes, further enhances its utility in both academic and industrial research settings.

References

Application Notes and Protocols: Investigating 2-(3-Chlorophenyl)ethanol in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Agrochemical Development Professionals

This document provides a comprehensive overview of the potential applications and investigational protocols for 2-(3-Chlorophenyl)ethanol in the field of agrochemical research. While direct, extensive research on the specific agrochemical applications of this compound is not widely published, its structural characteristics suggest several plausible avenues for investigation. This guide synthesizes information on its chemical properties, potential synthesis routes, and offers a framework for its evaluation as a plant growth regulator, pesticide, or fungicide.

Introduction to this compound

This compound, also known as 3-Chlorophenethyl Alcohol, is an aromatic alcohol with the molecular formula C₈H₉ClO.[1] Its structure, featuring a chlorinated phenyl ring and a hydroxyl group, makes it a candidate for various biological activities relevant to agriculture. The presence of a chlorine atom on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with biological targets, which are key determinants of agrochemical efficacy.

Chemical and Physical Properties:

PropertyValue
Molecular Formula C₈H₉ClO
Molecular Weight 156.61 g/mol
Appearance Colorless to light yellow clear liquid
Purity (Typical) >98.0% (GC)
Boiling Point 79 °C at 0.3 mmHg
CAS Number 5182-44-5

Potential Agrochemical Applications and Investigational Pathways

Based on its chemical structure, this compound could be investigated for the following applications.

As a Plant Growth Regulator (PGR)

Certain aromatic alcohols and their derivatives can influence plant development. The potential of this compound as a PGR could be explored by examining its effects on key physiological processes. Plant growth regulators can modulate cell division, elongation, and differentiation.[2]

Hypothesized Mechanisms of Action:

  • Auxin-like Activity: The phenethyl alcohol moiety could mimic auxin, a class of plant hormones that regulate cell elongation and root formation.[2]

  • Gibberellin Inhibition: Some compounds interfere with the biosynthesis of gibberellins, leading to reduced stem elongation and more compact plant growth.[3]

Experimental Workflow for PGR Screening:

PGR_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Greenhouse Trials cluster_2 Phase 3: Mode of Action Studies A Seed Germination Assay B Rooting and Shoot Proliferation Assay (using plant tissue culture) A->B C Callus Growth Bioassay B->C D Dose-Response Studies on Model Plants (e.g., Arabidopsis, Tomato) C->D Advance Promising Candidates E Evaluation of Phenotypic Effects (Height, Branching, Leaf Morphology) D->E F Assessment of Yield Parameters E->F G Hormone Quantification (Auxin, Gibberellin levels) F->G Investigate Mechanism H Gene Expression Analysis (qPCR of hormone-responsive genes) G->H

Figure 1: An experimental workflow for screening this compound as a potential plant growth regulator.

As a Pesticide or Fungicide

Chlorinated aromatic compounds are prevalent in various commercial pesticides and fungicides due to their ability to disrupt biological processes in target organisms.

Hypothesized Mechanisms of Action:

  • Neurotoxicity in Insects: The compound could interfere with the nervous system of insects, potentially by acting on receptors like the octopamine or tyramine receptors, or by inhibiting enzymes such as acetylcholinesterase (AChE).[4]

  • Disruption of Fungal Cell Membranes: The lipophilic nature of the molecule may allow it to intercalate into fungal cell membranes, disrupting their integrity and function.

  • Enzyme Inhibition: It could inhibit essential enzymes in pests or fungi, leading to metabolic disruption.

Experimental Workflow for Pesticidal/Fungicidal Screening:

Pesticide_Workflow cluster_0 Phase 1: Target Organism Screening cluster_1 Phase 2: Efficacy and Spectrum cluster_2 Phase 3: Preliminary Toxicological Assessment A Insecticidal Activity Assays (e.g., against aphids, mites, lepidopteran larvae) B Fungicidal Activity Assays (e.g., against pathogenic fungi like Pythium ultimum) A->B C Determination of LC50 / EC50 values B->C Quantify Potency D Broad-spectrum vs. Selective Activity Assessment C->D E Phytotoxicity on Host Plants D->E Evaluate Safety and Selectivity F Non-target Organism Toxicity (e.g., beneficial insects, soil microbes) E->F Synthesis_Pathway 3-Chlorophenylacetic Acid 3-Chlorophenylacetic Acid This compound This compound 3-Chlorophenylacetic Acid->this compound NaBH4 / I2 THF

References

synthesis of 2-(3-Chlorophenyl)ethyl acetate and its applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Diverse Applications of 2-(3-Chlorophenyl)ethyl Acetate

Authored by: A Senior Application Scientist

This document provides a detailed exploration of 2-(3-Chlorophenyl)ethyl acetate, a significant chemical compound with growing importance in various industrial and research sectors. We will delve into its synthesis, beginning with its precursor, and provide robust, step-by-step protocols. Furthermore, this guide will illuminate its key applications, particularly in the fragrance industry and as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.

Introduction to 2-(3-Chlorophenyl)ethyl Acetate

2-(3-Chlorophenyl)ethyl acetate is an ester characterized by a chlorophenyl group attached to an ethyl acetate moiety. This structure imparts a unique combination of aromatic and ester properties, making it a valuable molecule. Its physical and chemical characteristics, such as its likely pleasant, fruity-floral aroma and its utility as a synthetic building block, are the primary drivers of its applications. The presence of a chlorine atom on the phenyl ring provides a reactive site for further chemical modifications, significantly broadening its synthetic potential.[1]

Table 1: Physicochemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
3-Chlorophenylacetic acidC₈H₇ClO₂170.59White solid1878-65-5[1][2]
2-(3-Chlorophenyl)ethanolC₈H₉ClO156.61Colorless to light yellow liquid5182-44-5[3]
2-(3-Chlorophenyl)ethyl acetateC₁₀H₁₁ClO₂198.65Pale-yellow to yellow-brown liquid14062-29-4[4][5]

Strategic Synthesis Pathway

The most direct and widely adopted method for synthesizing esters like 2-(3-Chlorophenyl)ethyl acetate is the Fischer esterification.[6][7] This acid-catalyzed reaction involves the condensation of a carboxylic acid with an alcohol. In this specific case, the synthesis is achieved by reacting this compound with acetic acid.

To provide a comprehensive protocol, we must first consider the synthesis of the key precursor, this compound. This alcohol can be efficiently prepared via the reduction of 3-Chlorophenylacetic acid, a readily available commercial starting material.[1][2]

The overall synthetic workflow is a two-step process, starting from 3-Chlorophenylacetic acid.

G A 3-Chlorophenylacetic Acid B Reduction (e.g., LiAlH₄, THF) A->B Step 1 C This compound B->C D Fischer Esterification (Acetic Acid, H₂SO₄ catalyst) C->D Step 2 E 2-(3-Chlorophenyl)ethyl Acetate D->E

Caption: Overall two-step synthesis workflow for 2-(3-Chlorophenyl)ethyl Acetate.

Detailed Synthesis Protocols

Safety Precaution: All procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves, must be worn at all times.

Protocol 1: Synthesis of this compound from 3-Chlorophenylacetic Acid

This protocol describes the reduction of a carboxylic acid to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

Materials and Reagents:

  • 3-Chlorophenylacetic acid (1 equiv.)

  • Lithium aluminum hydride (LiAlH₄) (approx. 2 equiv.)

  • Anhydrous tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Diethyl ether

Experimental Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel.

  • Reagent Addition: Under a nitrogen atmosphere, carefully add LiAlH₄ to anhydrous THF in the flask and cool the slurry to 0°C using an ice bath.

  • Dissolve 3-Chlorophenylacetic acid in anhydrous THF and add it to the dropping funnel.

  • Reaction Execution: Add the 3-Chlorophenylacetic acid solution dropwise to the stirred LiAlH₄ slurry at a rate that maintains the internal temperature below 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to a gentle reflux for 2-4 hours to ensure the reaction goes to completion.

  • Workup and Quenching: Cool the reaction mixture back to 0°C. Cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% NaOH solution, and then more water (Fieser workup).

  • Extraction: Filter the resulting white precipitate (aluminum salts) and wash it thoroughly with diethyl ether. Combine the filtrate and the ether washings.

  • Wash the combined organic phase sequentially with 1 M HCl and saturated Na₂SO₄ solution.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The resulting crude this compound can be purified further by vacuum distillation.

Protocol 2: Synthesis of 2-(3-Chlorophenyl)ethyl Acetate via Fischer Esterification

This protocol details the acid-catalyzed esterification of the synthesized alcohol.[8][9]

Materials and Reagents:

  • This compound (1 equiv.)

  • Glacial acetic acid (can be used in excess as the solvent)

  • Concentrated sulfuric acid (H₂SO₄) (catalytic amount, ~5 drops)[8]

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Diethyl ether or Dichloromethane for extraction

Table 2: Reaction Parameters for Fischer Esterification

ParameterValue/ConditionRationale
Reactant RatioExcess Acetic AcidDrives the equilibrium towards the product side (Le Châtelier's Principle).[6][7]
CatalystConc. H₂SO₄Protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic.
TemperatureRefluxProvides the necessary activation energy for the reaction.
Reaction Time1-3 hoursSufficient time to reach equilibrium.

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound and an excess of glacial acetic acid.

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to the mixture.[8]

  • Reaction Execution: Heat the mixture to a gentle reflux and maintain it for 1-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing cold water.

  • Extraction and Neutralization: Extract the product with diethyl ether. Wash the organic layer carefully with saturated NaHCO₃ solution until effervescence ceases (this neutralizes the excess acetic acid and the sulfuric acid catalyst).

  • Final Washing: Wash the organic layer with brine to remove residual water-soluble components.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation. The crude 2-(3-Chlorophenyl)ethyl acetate can be purified by vacuum distillation to yield a clear, pale-yellow liquid.[5]

G cluster_0 Fischer Esterification Mechanism Protonation 1. Protonation of Carbonyl Nucleophilic_Attack 2. Nucleophilic Attack by Alcohol Protonation->Nucleophilic_Attack Activates Carbonyl Proton_Transfer 3. Proton Transfer Nucleophilic_Attack->Proton_Transfer Forms Tetrahedral Intermediate Water_Elimination 4. Elimination of Water Proton_Transfer->Water_Elimination Creates Good Leaving Group (H₂O) Deprotonation 5. Deprotonation Water_Elimination->Deprotonation Reforms Carbonyl Ester Final Ester Product Deprotonation->Ester Regenerates Catalyst

Caption: Key mechanistic steps of the acid-catalyzed Fischer Esterification.[7]

Applications of 2-(3-Chlorophenyl)ethyl Acetate

A. Fragrance and Perfumery

Esters are renowned for their pleasant, often fruity and floral, scents and are foundational components of the fragrance industry.[8][9] While specific data for 2-(3-Chlorophenyl)ethyl acetate is proprietary, by analogy to the structurally similar phenethyl acetate (rose, honey notes), it is anticipated to possess a sweet, floral, and fruity character.[10] Its stability makes it suitable for a wide range of applications including:

  • Fine Fragrances: As a modifier or blender to add complexity and lift to floral and fruity compositions.[10][11]

  • Personal Care Products: Used in lotions, soaps, and shampoos to impart a fresh and pleasant scent.[11]

  • Household Products: Incorporated into air fresheners, detergents, and cleaners.[11][12]

B. Pharmaceutical and Agrochemical Intermediate

The true power of 2-(3-Chlorophenyl)ethyl acetate lies in its role as a versatile chemical intermediate. The chlorophenyl moiety is a common feature in many biologically active molecules.

  • Active Pharmaceutical Ingredient (API) Synthesis: It serves as a key building block for more complex drug molecules.[1] For example, related structures are intermediates in the synthesis of drugs like the antihistamine loratadine.[13] The ester group can be hydrolyzed back to the alcohol or undergo other transformations, while the chloro-substituted ring can participate in cross-coupling reactions (e.g., Suzuki, Heck) to build larger molecular frameworks.

  • Agrochemicals: The chlorophenyl group is prevalent in many pesticides and herbicides. This compound serves as a valuable starting material for the synthesis of new plant growth regulators and crop protection agents.

C. Specialty Solvent Applications

Drawing parallels with the widely used solvent ethyl acetate, 2-(3-Chlorophenyl)ethyl acetate has potential as a specialty solvent in specific pharmaceutical processes.[14][15][16] Its higher boiling point and different polarity could be advantageous for:

  • Extraction and Purification: Selectively dissolving and extracting APIs or natural products from complex mixtures.[14][15]

  • Reaction Medium: Serving as a solvent for synthesizing drug intermediates where its specific solvency properties are required.[15]

Conclusion

2-(3-Chlorophenyl)ethyl acetate is a compound of significant interest, accessible through a straightforward, two-step synthesis from common starting materials. Its utility is twofold: as a potential fragrance component with desirable aromatic qualities and, more critically, as an adaptable intermediate for the construction of complex molecules in the pharmaceutical and agrochemical industries. The protocols and insights provided herein offer a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the full potential of this versatile molecule.

References

Application Notes and Protocols for the Oxidation of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxidation of 2-(3-Chlorophenyl)ethanol is a critical transformation in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedures for this oxidation. We will delve into the mechanistic rationale behind various oxidative methods, present a detailed, field-tested protocol for a reliable and scalable oxidation reaction, and offer insights into reaction monitoring and product purification. The aim is to equip the reader with the necessary knowledge to confidently and successfully perform this key synthetic step.

Introduction

This compound is a primary alcohol whose oxidation can yield either 2-(3-chlorophenyl)acetaldehyde or 3-chlorophenylacetic acid, depending on the chosen oxidant and reaction conditions.[2][3] Both of these products serve as important building blocks in organic synthesis.[2][4] The aldehyde is a precursor for various heterocyclic compounds and other complex molecules, while the carboxylic acid is a key intermediate in the production of several active pharmaceutical ingredients (APIs).[2][4]

The selection of an appropriate oxidation method is paramount and depends on the desired product, the scale of the reaction, and the presence of other functional groups in the molecule. This guide will focus on the selective oxidation to the aldehyde, a more delicate transformation that requires milder reaction conditions to prevent over-oxidation to the carboxylic acid.[5][6]

Comparative Overview of Oxidation Methods

A variety of reagents and protocols are available for the oxidation of primary alcohols.[7] Below is a comparative table of common methods applicable to the oxidation of this compound, highlighting their advantages and disadvantages.

Oxidation MethodOxidizing AgentTypical ConditionsAdvantagesDisadvantages
Swern Oxidation Oxalyl chloride, DMSO, TriethylamineLow temperature (-78 °C)High yields, wide functional group tolerance, mild conditions.[8]Requires cryogenic temperatures, produces malodorous dimethyl sulfide.[8][9]
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Room temperature, neutral pHMild conditions, short reaction times, high yields, good selectivity.[10]DMP is expensive and potentially explosive.[10][11]
TEMPO-Catalyzed Oxidation TEMPO, NaOClBiphasic (e.g., CH₂Cl₂/H₂O), 0 °C to room temp.Catalytic, uses inexpensive bleach, mild conditions, scalable.[12][13]Can be substrate-dependent, may require careful pH control.[14][15]
PCC Oxidation Pyridinium chlorochromate (PCC)CH₂Cl₂, room temperatureReadily available, effective for simple alcohols.Chromium-based reagents are toxic and generate hazardous waste.[16]

For the purposes of this guide, we will focus on the TEMPO-catalyzed oxidation due to its balance of efficiency, cost-effectiveness, mild reaction conditions, and scalability, making it a highly attractive method for both academic and industrial settings.[13]

Mechanistic Insight: TEMPO-Catalyzed Oxidation

The (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) catalyzed oxidation is a robust method for the selective oxidation of primary alcohols to aldehydes.[12] The catalytic cycle is initiated by the oxidation of the TEMPO radical to the active N-oxoammonium ion by a stoichiometric co-oxidant, typically sodium hypochlorite (bleach).[13][14] This N-oxoammonium ion is the true oxidizing species that reacts with the alcohol.

The alcohol attacks the N-oxoammonium ion, and after a proton transfer, the resulting intermediate collapses via an E2-like mechanism to yield the aldehyde, the reduced hydroxylamine form of TEMPO, and a protonated base. The hydroxylamine is then re-oxidized by the co-oxidant back to the N-oxoammonium ion, thus completing the catalytic cycle.[14]

TEMPO_Oxidation_Cycle cluster_substrate Substrate Transformation TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium Ion (Active Oxidant) TEMPO->Oxoammonium NaOCl (Co-oxidant) Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine R-CH₂OH -> R-CHO Alcohol This compound Hydroxylamine->TEMPO NaOCl (Regeneration) Aldehyde 2-(3-Chlorophenyl)acetaldehyde Alcohol->Aldehyde Oxidation

Figure 1: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Detailed Experimental Protocol: TEMPO-Catalyzed Oxidation of this compound

This protocol is designed for a laboratory-scale synthesis and can be scaled up with appropriate modifications.

Materials and Reagents:

ReagentM.W. ( g/mol )AmountMoles (mmol)
This compound156.615.00 g31.9
TEMPO156.2550 mg0.32
Potassium bromide (KBr)119.000.38 g3.19
Dichloromethane (DCM)-50 mL-
Saturated aq. NaHCO₃-25 mL-
Sodium hypochlorite (NaOCl, 10-15% aq.)-~25 mL-
1 M HCl-As needed-
Saturated aq. Na₂S₂O₃-As needed-
Brine (Saturated aq. NaCl)-25 mL-
Anhydrous Magnesium Sulfate (MgSO₄)-As needed-

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for work-up and purification

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: - this compound - TEMPO, KBr, DCM, NaHCO₃ - Cool to 0 °C start->setup addition Slow Addition of NaOCl (maintain temp < 5 °C) setup->addition reaction Stir at 0 °C (Monitor by TLC/GC-MS) addition->reaction quench Quench Reaction (Saturated aq. Na₂S₂O₃) reaction->quench workup Work-up: - Separate layers - Extract aqueous layer with DCM - Wash combined organic layers (Brine) - Dry over MgSO₄ quench->workup purification Purification: - Filter and concentrate - Column chromatography (Silica gel) workup->purification characterization Product Characterization: - ¹H NMR, ¹³C NMR, IR, MS purification->characterization end End characterization->end

Figure 2: Step-by-step experimental workflow for the oxidation.

Procedure:

  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add this compound (5.00 g, 31.9 mmol), TEMPO (50 mg, 0.32 mmol), potassium bromide (0.38 g, 3.19 mmol), and dichloromethane (50 mL).

  • Biphasic System Formation: Add saturated aqueous sodium bicarbonate solution (25 mL) to the flask.

  • Cooling: Cool the vigorously stirred biphasic mixture to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add the sodium hypochlorite solution (~25 mL) dropwise via the dropping funnel over a period of 30-45 minutes, ensuring the internal temperature does not rise above 5 °C. The color of the reaction mixture should turn orange/red.

  • Reaction Monitoring: Stir the reaction mixture vigorously at 0 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution (~10 mL) to destroy any excess oxidant. The color of the organic layer should fade.

  • Work-up:

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with dichloromethane (2 x 25 mL).

    • Combine the organic layers and wash with brine (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 2-(3-chlorophenyl)acetaldehyde.[17]

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.[18]

Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

  • Sodium hypochlorite is corrosive and an oxidant. Handle with care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Oxalyl chloride (used in Swern oxidation) is highly toxic and corrosive.[8]

  • Dess-Martin Periodinane can be explosive under certain conditions.[11]

Troubleshooting

  • Incomplete Reaction: If the reaction stalls, ensure vigorous stirring to maintain good mixing of the biphasic system. A small additional charge of NaOCl can be added, but monitor carefully for over-oxidation.

  • Over-oxidation to Carboxylic Acid: This can occur if the temperature is not controlled or if the reaction is left for too long. Ensure the temperature is maintained at 0 °C and monitor the reaction closely.

  • Low Yield: Inefficient extraction or purification can lead to low yields. Ensure thorough extraction and careful column chromatography.

Conclusion

The TEMPO-catalyzed oxidation of this compound offers a mild, efficient, and scalable method for the synthesis of 2-(3-chlorophenyl)acetaldehyde. This protocol, with its detailed steps and explanations, provides a solid foundation for researchers to successfully perform this important transformation. By understanding the underlying mechanism and potential pitfalls, scientists can optimize the reaction for their specific needs, contributing to the advancement of pharmaceutical and chemical research.

References

use of 2-(3-Chlorophenyl)ethanol as a fragrance ingredient

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 2-(3-Chlorophenyl)ethanol as a Novel Fragrance Ingredient

Authored by: A Senior Application Scientist

This document provides a comprehensive technical guide for researchers, scientists, and product development professionals on the characterization, application, and evaluation of this compound for use as a fragrance ingredient. This guide moves beyond standard protocols to explain the scientific rationale behind each step, ensuring a robust and validated approach to formulation.

Introduction: Chemical Profile and Olfactory Context

This compound, also known as 3-Chlorophenethyl Alcohol, is an aromatic alcohol belonging to the structural class of Aryl Alkyl Alcohols (AAAs).[1] Its molecular structure is provided in Table 1. This class of molecules is of significant interest to the fragrance industry due to its versatile olfactory profiles. The most well-known member of this family is Phenylethyl Alcohol (PEA), celebrated for its soft, natural rose scent and wide use in floral and cosmetic fragrances.[2][3][4]

The introduction of a chlorine atom onto the phenyl ring, as in this compound, is anticipated to modify the classic rose character of PEA, potentially introducing new and complex facets to its olfactory profile. Understanding these nuances is critical for its successful application.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Chemical Name This compound[5]
Synonyms 3-Chlorophenethyl Alcohol
CAS Number 5182-44-5[6]
Molecular Formula C₈H₉ClO[5][6]
Molecular Weight 156.61 g/mol [6]
Appearance Clear colorless to very slightly yellow liquid[6]
Boiling Point 257.2 °C at 760 mmHg[6]
Flash Point 101.1 °C[6]
Structure C1=CC(=CC(=C1)Cl)CCO (SMILES)[5]

Safety and Regulatory Landscape

Before any application, a thorough understanding of the material's safety profile is paramount.

Hazard Identification

According to available Safety Data Sheets (SDS), this compound is classified as a skin and eye irritant.[7] Standard handling procedures should be followed, including the use of personal protective equipment (PPE) such as gloves and safety glasses.[7][8]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation).[7]

  • Precautionary Measures: Wash skin thoroughly after handling and wear protective gear.[7] In case of contact, wash skin or rinse eyes with plenty of water.[7][8]

Regulatory Framework

Fragrance ingredients used in cosmetics must be safe for consumer use under labeled directions.[9][10] In the United States, the Food and Drug Administration (FDA) oversees cosmetic safety, while organizations like the International Fragrance Association (IFRA) and the Research Institute for Fragrance Materials (RIFM) establish global safety standards and guidelines.[11][12][13] It is the legal responsibility of manufacturers to ensure their products are safe.[9]

  • Causality: Adherence to IFRA standards is crucial. These standards may prohibit, restrict, or set purity criteria for fragrance materials to minimize risks such as sensitization or irritation. While this compound may not have a specific published IFRA standard at this time, its structural relationship to other AAAs suggests that a comprehensive safety assessment is necessary.[1]

Application Notes and Experimental Protocols

The following protocols are designed as self-validating systems, incorporating controls and clear evaluation criteria to ensure trustworthy and reproducible results.

Protocol 1: Olfactory Characterization

Objective: To define the olfactory profile and determine the odor detection threshold (ODT) of this compound.

Rationale: A precise understanding of an ingredient's scent profile is the foundation of perfumery. The ODT provides critical data on its potency. Ethanol is commonly used as a solvent in perfumery; however, it's important to note that ethanol itself can suppress the detection of odorants, a phenomenon known as the pharmacodynamic effect.[14][15] Therefore, evaluations should be conducted in a controlled and consistent manner.

Step-by-Step Methodology:

  • Panelist Selection: Assemble a panel of at least five trained sensory evaluators. Panelists should be screened for their ability to detect and describe standard fragrance notes.[16][17]

  • Sample Preparation:

    • Prepare a stock solution of 10% w/w this compound in undenatured 200-proof ethanol.

    • Create a series of dilutions from the stock solution: 1%, 0.1%, 0.01%, 0.001%, and 0.0001% in ethanol.

  • Evaluation:

    • Dip standard fragrance smelling strips into each dilution and the neat material.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the strips to panelists in a randomized, blinded order.

    • ODT Determination: Record the lowest concentration at which a majority of the panel can detect an odor distinct from the solvent blank.

    • Descriptive Analysis: At a supra-threshold concentration (e.g., 1%), have panelists describe the scent using standardized descriptors (e.g., floral, rosy, green, spicy, chemical, woody).[16][18] This helps build a comprehensive profile.

  • Data Analysis: Compile the descriptors and ODT data. The profile of this compound is expected to be a variation of the classic PEA rose note. The chlorine atom may add a slightly sharp, green, or ozonic nuance, distinguishing it from its parent compound.

Protocol 2: Stability and Compatibility Assessment

Objective: To evaluate the stability of this compound in common cosmetic and pharmaceutical bases under accelerated and real-time conditions.

Rationale: Fragrance stability is critical for product shelf-life and brand reputation.[19][20] Instability can lead to discoloration, changes in viscosity, and, most importantly, degradation of the scent profile. This protocol uses accelerated testing to predict long-term stability in a shorter timeframe.[19][20]

Workflow for Stability Testing

Stability_Workflow cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_eval 3. Evaluation cluster_analysis 4. Analysis prep1 Prepare Test Bases: - O/W Emulsion (Lotion) - Surfactant Base (Shampoo) - Alcoholic Solution (Toner) prep2 Incorporate this compound at target concentration (e.g., 0.5%) prep1->prep2 start_node Divide each base into aliquots prep2->start_node control Control: 25°C / 60% RH (Dark) start_node->control stress1 Accelerated Temp: 40°C / 75% RH start_node->stress1 stress2 Light Exposure: UV/Visible Light Cabinet start_node->stress2 stress3 Freeze-Thaw Cycling: -10°C (24h) to 25°C (24h) (3 cycles) start_node->stress3 eval_points Evaluation Timepoints: T=0, 1, 2, 3 months control->eval_points stress1->eval_points stress2->eval_points stress3->eval_points eval_params Assess Parameters: - Olfactory Profile - Color & Clarity - pH & Viscosity eval_points->eval_params analysis Compare stressed samples to control sample eval_params->analysis report Report Findings: - Stability Profile - Compatibility Issues analysis->report

Caption: Workflow for fragrance stability and compatibility testing.

Step-by-Step Methodology:

  • Base Preparation: Prepare three unfragranced product bases:

    • Oil-in-water (O/W) emulsion (e.g., a simple lotion).

    • Anionic surfactant solution (e.g., a basic shampoo).

    • Hydro-alcoholic solution (e.g., a facial toner).

  • Incorporation: Add this compound to each base at a typical concentration (e.g., 0.5% w/w). Homogenize thoroughly.

  • Storage and Stress Conditions:

    • Control: Store one sample of each base in its final intended packaging at room temperature (25°C) in the dark.

    • Accelerated Stability: Place samples in a stability chamber at 40°C.[20][21]

    • Light Exposure: Place samples in a clear container under a controlled UV light source.[19]

    • Freeze-Thaw Cycle: Subject samples to three cycles of freezing (-10°C for 24 hours) followed by thawing at room temperature (25°C for 24 hours).[19][21]

  • Evaluation: At specified intervals (e.g., T=0, 1, 2, and 3 months), evaluate all samples against the control for:

    • Olfactory Changes: Does the scent intensity or character differ from the control?

    • Physical Changes: Note any changes in color, clarity, or viscosity.[20][21]

    • Chemical Changes: Measure the pH of the formulation. A significant drift can indicate instability.

Table 2: Example Stability Assessment Data for 0.5% this compound in O/W Lotion

ConditionTimeColorpHOlfactory Profile
Control (25°C) 0 MonthsWhite6.5Conforms to standard
3 MonthsWhite6.4Conforms to standard
Accelerated (40°C) 0 MonthsWhite6.5Conforms to standard
1 MonthWhite6.3Slight decrease in top notes
3 MonthsOff-white6.1Noticeable loss of freshness, slight phenolic note
Light Exposure 0 MonthsWhite6.5Conforms to standard
3 MonthsSlight Yellow6.4Conforms to standard
Protocol 3: Performance Evaluation in Final Formulation

Objective: To assess the performance (substantivity, diffusion) of this compound in a final product.

Rationale: A fragrance must not only be stable but also perform its intended function. Substantivity refers to how long the fragrance lasts on a surface (e.g., skin, hair), while diffusion (or bloom) is its ability to radiate from the surface.

Step-by-Step Methodology:

  • Product Application:

    • For Skin (Lotion): Apply a measured amount of the fragranced lotion and the unfragranced control base to the forearms of panelists.

    • For Hair (Shampoo): Use the fragranced shampoo to wash hair swatches.

  • Sensory Evaluation Over Time:

    • Have a trained sensory panel evaluate the intensity of the fragrance at set intervals (e.g., T=0, 1 hr, 2 hr, 4 hr, 6 hr).

    • Panelists should rate the intensity on a labeled magnitude scale (e.g., 0 = no odor, 10 = extremely strong).

  • Data Analysis: Plot the average intensity rating versus time to create a fragrance evaporation curve. This curve visually represents the substantivity and the character of the dry-down. A linear, gradual decline is often desirable, indicating a well-balanced fragrance evolution.

Workflow for Sensory Performance Evaluation

Sensory_Workflow cluster_setup 1. Setup cluster_application 2. Application cluster_eval 3. Evaluation cluster_analysis 4. Data Analysis panel Select & Train Panelists prep Prepare Samples: - Fragranced Product - Unfragranced Control panel->prep apply Apply measured amount of product to substrate (e.g., skin, hair swatch) prep->apply timepoints Evaluate at Time Intervals (0, 1, 2, 4, 6 hours) apply->timepoints rate Panelists rate odor intensity on a defined scale timepoints->rate plot Plot Average Intensity vs. Time rate->plot report Generate Evaporation Curve & Performance Report plot->report

Caption: Workflow for evaluating fragrance performance over time.

Conclusion and Future Directions

This compound presents an intriguing profile as a potential fragrance ingredient. Its structural similarity to Phenylethyl Alcohol suggests a foundational floral character, while the chloro- substitution offers the promise of novel olfactory facets. The protocols outlined in this guide provide a robust framework for its comprehensive evaluation, from initial scent characterization to performance in a final formulation.

By systematically assessing its olfactory profile, stability, and performance, researchers can confidently determine the optimal applications for this material, potentially unlocking new creative avenues in fine fragrance, personal care, and therapeutic product development.

References

Application Notes and Protocols for the Development of 2-(3-Chlorophenyl)ethanol Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the 2-(3-Chlorophenyl)ethanol Scaffold

The journey of a small molecule from a laboratory curiosity to a life-saving therapeutic is a testament to the intricate dance of chemistry and biology. Over 90% of currently marketed drugs are small molecules, a class of low molecular weight organic compounds designed to modulate specific biological processes.[1] The 2-phenethylamine framework is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters and a wide array of synthetic drugs.[2] This guide focuses on a specific, yet promising, member of this family: this compound. The introduction of a chlorine atom onto the phenyl ring significantly alters the molecule's electronic and lipophilic properties, opening new avenues for therapeutic intervention. This halogen substitution can influence metabolic stability, binding affinity, and overall pharmacological profile, making it a compelling starting point for drug discovery campaigns.[3]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals embarking on the design, synthesis, and evaluation of novel derivatives of this compound. We will delve into the strategic design of compound libraries, provide detailed synthetic protocols, and outline a robust screening cascade to identify and optimize lead candidates with therapeutic potential.

Strategic Design of a this compound Derivative Library

A successful drug discovery program hinges on the rational design of a diverse and targeted compound library. For the this compound scaffold, derivatization efforts should focus on two primary sites: the terminal amino group and the benzylic hydroxyl group.

Rationale for Derivatization
  • N-Substitution: Modification of the amino group is a well-established strategy for modulating the pharmacological activity of phenylethanolamines. The size and nature of the substituent can dramatically impact receptor selectivity and potency.[4] For instance, increasing the bulk of the N-substituent in related phenylethanolamines has been shown to shift activity between different adrenergic receptor subtypes.

  • O-Substitution and Bioisosteric Replacement: The hydroxyl group can be a site for metabolic modification (e.g., glucuronidation) and can participate in hydrogen bonding with biological targets. Esterification or etherification can be employed to create prodrugs or to alter the pharmacokinetic profile. Furthermore, bioisosteric replacement of the hydroxyl group with other functionalities (e.g., fluoro, amino) can be explored to enhance metabolic stability or to introduce new binding interactions. Bioisosteric replacement is a powerful tool in medicinal chemistry to fine-tune the properties of a lead compound.[5][6]

Visualization of the Drug Discovery Workflow

DrugDiscoveryWorkflow cluster_0 Design & Synthesis cluster_1 Screening & Optimization cluster_2 Preclinical Evaluation Start This compound Scaffold Library Derivative Library Synthesis (N- & O-Substitution) Start->Library Purification Purification & Characterization Library->Purification PrimaryScreen Primary Screening (e.g., Enzyme Inhibition, Antimicrobial) Purification->PrimaryScreen HitID Hit Identification PrimaryScreen->HitID SAR Structure-Activity Relationship (SAR) HitID->SAR LeadOpt Lead Optimization SAR->LeadOpt ADMETox In Vitro ADME/Tox Profiling LeadOpt->ADMETox InVivo In Vivo Efficacy & Safety ADMETox->InVivo Candidate Candidate Selection InVivo->Candidate

Caption: A generalized workflow for the discovery and development of this compound derivatives.

Experimental Protocols: Synthesis of a Diverse Derivative Library

The following protocols provide a framework for the synthesis of a library of N- and O-substituted derivatives of this compound. These methods are designed to be compatible with parallel synthesis techniques, allowing for the efficient generation of a large number of compounds.[7][8][9]

Protocol 1: Synthesis of N-Alkyl and N-Aryl Derivatives via Reductive Amination

This protocol describes a general method for the synthesis of N-substituted derivatives through the reductive amination of an intermediate aldehyde.

Step 1: Oxidation of this compound to 3-Chlorophenylacetaldehyde

  • To a solution of this compound (1.0 eq) in dichloromethane (DCM, 10 volumes) at 0 °C, add Dess-Martin periodinane (1.2 eq).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.

Step 2: Reductive Amination

  • Dissolve the crude 3-chlorophenylacetaldehyde (1.0 eq) in methanol (10 volumes).

  • Add the desired primary or secondary amine (1.1 eq) and acetic acid (0.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise and continue to stir at room temperature overnight.

  • Quench the reaction with water and concentrate under reduced pressure to remove methanol.

  • Extract the aqueous residue with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Derivative Type Amine Reactant Expected Product
N-Alkyle.g., MethylamineN-Methyl-2-(3-chlorophenyl)ethanamine
N-Aryle.g., AnilineN-Phenyl-2-(3-chlorophenyl)ethanamine
N-Heterocyclice.g., Piperidine1-(2-(3-Chlorophenyl)ethyl)piperidine
Protocol 2: Synthesis of O-Acyl Derivatives (Esters)
  • To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in DCM (10 volumes) at 0 °C, add the desired acyl chloride or anhydride (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with water, 1M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Application Notes: A Screening Cascade for Hit Identification and Lead Optimization

Once a library of derivatives has been synthesized and characterized, a systematic screening cascade is essential to identify compounds with promising biological activity. The choice of assays will depend on the therapeutic area of interest. Based on the known activities of related phenylethanolamine derivatives, potential applications include antimicrobial, anticancer, and enzyme inhibitory activities.[2][4][10]

Visualization of the Screening Cascade

ScreeningCascade cluster_0 Primary Screening cluster_1 Secondary & Tertiary Screening cluster_2 Lead Optimization Antimicrobial Antimicrobial Assay (e.g., MIC determination) DoseResponse Dose-Response & IC50/EC50 Determination Antimicrobial->DoseResponse Anticancer Anticancer Assay (e.g., MTT assay on cancer cell lines) Anticancer->DoseResponse Enzyme Enzyme Inhibition Assay (e.g., Kinase or Protease inhibition) Enzyme->DoseResponse Selectivity Selectivity Profiling (Counter-screening) DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR SAR-guided Chemical Synthesis Mechanism->SAR ADME In Vitro ADME Profiling SAR->ADME

Caption: A tiered screening cascade for evaluating this compound derivatives.

Protocol 3: In Vitro Antimicrobial Activity Assessment

Objective: To determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate growth medium.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include positive (microorganism with no compound) and negative (medium only) controls.

  • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Protocol 4: In Vitro Anticancer Activity Assessment (MTT Assay)

Objective: To evaluate the cytotoxic effect of the synthesized derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well cell culture plates

Procedure:

  • Seed the cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[11]

Protocol 5: In Vitro Enzyme Inhibition Assay

Objective: To assess the inhibitory activity of the derivatives against a specific enzyme target. The following is a general protocol that can be adapted for various enzymes (e.g., kinases, proteases, etc.).

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Assay buffer

  • Detection reagent (e.g., fluorescent or luminescent substrate)

  • 384-well assay plates

Procedure:

  • Add the test compound at various concentrations to the wells of a 384-well plate.

  • Add the enzyme to each well and incubate for a predetermined time to allow for compound-enzyme binding.

  • Initiate the enzymatic reaction by adding the substrate.

  • Incubate for a specific time at the optimal temperature for the enzyme.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

  • Calculate the percentage of enzyme inhibition and determine the IC50 value.

Structure-Activity Relationship (SAR) and Lead Optimization

The data generated from the primary and secondary screens will be crucial for establishing a Structure-Activity Relationship (SAR). SAR studies help to identify the key structural features of the molecules that are responsible for their biological activity.[4][12]

Key Considerations for SAR Analysis:

  • Effect of N-substituent: Correlate the size, electronics (electron-donating vs. electron-withdrawing), and lipophilicity of the N-substituent with the observed biological activity.

  • Effect of O-substituent: Analyze how different ester or ether functionalities impact potency and potentially, the pharmacokinetic properties.

  • Role of the 3-chloro substituent: Compare the activity of your derivatives with analogues lacking the chlorine atom or with isomers where the chlorine is at the 2- or 4-position to understand its contribution to the activity.

Based on the initial SAR, further rounds of synthesis can be undertaken to optimize the lead compounds for improved potency, selectivity, and drug-like properties.

In Vitro ADME/Tox Profiling

Promising lead compounds should be subjected to a panel of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology assays to assess their drug-like properties early in the discovery process.

Recommended In Vitro ADME/Tox Assays:

Assay Purpose
Solubility Determines the aqueous solubility of the compound.
Permeability (e.g., PAMPA, Caco-2) Assesses the ability of the compound to cross biological membranes.
Metabolic Stability (e.g., Liver Microsomes) Evaluates the susceptibility of the compound to metabolism by liver enzymes.
Cytochrome P450 (CYP) Inhibition Identifies potential for drug-drug interactions.
Plasma Protein Binding Determines the extent to which the compound binds to plasma proteins.
Cytotoxicity (e.g., in non-cancerous cell lines) Assesses the general toxicity of the compound.
hERG Inhibition Evaluates the potential for cardiotoxicity.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the discovery of novel therapeutics. By employing a rational design strategy, efficient synthetic methodologies, and a robust screening cascade, researchers can effectively explore the chemical space around this core structure to identify and optimize lead compounds with significant therapeutic potential. The protocols and application notes provided herein offer a comprehensive framework to guide these efforts, ultimately contributing to the advancement of new medicines.

References

enzymatic resolution of racemic 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Efficiency Enzymatic Kinetic Resolution of Racemic 2-(3-Chlorophenyl)ethanol using Immobilized Lipase B

Audience: Researchers, scientists, and drug development professionals.

Abstract

The generation of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development. Chiral secondary alcohols, such as the enantiomers of this compound, are valuable synthons for the synthesis of complex active pharmaceutical ingredients (APIs). This application note provides a detailed protocol for the enzymatic kinetic resolution (EKR) of racemic this compound via transesterification, catalyzed by the highly stable and selective immobilized Candida antarctica Lipase B (CALB). We elucidate the mechanistic principles behind the biocatalyst's function, provide a robust, step-by-step experimental workflow, and detail the analytical methods required for monitoring and validating the resolution process. This guide is designed to enable researchers to reliably produce enantioenriched (S)-2-(3-Chlorophenyl)ethanol and (R)-2-(3-Chlorophenyl)ethyl acetate with high enantiomeric excess.

Introduction: The Imperative for Enantiopure Alcohols

Many therapeutic agents are chiral, and often only one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive or even cause adverse effects[1]. Consequently, the ability to produce single-enantiomer compounds is critical. This compound is a key structural motif in various pharmaceutical intermediates. Its resolution into single enantiomers provides chiral building blocks for more complex and stereochemically defined molecules.

Traditional chemical methods for resolving racemates can require harsh conditions, stoichiometric amounts of expensive chiral resolving agents, and multiple protection/deprotection steps[2]. In contrast, biocatalysis offers a powerful alternative, utilizing enzymes to perform highly selective transformations under mild, environmentally benign conditions[3][4]. Lipase-catalyzed kinetic resolution of secondary alcohols is a particularly well-established and efficient strategy due to the broad substrate scope, high enantioselectivity, and excellent stability of enzymes like Candida antarctica Lipase B (CALB)[5][6].

Principle of Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts significantly faster than the other in the presence of a chiral catalyst or reagent[7]. In this protocol, the lipase selectively catalyzes the acylation of one enantiomer (typically the R-enantiomer for many secondary alcohols with CALB) of the racemic alcohol, leaving the other enantiomer unreacted.

The reaction proceeds until approximately 50% conversion is reached. At this theoretical point, the mixture will contain the slow-reacting enantiomer of the alcohol (e.g., S-alcohol) and the fast-reacting enantiomer of the ester product (e.g., R-ester), both in high enantiomeric excess (% ee). The efficiency of this separation is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity[8].

G racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol enzyme Lipase (CALB) + Acyl Donor racemate->enzyme products Product Mixture enzyme->products s_alcohol (S)-Alcohol (Unreacted) products->s_alcohol Slow reaction r_ester (R)-Ester (Product) products->r_ester Fast reaction

Caption: Principle of Enzymatic Kinetic Resolution of a Racemic Alcohol.

Mechanistic Insight: The Catalytic Action of Lipase B

Understanding the "why" behind the protocol is crucial for optimization and troubleshooting. CALB, like other lipases, belongs to the α/β-hydrolase fold family and utilizes a classic catalytic triad of amino acids in its active site: Serine (Ser), Histidine (His), and Aspartic acid (Asp)[9]. The transesterification reaction follows a Ping-Pong Bi-Bi mechanism, which involves a two-step process[10][11].

  • Acyl-Enzyme Intermediate Formation: The serine hydroxyl group, activated by the His-Asp charge-relay system, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (e.g., vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing the alcohol portion of the ester (vinyl alcohol, which tautomerizes to stable acetaldehyde) and forming a covalent acyl-enzyme intermediate.

  • Acyl Transfer to the Alcohol: The chiral alcohol substrate enters the active site. The His residue activates the alcohol's hydroxyl group, which then attacks the carbonyl of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the esterified product and regenerating the free enzyme for the next catalytic cycle[12].

The enzyme's enantioselectivity arises from the three-dimensional structure of its active site, which creates a chiral pocket. One enantiomer of the alcohol fits more favorably into this pocket, allowing for optimal orientation for the nucleophilic attack, thus resulting in a much faster reaction rate[10].

G cluster_0 Step 1: Acyl-Enzyme Formation cluster_1 Step 2: Acyl Transfer E_SerOH E-Ser-OH (Free Enzyme) Tetra1 Tetrahedral Intermediate 1 E_SerOH->Tetra1 + R'-OAc AcylDonor Acyl Donor (R'-OAc) AcylEnzyme E-Ser-OAc (Acyl-Enzyme) Tetra1->AcylEnzyme - R'-OH Product1 Leaving Group (R'-OH) AcylEnzyme2 AcylEnzyme->AcylEnzyme2 ChiralAlcohol Chiral Alcohol (R-OH) Tetra2 Tetrahedral Intermediate 2 E_SerOH2 E-Ser-OH (Regenerated) Tetra2->E_SerOH2 - R-OAc E_SerOH2->E_SerOH Catalytic Cycle Restarts EsterProduct Ester Product (R-OAc) AcylEnzyme2->Tetra2 + R-OH

Caption: The Ping-Pong Bi-Bi Mechanism of Lipase-Catalyzed Transesterification.

Detailed Experimental Protocol

This protocol is designed for the resolution of racemic this compound on a laboratory scale.

Materials and Reagents
  • Substrate: Racemic this compound

  • Enzyme: Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)[13][14]

  • Acyl Donor: Vinyl acetate

  • Solvent: Methyl tert-butyl ether (MTBE), anhydrous

  • Quenching Agent: Methanol

  • Drying Agent: Anhydrous sodium sulfate (Na₂SO₄)

  • Analytical Standards: Racemic and, if available, enantiopure samples of this compound.

Step-by-Step Resolution Procedure
  • Reaction Setup: In a clean, dry flask equipped with a magnetic stir bar, dissolve racemic this compound (1.0 mmol, 156.6 mg) in anhydrous MTBE (10 mL).

  • Acyl Donor Addition: Add vinyl acetate (1.5 mmol, 138 µL) to the solution. Using a slight excess of the acyl donor helps drive the reaction equilibrium towards the products. Vinyl acetate is an irreversible acyl donor as its byproduct, vinyl alcohol, tautomerizes to acetaldehyde, preventing the reverse reaction[15].

  • Enzyme Addition: Add the immobilized CALB (Novozym® 435, 25 mg) to the reaction mixture. The enzyme loading is a critical parameter that can be optimized for reaction time.

  • Incubation: Seal the flask and place it in an incubator shaker or on a stirring plate set to a constant temperature of 40°C and a stirring speed of 200 rpm[16].

  • Reaction Monitoring: Periodically (e.g., at 2, 4, 6, 8, and 24 hours), pause stirring, allow the enzyme beads to settle, and withdraw a small aliquot (approx. 50 µL) of the supernatant. Dilute the aliquot with an appropriate solvent (e.g., isopropanol) for chiral HPLC analysis to determine the conversion and enantiomeric excess of the substrate and product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both components.

  • Reaction Termination: Once the desired conversion (approx. 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent, dried under vacuum, and potentially reused for subsequent batches[5].

  • Work-up: Combine the filtrate and washes. Evaporate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting mixture of unreacted (S)-alcohol and the (R)-ester product can be separated using standard column chromatography on silica gel. A solvent system such as a hexane/ethyl acetate gradient is typically effective.

Analytical Methodology: Chiral HPLC

Accurate monitoring of the reaction is essential for a successful resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric composition of the mixture[17][18].

Sample HPLC Method
  • Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for aryl alcohols. Examples include columns packed with amylose or cellulose derivatives (e.g., CHIRALPAK® series, Lux® Cellulose series)[19].

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Temperature: 25°C.

Data Analysis and Calculations

The enantiomeric excess (% ee) is calculated for the remaining substrate (alcohol) and the formed product (ester) using the peak areas from the chromatogram.

  • % ee (Substrate): (|Area(S) - Area(R)| / (Area(S) + Area(R))) * 100

  • Conversion (% c): (% ee_substrate) / (% ee_substrate + % ee_product) * 100[15]

Expected Results & Data Presentation

The following table presents hypothetical data from a typical kinetic resolution experiment, illustrating the progression of conversion and enantiomeric excess over time.

Reaction Time (h)Conversion (%)% ee (S)-Alcohol% ee (R)-EsterE-Value
215.218.099.5>200
431.045.099.2>200
6 48.5 94.2 99.0 >200
855.198.581.5>200
2462.0>9961.3>200

Note: Data is illustrative. E-value is a measure of enzyme selectivity and is calculated from conversion and ee values. An E-value greater than 200 is considered excellent for synthetic purposes[4]. The optimal stopping point in this example is around the 6-hour mark.

Overall Experimental Workflow

The entire process, from reaction setup to final analysis, is summarized in the workflow diagram below.

Caption: Comprehensive workflow for the enzymatic resolution of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the synthesis of 2-(3-chlorophenyl)ethanol. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of this important chemical intermediate. As Senior Application Scientists, we have compiled this guide based on established synthetic methodologies and field-proven insights to ensure scientific integrity and practical utility.

I. Understanding the Synthetic Landscape: Common Routes and Potential Pitfalls

The synthesis of this compound can be approached through several common pathways, each with its own set of advantages and potential for impurity formation. Understanding these routes is the first step in effective troubleshooting. The two most prevalent methods are:

  • Grignard Reaction: This classic carbon-carbon bond-forming reaction involves the reaction of a 3-chlorobenzyl Grignard reagent with formaldehyde.

  • Reduction of 3-Chlorophenylacetic Acid or its Esters: This method employs various reducing agents to convert the carboxylic acid or ester functionality to the corresponding primary alcohol.

Each of these methods is susceptible to the formation of specific impurities that can impact the purity, yield, and overall success of the synthesis.

II. Troubleshooting Guide: A Symptom-Based Approach

This section is designed to help you diagnose and resolve common issues encountered during the synthesis of this compound.

Symptom 1: Low Yield of this compound

Possible Causes & Solutions

  • Incomplete Reaction (Grignard or Reduction):

    • Grignard Reaction: Incomplete formation of the Grignard reagent due to moisture or inactive magnesium. Ensure all glassware is flame-dried, and solvents are anhydrous. Use of freshly crushed magnesium turnings or activation with a small crystal of iodine can be beneficial.[1] The reaction of the Grignard reagent with formaldehyde can also be sluggish; ensure adequate reaction time and appropriate temperature control.

    • Reduction: Insufficient reducing agent or deactivation of the reagent. For reductions using metal hydrides like lithium aluminum hydride (LiAlH₄), ensure it is fresh and handled under anhydrous conditions.[2][3] For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

  • Side Reactions:

    • Grignard Reaction: Wurtz coupling of the Grignard reagent with unreacted 3-chlorobenzyl halide can form 1,2-bis(3-chlorophenyl)ethane. This can be minimized by slow addition of the halide to the magnesium turnings during Grignard formation.[4]

    • Reduction of Esters: Incomplete reduction can leave unreacted starting material, ethyl 3-chlorophenylacetate. Ensure a sufficient excess of the reducing agent is used.

  • Work-up Issues:

    • Improper quenching of the reaction can lead to product loss. For Grignard reactions, a careful quench with a saturated aqueous solution of ammonium chloride is recommended.[1]

Symptom 2: Presence of Significant Impurities in the Crude Product

Common Impurities and Their Origins

Impurity NameStructureCommon Synthetic Origin
3-Chlorotoluene Grignard Reaction: Protonation of the Grignard reagent by trace water or other protic sources.
1,2-Bis(3-chlorophenyl)ethane Grignard Reaction: Wurtz coupling side reaction.[4]
3-Chlorobenzyl Alcohol Grignard Reaction: Oxidation of the Grignard reagent by air.
3-Chlorophenylacetic Acid Reduction of 3-Chlorophenylacetic Acid: Incomplete reduction.
Ethyl 3-Chlorophenylacetate Reduction of Ethyl 3-Chlorophenylacetate: Incomplete reduction.[2]
Bis(2-(3-chlorophenyl)ethyl) ether Acid-catalyzed dehydration and etherification during workup or distillation.

Troubleshooting Impurity Formation

  • Unreacted Starting Materials: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure complete conversion.[5]

  • Side-Product Formation in Grignard Synthesis: To minimize the formation of 3-chlorotoluene and 3-chlorobenzyl alcohol, maintain a strictly anhydrous and inert atmosphere (e.g., nitrogen or argon). Slow, controlled addition of reagents is also crucial.

  • Over-reduction or Byproducts in Reduction Reactions: The choice of reducing agent and reaction conditions is critical. For instance, using a milder reducing agent might be necessary to avoid unwanted side reactions.

III. Frequently Asked Questions (FAQs)

Q1: What is the best way to purify crude this compound?

A1: Fractional distillation under reduced pressure is the most common and effective method for purifying this compound.[6] This technique allows for the separation of the desired product from both lower-boiling impurities (like residual solvents) and higher-boiling impurities (such as dimeric byproducts). Careful control of the vacuum and heating rate is essential to achieve good separation. For removal of acidic or basic impurities, a preliminary aqueous wash of the organic extract before distillation can be beneficial.

Q2: How can I confirm the purity of my final product?

A2: A combination of analytical techniques is recommended for comprehensive purity analysis.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is suitable for detecting non-volatile impurities and can be used for quantitative purity assessment.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and help identify any significant impurities.

Q3: My Grignard reaction is difficult to initiate. What can I do?

A3: Difficulty in initiating a Grignard reaction is a common issue, often related to the magnesium surface. Here are some troubleshooting steps:

  • Activate the Magnesium: Crush the magnesium turnings in a dry mortar and pestle just before use to expose a fresh surface.

  • Use an Initiator: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the flask. These will react with the magnesium to clean the surface.

  • Local Heating: Gently warm a small spot of the flask with a heat gun to initiate the reaction. Once it starts, the exotherm should sustain it.

  • Add a Small Amount of Pre-formed Grignard Reagent: If available, a small amount of another Grignard reagent can be added to initiate the reaction.

IV. Experimental Protocols & Methodologies

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol outlines a general procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.

Materials:

  • Magnesium turnings

  • 3-Chlorobenzyl chloride

  • Anhydrous diethyl ether or THF

  • Formaldehyde (generated from paraformaldehyde)

  • Saturated aqueous ammonium chloride solution

Procedure:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask and add a small crystal of iodine.

  • Add a solution of 3-chlorobenzyl chloride in anhydrous ether to the dropping funnel.

  • Add a small portion of the 3-chlorobenzyl chloride solution to the magnesium. If the reaction does not start, gently warm the flask.

  • Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 3-chlorobenzyl chloride solution dropwise at a rate that maintains a gentle reflux.[1]

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath.

  • Slowly introduce gaseous formaldehyde (generated by heating paraformaldehyde) into the Grignard solution with vigorous stirring.

  • After the addition of formaldehyde is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Impurity Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Capillary column suitable for polar compounds (e.g., DB-WAX or equivalent).

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 270 °C

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 220 °C.

    • Hold at 220 °C for 10 minutes.

  • Carrier Gas: Helium or Hydrogen

  • Injection Volume: 1 µL (split injection)

Sample Preparation:

  • Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

V. Visualizing Impurity Formation Pathways

The following diagrams illustrate the formation of common impurities during the synthesis of this compound.

G cluster_grignard Grignard Reaction Pathway 3-Chlorobenzyl Chloride 3-Chlorobenzyl Chloride Grignard Reagent 3-Chlorobenzylmagnesium Chloride 3-Chlorobenzyl Chloride->Grignard Reagent + Mg Mg Mg Product This compound Grignard Reagent->Product + Formaldehyde Wurtz_Coupling 1,2-Bis(3-chlorophenyl)ethane (Dimer Impurity) Grignard Reagent->Wurtz_Coupling + 3-Chlorobenzyl Chloride Protonation 3-Chlorotoluene (Protonation Impurity) Grignard Reagent->Protonation + H+ Source (e.g., H2O) Formaldehyde Formaldehyde

Caption: Formation of key impurities in the Grignard synthesis of this compound.

G cluster_reduction Reduction Pathway Starting_Material 3-Chlorophenylacetic Acid or its Ester Product This compound Starting_Material->Product + Reducing Agent Incomplete_Reduction Unreacted Starting Material (Impurity) Starting_Material->Incomplete_Reduction Incomplete Reaction Reducing_Agent e.g., LiAlH4, BH3

Caption: Impurity formation due to incomplete reduction.

VI. References

  • BenchChem. Technical Support Center: Purification of 2,2-Dichloroethanol by Fractional Distillation. --INVALID-LINK--

  • SIELC Technologies. Separation of Ethanol, 2,2'-[(3-chlorophenyl)imino]bis-, diacetate (ester) on Newcrom R1 HPLC column. --INVALID-LINK--

  • GFS Chemicals. This compound, min 98% (GC), 100 grams. --INVALID-LINK--

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction. --INVALID-LINK--

  • Manufacturing Process. --INVALID-LINK--

  • Filo. CH3-C-OCH2CH3- LiAlH4/HR reduction. --INVALID-LINK--

  • Walborsky, H. M. Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research, 1990, 23(9), 286-293. --INVALID-LINK--

  • Chemistry Steps. Reduction of Acyl Chlorides by LiAlH4, NaBH4, and LiAl(OtBu)3H. --INVALID-LINK--

  • Bunnelle, W. H., Meyer, L. A., & Glaser, R. E. Synthesis of 1-Phenylethanol: A Grignard Reaction (Version 3). --INVALID-LINK--

  • SIELC Technologies. Separation of 2,2-Bis(4-chlorophenyl)ethanol on Newcrom R1 HPLC column. --INVALID-LINK--

  • Maslarska, V., et al. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate, 2022. --INVALID-LINK--

  • Agilent. GC AND GC/MS. --INVALID-LINK--

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. --INVALID-LINK--

  • Science.gov. hplc method development: Topics by Science.gov. --INVALID-LINK--

  • Reddit. LiAlH4. --INVALID-LINK--

  • Google Patents. CN103772151A - Preparation method of 2-methyl-3-phenyl benzyl alcohol. --INVALID-LINK--

  • ResearchGate. Examined reactions including Grignard reagent formation. A: Synthesis of Diphenylmethanol. --INVALID-LINK--

  • Research Journal of Pharmacy and Technology. Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. --INVALID-LINK--

  • Tokyo Chemical Industry Co., Ltd. 2-(4-Chlorophenyl)ethanol. --INVALID-LINK--

  • Google Patents. WO2015071230A1 - Catalytic hydrogenation of nitriles. --INVALID-LINK--

  • BenchChem. identifying and characterizing impurities in 2-(2-Chlorophenyl)acetohydrazide synthesis. --INVALID-LINK--

  • Agilent. Ethylene Oxide & 2-Chloroethanol analysis in Foods using Triple Quadrupole GC/MS/MS. --INVALID-LINK--

  • Master Organic Chemistry. Formation of Grignard and Organolithium Reagents From Alkyl Halides. --INVALID-LINK--

  • University of Illinois. The Art of Heterogeneous Catalytic Hydrogenation - Part 1. --INVALID-LINK--

  • ResearchGate. The catalytic hydrogenation of styrene oxide. --INVALID-LINK--

  • PubChemLite. This compound (C8H9ClO). --INVALID-LINK--

  • YouTube. Ethyl acetate is reduced with LiAlH_4 to give ........ --INVALID-LINK--

  • LookChem. This compound. --INVALID-LINK--

  • ResearchGate. Scheme 1. Reaction pathways for the hydrogenation of 3-nitrostyrene (NS). --INVALID-LINK--

  • UCL Discovery. 1 Tuning of catalytic sites in Pt/TiO2 catalysts for the chemoselective hydrogenation of 3-nitrostyrene Margherita Macino,a Alex. --INVALID-LINK--

  • European Patent Office. METHOD FOR SELECTIVELY PRODUCING PRIMARY AMINE COMPOUND. --INVALID-LINK--

References

side reactions to avoid in the preparation of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Preparation of 2-(3-Chlorophenyl)ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and avoid critical side reactions during the synthesis of this compound. As Senior Application Scientists, we provide not just protocols, but the rationale behind them, ensuring your synthesis is both successful and reproducible.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

The two most prevalent and practical laboratory-scale methods for synthesizing this compound are:

  • Reduction of 3-Chlorophenylacetic Acid or its Esters: This is a widely used method where the carboxylic acid or a corresponding ester is reduced to the primary alcohol. The choice of reducing agent is critical to avoid side reactions.

  • Grignard Reaction with an Epoxide: This route involves the preparation of a Grignard reagent, 3-chlorophenylmagnesium bromide, which then reacts with ethylene oxide to form the desired alcohol after an acidic workup.

Q2: I'm planning a synthesis. Which route is generally better?

The "better" route depends on your starting materials, scale, and sensitivity of other functional groups.

  • The reduction route is often preferred if 3-chlorophenylacetic acid is readily available and you need a straightforward, high-yielding reaction.[1][2][3] It is generally easier to manage than preparing and handling a Grignard reagent.

  • The Grignard route is an excellent carbon-carbon bond-forming reaction and is useful if your starting material is 3-bromochlorobenzene. However, Grignard reagents are highly reactive and sensitive to moisture and atmospheric CO2, requiring strict anhydrous conditions.

Troubleshooting Guide 1: Reduction of 3-Chlorophenylacetic Acid

The primary challenge in this synthesis is choosing a reducing agent that is powerful enough to reduce the carboxylic acid but selective enough to avoid unwanted side reactions.

Q3: My reduction with Lithium Aluminum Hydride (LiAlH₄) is giving a significant amount of an unknown byproduct and my yield is low. What's happening?

Likely Cause: Over-reduction and/or Dehalogenation.

Lithium aluminum hydride (LiAlH₄) is a very powerful, non-selective reducing agent.[4][5][6] While it readily reduces carboxylic acids, it can also lead to several problematic side reactions with a substrate like 3-chlorophenylacetic acid.

  • Dehalogenation: The most probable side reaction is the reductive cleavage of the C-Cl bond on the aromatic ring, leading to the formation of 2-phenylethanol or even ethylbenzene. LiAlH₄ is known to reduce some alkyl and aryl halides.[5]

  • Over-reduction: While less common for this specific substrate, aggressive conditions (high temperature, prolonged reaction time) with LiAlH₄ could potentially lead to the formation of 1-chloro-3-ethylbenzene.

Visualizing the Problem: LiAlH₄ Reaction Pathways

The following diagram illustrates the desired reaction versus the potential dehalogenation side reaction when using a strong, non-selective reducing agent like LiAlH₄.

LAH_Reduction cluster_start Starting Material cluster_reagent Reducing Agent cluster_products Reaction Products Start 3-Chlorophenylacetic Acid Reagent LiAlH₄ (Strong, Non-selective) Desired This compound (Desired Product) Reagent->Desired Desired Pathway (Reduction of COOH) Side 2-Phenylethanol (Dehalogenation Byproduct) Reagent->Side Side Reaction (Reductive Dehalogenation)

Caption: LiAlH₄ can lead to both the desired alcohol and a dehalogenated byproduct.

Solution & Recommended Protocol: Use a More Selective Reducing Agent

To avoid these side reactions, a milder and more chemoselective reducing agent is required. Borane (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂), is the reagent of choice for selectively reducing carboxylic acids in the presence of other sensitive functional groups, including aryl halides.[4][7][8][9][10]

Why Borane Works Better: Borane reagents show a high preference for electron-rich carbonyls, like those in carboxylic acids, over esters or aryl halides.[8][9] This high selectivity prevents the undesired C-Cl bond cleavage.

ReagentSelectivity for COOHCommon Side Reactions with 3-Chlorophenylacetic AcidSafety Considerations
LiAlH₄ Low (Reacts with many groups)Dehalogenation , over-reductionHighly reactive with water/protic solvents, pyrophoric, generates flammable H₂ gas.[5]
NaBH₄ Very Low (Does not reduce COOH)Incomplete or no reactionRelatively safe, stable in air, can be used in protic solvents.
BH₃·THF High Minimal; potential for incomplete reaction if stoichiometry is off.Moisture-sensitive, liberates flammable H₂ upon quenching. THF complex is more stable than free diborane.[4]

Step-by-Step Protocol for Selective Reduction with BH₃·THF

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), dissolve 1 equivalent of 3-chlorophenylacetic acid in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the initial exothermic reaction.

  • Addition of Borane: Slowly add 1.0-1.2 equivalents of 1 M BH₃·THF solution dropwise via a syringe or an addition funnel. Maintain the temperature below 5 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis shows complete consumption of the starting material.

  • Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0 °C until the bubbling (H₂ evolution) ceases. This step destroys any excess borane.

  • Workup: Remove the solvents under reduced pressure. Add 1 M HCl and extract the product with ethyl acetate or diethyl ether. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

  • Purification: Purify the crude this compound using flash column chromatography on silica gel.

Troubleshooting Guide 2: Grignard Reaction with Ethylene Oxide

This synthesis is highly effective but extremely sensitive to reaction conditions. The primary issues stem from the reactivity of the Grignard reagent itself.

Q4: My Grignard reaction failed. I see mostly biphenyl byproduct and unreacted starting material. What went wrong?

Likely Cause: Poor Grignard Reagent Formation or Premature Quenching.

The formation of 3-chlorophenylmagnesium bromide is the critical step. Failure here leads to subsequent problems.

  • Presence of Moisture: Grignard reagents are potent bases and will react instantly with any protic source, especially water. This quenches the reagent, turning it back into chlorobenzene, and prevents it from reacting with the ethylene oxide. All glassware must be flame-dried or oven-dried, and all solvents must be anhydrous.

  • Wurtz-Type Coupling: The formation of biphenyl byproducts (e.g., 3,3'-dichlorobiphenyl) is a classic side reaction, often promoted by trace amounts of transition metal catalysts or occurring at higher temperatures. It involves the coupling of the Grignard reagent with the unreacted aryl halide.

Troubleshooting Workflow: Diagnosing Grignard Reaction Failures

This workflow helps pinpoint the source of the failure.

Grignard_Troubleshooting Start Grignard Reaction Failed (Low Yield, Byproducts) Check_Glassware Was all glassware rigorously dried? Start->Check_Glassware Check_Solvent Were anhydrous solvents used? Check_Glassware->Check_Solvent Yes Solution_Moisture Root Cause: Moisture. Solution: Re-dry all apparatus and use fresh anhydrous solvent. Check_Glassware->Solution_Moisture No Check_Initiation Did the reaction initiate? (Cloudiness, Exotherm) Check_Solvent->Check_Initiation Yes Check_Solvent->Solution_Moisture No Check_Temp Was the temperature controlled during formation? Check_Initiation->Check_Temp Yes Solution_Initiation Root Cause: Passive Mg surface. Solution: Use initiator (I₂, DIBAL-H) or crush Mg turnings. Check_Initiation->Solution_Initiation No Solution_Coupling Root Cause: Overheating. Solution: Maintain low temp, add halide slowly. Check_Temp->Solution_Coupling No Success Re-run Experiment Check_Temp->Success Yes Solution_Moisture->Success Solution_Initiation->Success Solution_Coupling->Success

References

troubleshooting guide for the reduction of 3-chloroacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reduction of 3-Chloroacetophenone

Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)ethanol via the reduction of 3-chloroacetophenone. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-tested insights into common challenges and their solutions, moving beyond standard protocols to explain the "why" behind experimental choices. Our goal is to empower you to troubleshoot and optimize your reaction with confidence.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Section 1: Sodium Borohydride (NaBH₄) Reduction

Sodium borohydride is the most common reagent for this transformation due to its selectivity, operational simplicity, and mild nature.[1][2] However, even with this straightforward reagent, challenges can arise.

Question 1: My NaBH₄ reduction is slow or appears incomplete by TLC analysis. What are the likely causes and how can I fix it?

Answer:

An incomplete or stalled reaction is a frequent issue that can usually be traced back to reagent quality, stoichiometry, or reaction conditions.

  • Causality & Explanation:

    • Reagent Quality: Sodium borohydride is sensitive to moisture. Over time, it can decompose, leading to a lower effective concentration of the active hydride species.

    • Stoichiometry: While one mole of NaBH₄ can theoretically reduce four moles of a ketone, in practice, side reactions with the solvent (especially protic solvents like methanol or ethanol) consume some of the hydride.[3] Therefore, using a stoichiometric excess is crucial for driving the reaction to completion.

    • Temperature: While the reaction is often run at 0 °C to control its exothermicity, very low temperatures can significantly slow the reaction rate.[4] Conversely, running it at room temperature from the start might be too vigorous for larger scales.

  • Troubleshooting Protocol:

    • Verify Reagent Activity: Use a fresh bottle of NaBH₄ or one that has been properly stored in a desiccator.

    • Adjust Stoichiometry: Increase the molar equivalents of NaBH₄. A common practical range is 1.5 to 2.0 equivalents relative to the 3-chloroacetophenone. In practice, chemists often use at least two equivalents of hydride ion per ketone carbonyl group.[2][3]

    • Optimize Temperature Profile: Start the addition of your ketone to the NaBH₄ solution at 0 °C to maintain control, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours to ensure completion.[5]

    • Monitor with TLC: Before work-up, ensure the starting material spot has been completely consumed by co-spotting the reaction mixture with your 3-chloroacetophenone starting material on a TLC plate.[6][7]

Question 2: After quenching and work-up, my yield of 1-(3-chlorophenyl)ethanol is low. Where could I be losing my product?

Answer:

Product loss often occurs during the work-up and extraction phase. The choice of quenching agent and extraction procedure is critical for maximizing recovery.

  • Causality & Explanation:

    • Borate Ester Hydrolysis: The initial product of the reduction is a borate ester complex. This complex must be hydrolyzed to liberate the free alcohol.[8] Incomplete hydrolysis will trap the product.

    • Emulsion Formation: During extraction, emulsions can form, trapping the product in the interface between the aqueous and organic layers.

    • Product Volatility: The product, 1-(3-chlorophenyl)ethanol, is somewhat volatile (boiling point ~230 °C).[9] Excessive heating or prolonged exposure to high vacuum during solvent removal can lead to significant loss.[3]

  • Optimized Work-Up & Extraction Protocol:

    • Quenching: After the reaction is complete, cool the flask back to 0 °C in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench excess NaBH₄ and hydrolyze the borate esters.[5] Be cautious, as hydrogen gas is evolved during this step.[4]

    • Solvent Removal: If using a low-boiling solvent like methanol or ethanol, it is often beneficial to remove the bulk of it on a rotary evaporator before extraction.[4][10] This prevents partitioning issues.

    • Extraction: Add water and a suitable organic solvent (e.g., dichloromethane or ethyl acetate). To break up emulsions, you can add brine (saturated NaCl solution). Perform at least three extractions to ensure complete recovery of the product from the aqueous layer.

    • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.[8] When removing the solvent via rotary evaporation, use a moderate bath temperature (e.g., < 40 °C) and avoid leaving the product on high vacuum for an extended period.[3]

Section 2: Alternative Reducing Agents & Chemoselectivity

Question 3: I'm considering using a more powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). Is this advisable for 3-chloroacetophenone?

Answer:

While LiAlH₄ is a powerful and efficient reducing agent for ketones, its use for this specific substrate is generally not recommended due to its high reactivity and lack of chemoselectivity.

  • Causality & Explanation:

    • High Reactivity: LiAlH₄ reacts violently with water and protic solvents.[11] It requires strictly anhydrous conditions (using solvents like dry THF or diethyl ether), which adds operational complexity.

    • Risk of Dehalogenation: The primary concern is the lack of chemoselectivity. LiAlH₄ is strong enough to reduce the aryl chloride via a nucleophilic aromatic substitution-like pathway or other mechanisms, leading to the formation of 1-phenylethanol as a significant byproduct. This side reaction compromises the integrity of the desired product.

    • Safety: LiAlH₄ is pyrophoric and its work-up is more hazardous than that of NaBH₄.

  • Recommendation: Stick with Sodium Borohydride (NaBH₄). It is sufficiently reactive to reduce the ketone functionality without affecting the C-Cl bond, making it the superior choice for this transformation.[12][13] LiAlH₄ is better suited for reducing less reactive functional groups like carboxylic acids or esters.[14][15]

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Moderate, reduces aldehydes & ketones.[2]Very high, reduces most polar functional groups.[14]
Chemoselectivity High for ketones over aryl halides.Low, risk of reducing the C-Cl bond.
Solvent Protic (Methanol, Ethanol).[12]Aprotic/Anhydrous (THF, Diethyl Ether).[11]
Work-up Simple acid or water quench.[5]Hazardous, requires careful sequential addition of water and base.
Safety Relatively safe, handle with standard care.Pyrophoric, reacts violently with water.[16]

Question 4: I am performing a catalytic hydrogenation and observing dehalogenation. How can I preserve the chlorine substituent?

Answer:

Catalytic hydrogenation is a powerful technique, but hydrodehalogenation is a well-known side reaction, particularly with catalysts like Palladium on Carbon (Pd/C).

  • Causality & Explanation:

    • Catalyst Activity: Palladium is highly active for the cleavage of carbon-halogen bonds. The reaction mechanism involves oxidative addition of the C-Cl bond to the palladium surface, followed by hydrogenolysis.

    • Reaction Conditions: High hydrogen pressure, elevated temperatures, and prolonged reaction times can all favor the undesired dehalogenation reaction.

  • Troubleshooting & Optimization Protocol:

    • Catalyst Choice: Avoid highly active dehalogenation catalysts like Pd/C. Consider using catalysts with lower intrinsic activity towards C-Cl bond cleavage, such as Platinum (Pt) or Rhodium (Rh) catalysts, which may offer better selectivity.[17] Nickel-based catalysts like Ni₂P have also shown high selectivity for the carbonyl group over the aromatic ring.[18]

    • Additive/Modifier: In some cases, adding a catalyst "poison" or modifier in trace amounts can selectively inhibit the dehalogenation pathway without stopping the desired ketone reduction. Bases like amines are sometimes used for this purpose, but this requires careful screening.

    • Milder Conditions: Operate at the lowest temperature and hydrogen pressure that still allows for a reasonable reaction rate.

    • Monitor Carefully: Follow the reaction progress closely by GC-MS or LC-MS to monitor for the appearance of the dehalogenated product (1-phenylethanol) and stop the reaction as soon as the starting material is consumed.

Visual Diagrams & Workflows

General Mechanism: Ketone Reduction by Hydride

This diagram illustrates the fundamental two-step mechanism for the reduction of a ketone by a hydride reagent like NaBH₄.[1]

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Protonation (Work-up) ketone 3-Chloroacetophenone (C=O) alkoxide Alkoxide Intermediate ketone->alkoxide H⁻ attack on carbonyl carbon hydride Hydride Ion (H⁻) from NaBH₄ alkoxide_2 Alkoxide Intermediate alcohol 1-(3-Chlorophenyl)ethanol (Final Product) alkoxide_2->alcohol Protonation of oxygen proton Proton Source (e.g., H₂O, H₃O⁺)

Caption: The two-step mechanism of ketone reduction.

Experimental Workflow: NaBH₄ Reduction

A typical workflow for the reduction of 3-chloroacetophenone using sodium borohydride.

workflow setup 1. Dissolve NaBH₄ in Methanol at 0°C addition 2. Add 3-Chloroacetophenone Solution Dropwise setup->addition reaction 3. Stir at Room Temperature (Monitor by TLC) addition->reaction quench 4. Quench with 1M HCl at 0°C reaction->quench evaporation 5. Remove Methanol (Rotary Evaporation) quench->evaporation extraction 6. Extract with Dichloromethane & Wash with Brine evaporation->extraction drying 7. Dry Organic Layer (Na₂SO₄) extraction->drying purification 8. Concentrate & Purify (Column Chromatography) drying->purification

Caption: Standard experimental workflow for NaBH₄ reduction.

Troubleshooting Decision Tree

A logical guide to diagnosing and solving common issues with the reduction reaction.

troubleshooting start Reaction Issue? incomplete Incomplete Conversion? start->incomplete low_yield Low Yield? start->low_yield byproduct Byproduct Formed? start->byproduct check_reagent Check NaBH₄ Quality Increase Stoichiometry incomplete->check_reagent Yes check_temp Warm to RT after addition incomplete->check_temp If still slow check_workup Optimize Work-up: - Ensure complete hydrolysis - Multiple extractions low_yield->check_workup Yes check_rotovap Reduce Rotovap Temp/Time low_yield->check_rotovap If work-up is good identify_byproduct Identify Byproduct (GC-MS) If dehalogenated, check reducing agent/catalyst byproduct->identify_byproduct Yes

Caption: Decision tree for troubleshooting common reaction problems.

References

Technical Support Center: Synthesis of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(3-Chlorophenyl)ethanol. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you optimize your reaction conditions and improve your overall yield and purity.

Section 1: Troubleshooting Common Synthetic Routes

The synthesis of this compound (CAS 5182-44-5) can be approached through several established routes.[1][2] Each method has unique advantages and potential pitfalls. This section addresses the most frequent issues encountered for each major pathway.

Route A: Reduction of 3-Chlorophenylacetic Acid & Its Esters

This is one of the most direct methods, involving the reduction of the carboxylic acid or a corresponding ester. The choice of reducing agent is critical and dictates the reaction conditions and potential side products.

Frequently Asked Questions & Troubleshooting

Q1: My reduction of 3-chlorophenylacetic acid using Lithium Aluminum Hydride (LiAlH₄) is resulting in a low, inconsistent yield. What's going wrong?

A1: This is a common issue often traced back to two critical areas: reagent deactivation and product loss during workup.

  • Causality (Reagent Deactivation): LiAlH₄ is an extremely powerful reducing agent that reacts violently with protic solvents, including water and alcohols.[3] Any residual moisture in your solvent (typically THF or diethyl ether) or on your glassware will consume the hydride, reducing its effective stoichiometry and lowering your yield.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Dry all glassware in an oven ( >120°C) for several hours and cool under an inert atmosphere (Nitrogen or Argon). Use freshly distilled, anhydrous solvents.

    • Order of Addition: For optimal results, slowly add a solution of 3-chlorophenylacetic acid to a stirred suspension of LiAlH₄ in your anhydrous solvent. This maintains an excess of the reducing agent throughout the addition, promoting complete reduction.

    • Stoichiometry: While the theoretical stoichiometry is 2:1 (acid:LiAlH₄), it is advisable to use a slight excess of LiAlH₄ (e.g., 1.2-1.5 equivalents relative to the acid) to compensate for any trace moisture and ensure the reaction goes to completion.

  • Causality (Workup Issues): The aqueous workup to quench excess LiAlH₄ and hydrolyze the resulting aluminum alkoxide complex is critical. Improper procedure can lead to the formation of gelatinous aluminum salts that physically trap the desired alcohol product, making extraction inefficient.

  • Optimized Workup Protocol (Fieser Method):

    • Cool the reaction mixture in an ice bath.

    • Slowly and sequentially add 'X' mL of water, where 'X' is the mass (in g) of LiAlH₄ used.

    • Add 'X' mL of 15% aqueous NaOH.

    • Add '3X' mL of water.

    • Stir the resulting mixture vigorously for 30 minutes. This procedure is designed to produce granular, easily filterable aluminum salts.

    • Filter the solid salts and wash thoroughly with your reaction solvent (e.g., THF or ether). The product will be in the combined filtrate.

Q2: I am trying to reduce ethyl 2-(3-chlorophenyl)acetate with Sodium Borohydride (NaBH₄) but the reaction is either incomplete or extremely slow. Why?

A2: Sodium borohydride is a much milder reducing agent than LiAlH₄. While it readily reduces aldehydes and ketones, it is generally sluggish or unreactive towards esters and carboxylic acids under standard conditions (e.g., room temperature in ethanol).

  • Causality (Reactivity): The lower reactivity of NaBH₄ is due to its lower hydridic character compared to LiAlH₄. To reduce an ester, more forcing conditions or a co-reagent is typically required.

  • Troubleshooting & Optimization:

    • Increase Temperature: Refluxing the reaction in a higher-boiling solvent like isopropanol or THF can significantly increase the reaction rate.

    • Use an Additive: The addition of a Lewis acid (e.g., LiCl, CaCl₂) or performing the reaction in a mixed solvent system with methanol can activate the ester carbonyl, making it more susceptible to hydride attack.

    • Consider a Different Hydride: For a more reliable and faster reduction of the ester, consider using LiAlH₄ as described in Q1, or explore catalytic hydrogenation.

Route B: Grignard Synthesis via Epoxide Ring-Opening

This classic C-C bond formation strategy involves reacting 3-chlorophenylmagnesium halide (a Grignard reagent) with ethylene oxide. While powerful, this route is highly sensitive to reaction conditions.

Frequently Asked Questions & Troubleshooting

Q1: I am struggling to initiate the formation of my Grignard reagent from 3-chlorobromobenzene and magnesium turnings. The reaction won't start.

A1: This is the most common failure point in a Grignard synthesis. The reaction is inhibited by a passivating layer of magnesium oxide on the metal surface and requires strictly anhydrous conditions to proceed.[4][5]

  • Causality (Inhibition): Magnesium readily oxidizes in air, forming a thin, unreactive MgO layer. Grignard reagents are also potent bases and will be quenched by any trace of water.[6]

  • Troubleshooting & Initiation Techniques:

    • Glassware & Solvent Preparation: Ensure all glassware is rigorously flame-dried or oven-dried and assembled under a positive pressure of dry nitrogen or argon. Use anhydrous diethyl ether or THF, as these ethers are crucial for solvating and stabilizing the Grignard reagent.[5][6]

    • Magnesium Activation:

      • Mechanical: Gently crush a few magnesium turnings with a glass rod in the reaction flask (under inert gas) to expose a fresh metal surface.

      • Chemical: Add a small crystal of iodine (I₂). The iodine reacts with the magnesium surface, cleaning it and creating a small amount of active magnesium iodide. A small drop of 1,2-dibromoethane can also be used as an initiator.

    • Local Concentration: Start by adding only a small amount of your 3-chlorobromobenzene solution to the magnesium. Use a heat gun to gently warm this small volume to help initiate the reaction. An exothermic reaction and the appearance of a cloudy/grey solution are signs of successful initiation. Once started, the rest of the halide solution can be added dropwise.

Q2: My Grignard reaction produces a significant amount of 3,3'-dichlorobiphenyl as a byproduct. How can I minimize this?

A2: The formation of a biphenyl byproduct is due to a side reaction known as Wurtz-type coupling, where the Grignard reagent attacks an unreacted molecule of the aryl halide.

  • Causality (Wurtz Coupling): This side reaction becomes more prominent if the concentration of the aryl halide is too high locally or if the reaction temperature is elevated.

  • Minimization Strategies:

    • Slow Addition: Add the solution of 3-chlorobromobenzene to the magnesium suspension very slowly and dropwise. This maintains a low concentration of the halide and favors its reaction with magnesium over coupling with the already-formed Grignard reagent.

    • Temperature Control: Maintain a gentle reflux. Overheating the reaction can increase the rate of the coupling side reaction.

    • Use of THF: Tetrahydrofuran (THF) is often preferred over diethyl ether for preparing aryl Grignard reagents as it can lead to faster formation and potentially cleaner reactions.

Q3: The yield after adding ethylene oxide is poor, and I recover a lot of unreacted starting material.

A3: This suggests an issue with the addition of the epoxide or its subsequent reaction.

  • Causality & Solutions:

    • Ethylene Oxide Addition: Ethylene oxide is a low-boiling gas (B.P. 10.7°C). It must be condensed and added as a liquid or bubbled through the reaction mixture at low temperatures (e.g., 0°C) to prevent it from escaping before it can react. A more convenient laboratory method is to generate it in situ or use a solution of ethylene oxide in a suitable solvent.

    • Temperature Control: The reaction is highly exothermic. The addition of ethylene oxide must be done slowly and with efficient cooling to prevent side reactions.

    • Proper Quenching: After the reaction is complete, it must be quenched by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[7] This protonates the alkoxide to form the alcohol product while being a mild enough acid to avoid degradation of the product.

Route C: Catalytic Hydrogenation

Catalytic hydrogenation offers a greener and often more scalable alternative, typically involving the hydrogenation of styrene oxide or an ester derivative.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting to hydrogenate 3-chlorostyrene oxide to this compound, but I am getting a mixture of products and low selectivity.

A1: The key to this reaction is catalyst selection and the use of promoters to direct the regioselectivity of the epoxide ring-opening.

  • Causality (Selectivity): Hydrogenation of styrene oxides can lead to two primary products: 2-phenylethanol and 1-phenylethanol derivatives. The choice of catalyst and additives influences which C-O bond is cleaved.

  • Optimization Strategy:

    • Catalyst Choice: Palladium-based catalysts (e.g., Pd on carbon, Pd(II) on basic supports) are often effective.[8] Platinum group metal catalysts have also been shown to be effective.[9]

    • Use of a Basic Promoter: The addition of an organic or inorganic base can significantly improve the selectivity for the desired 2-arylethanol product.[9] The base helps to promote the cleavage of the benzylic C-O bond.

    • Reaction Conditions: This reaction is sensitive to hydrogen pressure and temperature. Typical conditions range from 40-120°C and hydrogen pressures of 50-800 psig.[9] These parameters must be optimized for your specific substrate and catalyst system.

Q2: Can I directly hydrogenate the ester of 3-chlorophenylacetic acid?

A2: Yes, this is a highly effective method. The direct hydrogenation of esters to alcohols is a powerful transformation, though it requires specific, highly active catalysts.

  • Causality (Catalysis): Standard catalysts like Pd/C are generally not active enough for ester hydrogenation. More specialized catalysts, often based on Ruthenium, are required.

  • Recommended Approach:

    • Catalyst System: Homogeneous ruthenium-phosphine complexes are well-documented for their high activity in reducing esters to alcohols under relatively low hydrogen pressure.[3][10]

    • Solvent and Conditions: The reaction is typically carried out in an alcohol solvent like methanol at temperatures around 30°C.[3]

    • Advantages: This method avoids the use of stoichiometric metal hydrides, making it more atom-economical and easier to scale up. The workup is also simpler, often involving just filtration to remove the catalyst followed by solvent evaporation.

Section 2: Data Summary & Visualization

Table 1: Comparison of Common Reducing Agents for 3-Chlorophenylacetic Acid/Ester
ReagentSubstrateTypical SolventRelative ReactivityKey Considerations
LiAlH₄ Acid or EsterAnhydrous THF, Et₂OVery HighRequires strict anhydrous conditions; hazardous; workup can be difficult.
NaBH₄ Ester (slowly)Alcohols (MeOH, EtOH)LowSafe and easy to handle; requires forcing conditions or additives for esters.[7]
BH₃-THF AcidAnhydrous THFHighExcellent for reducing carboxylic acids; less reactive towards esters than LiAlH₄.
H₂/Ru-Catalyst EsterAlcohols (MeOH)High (with catalyst)Green, catalytic method; requires specialized catalyst and pressure equipment.[3][10]
Diagram 1: General Workflow for Grignard Synthesis

This diagram illustrates the key stages and critical control points for the successful synthesis of this compound via the Grignard pathway.

Grignard_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: C-C Bond Formation cluster_workup Phase 3: Workup & Purification start Start: Dry Glassware & Anhydrous Solvent activate_mg Activate Mg Turnings (Iodine, Heat) start->activate_mg Inert Atm. form_grignard Form Grignard Reagent (Slow Halide Addition) activate_mg->form_grignard cool_reaction Cool Grignard Soln. (0°C) form_grignard->cool_reaction add_epoxide Slowly Add Ethylene Oxide cool_reaction->add_epoxide react Stir to Complete Reaction add_epoxide->react quench Quench with aq. NH₄Cl Solution react->quench extract Extract with Organic Solvent quench->extract purify Dry & Purify (Distillation/Chromatography) extract->purify product Final Product: This compound purify->product

Caption: Workflow for Grignard synthesis of this compound.

Diagram 2: Troubleshooting Low Yield in LiAlH₄ Reduction

This decision tree helps diagnose potential causes for poor yields when using LiAlH₄.

Troubleshooting_Tree start Low Yield with LiAlH₄ check_conditions Were strict anhydrous conditions used? start->check_conditions check_reagents Was the LiAlH₄ fresh? Was solvent dry? check_conditions->check_reagents Yes cause_moisture Root Cause: Reagent quenched by water. Solution: Dry all glassware/solvents. check_conditions->cause_moisture No check_workup Was the Fieser workup method used? cause_other Possible Other Causes: - Incorrect stoichiometry - Impure starting material - Incomplete reaction check_workup->cause_other Yes cause_workup Root Cause: Product trapped in Al salts. Solution: Repeat with proper Fieser workup protocol. check_workup->cause_workup No check_reagents->check_workup Yes cause_reagent Root Cause: Inactive/degraded reagents. Solution: Use fresh LiAlH₄ & new anhydrous solvent. check_reagents->cause_reagent No

Caption: Decision tree for troubleshooting low LiAlH₄ reduction yields.

Section 3: Detailed Experimental Protocol

Protocol: Synthesis via Reduction of 3-Chlorophenylacetic Acid with LiAlH₄

This protocol provides a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 3-Chlorophenylacetic acid (1 eq.)[11][12]

  • Lithium Aluminum Hydride (LiAlH₄) (1.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • 15% (w/v) Sodium Hydroxide (NaOH) solution

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Under a nitrogen atmosphere, add LiAlH₄ (1.2 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an addition funnel. Add enough anhydrous THF to create a stirrable slurry.

  • Reactant Addition: Dissolve 3-chlorophenylacetic acid (1 eq.) in anhydrous THF and add it to the addition funnel. Add the acid solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.

  • Reaction: After the addition is complete, heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction by TLC or LC-MS.

  • Workup (Fieser Method):

    • Cool the reaction flask to 0°C in an ice bath.

    • Let 'X' be the mass of LiAlH₄ used in grams. Cautiously and slowly, add 'X' mL of water dropwise.

    • Add 'X' mL of 15% NaOH solution dropwise.

    • Add '3X' mL of water dropwise.

    • Remove the ice bath and stir the mixture vigorously at room temperature for 30 minutes.

  • Isolation:

    • Filter the granular white precipitate (aluminum salts) through a pad of Celite, washing the filter cake thoroughly with additional THF.

    • Combine the filtrate and washes. Remove the THF under reduced pressure using a rotary evaporator.

  • Purification:

    • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

    • If necessary, purify the product further by vacuum distillation or column chromatography on silica gel.

References

Technical Support Center: Stability and Storage of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-(3-Chlorophenyl)ethanol (CAS RN: 5182-44-5), also known as 3-Chlorophenethyl Alcohol. This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in the laboratory. Here, we address common questions and troubleshooting scenarios encountered during its storage and handling, grounding our advice in established chemical principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section provides direct answers to common user queries and offers solutions to potential issues.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to prevent degradation and maintain the purity of this compound. The compound is generally stable under normal conditions, but optimal long-term stability is achieved by controlling temperature, light, and atmospheric exposure.[1] We recommend storing the compound in a cool, dark, and dry place. While some suppliers suggest room temperature, storing at a consistent, cool temperature, ideally below 15°C (59°F), is preferable to minimize the rate of any potential degradation reactions.[2] The container should be kept tightly sealed to prevent both evaporation and exposure to atmospheric oxygen.[3]

Q2: My bottle of this compound has developed a yellow tint. Is it still usable?

A2: this compound is typically a colorless to light yellow liquid.[4] A noticeable change or darkening of the yellow color upon storage may indicate degradation. The most probable degradation pathway for a phenylethyl alcohol derivative is oxidation. The primary alcohol group (-CH₂OH) can be oxidized, first to an aldehyde (3-chlorophenylacetaldehyde) and subsequently to a carboxylic acid (3-chlorophenylacetic acid). These impurities, even at low levels, can cause discoloration.

Troubleshooting Steps:

  • Do not use in a critical experiment without verification. The presence of impurities could significantly impact experimental outcomes.

  • Perform a purity check. We recommend a simple analytical test, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), to assess the purity. A comparison to a fresh or certified standard is ideal. See the protocol outlined in the "Experimental Protocols" section below.

  • Consider the application. For non-critical applications where minor impurities are tolerable, the material might still be usable. However, for applications in drug development or quantitative assays, using a discolored reagent is not advised.

Q3: What is the expected shelf life of this compound?

A3: The shelf life is highly dependent on storage conditions. When stored unopened in its original, sealed container under the recommended conditions (cool, dark, dry), the compound can be expected to remain stable for several years. However, once the bottle is opened, the risk of degradation increases due to repeated exposure to air and potential moisture ingress. For opened bottles, we recommend re-testing the purity after 6-12 months, or sooner if any visual changes are observed. Always re-purge the headspace of the container with an inert gas like argon or nitrogen before sealing for long-term storage after opening.

Q4: What materials should I avoid when handling or storing this compound?

A4: Based on its chemical structure and safety data sheets, this compound should be kept away from strong oxidizing agents (e.g., peroxides, nitrates, chromates).[1][3] Contact with these substances can initiate a vigorous reaction, leading to rapid degradation and potentially creating a hazardous situation. Additionally, avoid using containers with reactive metal components or caps with liners that are not chemically resistant (e.g., untreated paper or rubber). Use glass containers with Polytetrafluoroethylene (PTFE)-lined caps for best results.[5]

Q5: Are there any specific handling precautions I should take?

A5: Yes. This compound is classified as a skin and eye irritant.[1] Always handle this chemical in a well-ventilated area or under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3] In case of skin contact, wash thoroughly with soap and water. If eye contact occurs, rinse cautiously with water for several minutes.[6]

Data Summary: Recommended Storage Conditions

For quick reference, the optimal storage conditions are summarized in the table below.

ParameterRecommended ConditionRationale & Citation
Temperature Cool, stable temperature; <15°C (59°F) recommended. Avoid freeze-thaw cycles.Slows the rate of potential oxidative degradation. Temperature stability prevents pressure changes from compromising the container seal.[7][8]
Light Exposure Store in the dark or in an amber glass bottle.Protects the compound from photolytic degradation, which can be initiated by UV light exposure.[2][5]
Atmosphere Tightly sealed container. Purge headspace with inert gas (N₂, Ar) after opening.Minimizes exposure to atmospheric oxygen, thereby preventing oxidation of the alcohol functional group.[3]
Container Original supplier bottle or chemically inert glass container with a PTFE-lined cap.Ensures no leaching of contaminants from the container or degradation of the container itself. PTFE provides an excellent, non-reactive seal.[5]
Incompatibilities Segregate from strong oxidizing agents.Prevents hazardous chemical reactions and rapid degradation of the compound.[1][3][9]

Visual Troubleshooting and Degradation Pathway

The following diagrams illustrate a troubleshooting workflow for a common issue and the likely chemical degradation pathway.

TroubleshootingWorkflow start Start: Observe this compound Sample check_color Is the liquid colorless or pale yellow? start->check_color decision_color Color Change Observed? (e.g., Darker Yellow/Brown) check_color->decision_color ok Proceed with experiment. Continue to store properly. decision_color->ok No action_quarantine Quarantine the material. Do not use in critical applications. decision_color->action_quarantine Yes action_purity Perform purity analysis (e.g., HPLC/GC). See Protocol Below. action_quarantine->action_purity decision_purity Purity >98% and no major degradants? action_purity->decision_purity ok_use_caution Use with caution in non-critical applications. decision_purity->ok_use_caution Yes action_dispose Dispose of material according to institutional guidelines. decision_purity->action_dispose No

Caption: Troubleshooting workflow for discolored samples.

DegradationPathway cluster_main Potential Oxidative Degradation Pathway parent This compound (Primary Alcohol) aldehyde 3-Chlorophenylacetaldehyde (Aldehyde Intermediate) parent->aldehyde Oxidation [O] acid 3-Chlorophenylacetic Acid (Carboxylic Acid Product) aldehyde->acid Further Oxidation [O]

Caption: Plausible oxidative degradation pathway.

Experimental Protocols

Protocol: Stability Assessment via Reversed-Phase HPLC

This protocol provides a general method to assess the purity of this compound and detect potential degradation products. This method is based on standard practices for analyzing aromatic compounds.[10]

1. Objective: To determine the purity of a this compound sample and identify the presence of more polar or non-polar impurities that may have formed during storage.

2. Materials:

  • This compound sample (test sample)

  • Reference standard of this compound (if available)

  • HPLC-grade Acetonitrile

  • HPLC-grade water

  • Phosphoric acid or Potassium Phosphate monobasic (for buffer preparation)

  • Volumetric flasks (10 mL, 100 mL)

  • Autosampler vials with PTFE septa

  • HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

3. Method Preparation:

  • Mobile Phase A: HPLC-grade water (buffered to pH 3.0 with phosphoric acid).

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Sample Diluent: 50:50 (v/v) Acetonitrile:Water.

4. Standard & Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the sample diluent.

  • Test Sample Solution (0.1 mg/mL): Prepare the test sample in the same manner as the Working Standard Solution.

5. HPLC Conditions:

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection 220 nm or 254 nm
Gradient Program 50% B to 95% B over 15 minutes, hold for 2 min, return to 50% B and equilibrate for 5 min. (Note: An isocratic run, e.g., 50% B, may also be sufficient but a gradient is better for seeing a wider range of impurities).

6. Procedure & Analysis:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject a blank (sample diluent) to ensure no system contamination.

  • Inject the Working Standard Solution to determine the retention time and peak area of the main compound.

  • Inject the Test Sample Solution.

  • Analyze the resulting chromatogram. The primary alcohol is expected to be relatively non-polar. Oxidative degradation products like the corresponding aldehyde and carboxylic acid will be more polar and thus will likely have shorter retention times under these reversed-phase conditions.

  • Calculate the purity of the test sample by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

7. Expected Results & Interpretation:

  • A high-purity sample (>98%) will show a single major peak with a minimal area from other peaks.

  • A degraded sample may show a reduced area for the main peak and the appearance of new peaks, particularly at earlier retention times, corresponding to more polar degradation products.

References

Technical Support Center: Large-Scale Production of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis and purification of 2-(3-Chlorophenyl)ethanol. This guide is designed for researchers, chemists, and process development professionals engaged in the large-scale production of this key intermediate. We will address common challenges, provide in-depth troubleshooting, and offer detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Navigating Common Synthesis Hurdles

This section addresses specific, practical problems encountered during the large-scale synthesis of this compound. The solutions provided are based on mechanistic understanding and process optimization strategies.

Question 1: My Grignard reaction, intended to produce this compound via the reaction of 3-chlorophenylmagnesium bromide with ethylene oxide, is suffering from low yields and the formation of significant biphenyl impurities. What is the root cause and how can I optimize the process?

Answer: This is a classic challenge in Grignard chemistry, where low yields are often linked to reagent stability and side reactions. The primary culprit for biphenyl formation is the Wurtz coupling reaction.[1]

Root Cause Analysis:

  • Grignard Reagent Decomposition: Grignard reagents are potent bases and can be quenched by trace amounts of water or other protic sources in your solvent or on your glassware.[2] This reduces the amount of active nucleophile available to react with the ethylene oxide.

  • Wurtz Coupling: The Grignard reagent (3-ClC₆H₄MgBr) can react with the starting halide (3-chlorobromobenzene) that has not yet reacted with the magnesium. This side reaction forms 3,3'-dichlorobiphenyl. This is particularly problematic if the local concentration of the halide is high during Grignard formation.[1]

  • Reaction with Ethylene Oxide: Ethylene oxide is a gas at room temperature and must be added carefully to the reaction mixture. Poor dispersion or localized high concentrations can lead to polymerization or other side reactions. The Grignard reaction with ethylene oxide can also be sluggish, providing more time for side reactions to occur.[3]

Troubleshooting and Optimization Strategy:

  • Ensure Absolute Anhydrous Conditions: All glassware must be rigorously oven-dried or flame-dried under an inert atmosphere (e.g., Nitrogen or Argon). Solvents like THF or diethyl ether must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).[1]

  • Magnesium Activation: The surface of magnesium turnings is often passivated by a layer of magnesium oxide. This layer can prevent or delay the initiation of the Grignard formation.[1] Activate the magnesium using one of these methods:

    • Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle inside a glovebox to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension. The disappearance of the iodine's color or the evolution of ethene gas signals activation.[1]

  • Control the Halide Addition: To minimize Wurtz coupling, add the solution of 3-chlorobromobenzene dropwise to the magnesium suspension. This maintains a low concentration of the halide and favors its reaction with magnesium over reaction with the already-formed Grignard reagent.[1]

  • Optimize Ethylene Oxide Addition: Cool the prepared Grignard reagent to 0-5 °C. Condense the ethylene oxide and dissolve it in anhydrous THF before adding it slowly to the reaction mixture. This ensures better control over the stoichiometry and reaction temperature.

  • Consider a Lewis Acid Catalyst: The addition of a Lewis acid, such as CuI or Li₂CuCl₄, can facilitate the ring-opening of the epoxide, potentially improving the reaction rate and selectivity.

Question 2: We are pursuing a reduction route, specifically the reduction of 3-chlorophenylacetic acid with sodium borohydride. The reaction is sluggish and yields are inconsistent. What are the critical parameters for this transformation?

Answer: The reduction of a carboxylic acid to an alcohol using sodium borohydride (NaBH₄) is not a direct or efficient process, as NaBH₄ is generally not a strong enough reducing agent for carboxylic acids. The procedure you are referencing likely involves the in-situ formation of a more reactive borane species, often facilitated by the addition of iodine (I₂) or a Lewis acid like BF₃·OEt₂. A common patent procedure uses NaBH₄ and iodine in THF.[4]

Mechanistic Insight & Critical Parameters:

The reaction proceeds through the formation of diborane (B₂H₆) or a related borane-THF complex. Iodine reacts with NaBH₄ to generate these more potent reducing agents, which then readily reduce the carboxylic acid.

Causality and Optimization Points:

  • Reagent Stoichiometry: The molar ratio of NaBH₄ and I₂ to the carboxylic acid is critical. Typically, an excess of NaBH₄ is used, with a specific ratio of NaBH₄ to I₂ (often around 2:1) to efficiently generate the active reducing species.[4]

  • Temperature Control: The initial reaction between NaBH₄ and I₂ is exothermic and should be performed at a low temperature (e.g., 0 °C) to control the rate of borane generation.[4] After the addition of iodine is complete, the reaction is typically allowed to warm to room temperature to drive the reduction of the acid to completion.

  • Solvent Purity: The reaction must be carried out in an anhydrous aprotic solvent, with THF being the most common choice. Water will rapidly quench the borane intermediates.

  • Quenching Procedure: After the reaction is complete, the excess borane reagents must be carefully quenched. This is often done by the slow, controlled addition of methanol, which reacts to form trimethoxyborane and hydrogen gas.[4] A subsequent workup with an aqueous base (like KOH solution) is often required to hydrolyze any borate esters and facilitate product extraction.

Question 3: During the final purification of this compound by vacuum distillation, we are struggling to achieve >99% purity. A persistent impurity with a similar boiling point is present. What could this impurity be and what purification strategies can we employ?

Answer: Identifying and removing near-boiling impurities is a common challenge in large-scale purification. The identity of the impurity is highly dependent on your synthesis route.

Potential Impurities and Their Sources:

Synthesis RoutePotential Near-Boiling ImpurityRationale
Grignard Route Unreacted 3-chloro-bromobenzene or 3-chlorotoluene (if starting from benzyl chloride)Incomplete reaction or impurities in starting materials.
Reduction of 3-Chloroacetophenone 1-(3-Chlorophenyl)ethanolIncomplete reduction of the benzylic carbon if the starting material was 3-chloroacetophenone instead of the acid.
Reduction of 3-Chlorophenylacetic Acid 3-Chlorophenylacetic acid methyl/ethyl esterIf methanol or ethanol were used in the workup and residual acid was present, esterification can occur.
All Routes Isomeric Chlorophenylethanols (2- or 4-chloro)Impurities present in the original starting material (e.g., 3-chlorophenylacetic acid).

Advanced Purification Strategies:

  • Fractional Distillation Enhancement:

    • Increase Column Efficiency: Use a packed distillation column (e.g., with Raschig rings or structured packing) to increase the number of theoretical plates.

    • Optimize Reflux Ratio: Increase the reflux ratio to improve separation, although this will decrease throughput.[5]

  • Crystallization: If the impurity profile allows, consider converting the alcohol to a solid derivative (e.g., a benzoate or phthalate ester), which can be purified by recrystallization. Subsequent hydrolysis will yield the highly pure alcohol.

  • Adsorbent Treatment: Before distillation, treat the crude product with an adsorbent like activated carbon or silica gel. This can remove polar impurities or colored bodies.[6]

  • Bisulfite Adduct Formation: If you suspect aldehyde or ketone impurities, these can be removed by forming a solid bisulfite adduct, which can be filtered off.[7] This is less likely for your target molecule but is a useful general technique.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for the large-scale production of this compound, and what are their pros and cons?

A1: There are three primary routes, each with distinct advantages and disadvantages for industrial-scale production.

Synthesis RouteDescriptionProsCons
Grignard Synthesis Reaction of a 3-chlorophenyl Grignard reagent with ethylene oxide, or a 3-chlorobenzyl Grignard with formaldehyde.[3]High atom economy; builds the carbon skeleton effectively.Significant safety hazards (exotherms, magnesium handling)[8]; requires strict anhydrous conditions; potential for Wurtz coupling side products.[1]
Reduction of Acid/Ketone Reduction of 3-chlorophenylacetic acid or 3-chloroacetophenone using reducing agents like NaBH₄/I₂, LiAlH₄, or catalytic hydrogenation.[4][9]Generally high yields; well-understood reaction class; avoids highly reactive organometallics.Can require expensive or hazardous reducing agents (e.g., LiAlH₄); catalytic hydrogenation may require high-pressure equipment and risks dehalogenation.
Hydrogenation of Styrene Oxide Catalytic hydrogenation of 3-chlorostyrene oxide.[10][11][12]Can be a very clean and selective reaction; often proceeds under milder conditions than other hydrogenations.[11]The starting material, 3-chlorostyrene oxide, may not be as readily available or cost-effective as the precursors for other routes.

Q2: What are the most critical safety considerations when scaling up the synthesis of this compound?

A2: Safety is paramount. Key considerations include:

  • Thermal Hazards: Grignard reactions and reductions with powerful hydrides (like LiAlH₄) are highly exothermic.[8] A robust cooling system and controlled addition rates are essential to prevent thermal runaway. A Reaction Safety Analysis (RSA) or Differential Scanning Calorimetry (DSC) study is highly recommended before scale-up.

  • Magnesium Handling (Grignard Route): Magnesium is a flammable solid. It must be handled under an inert atmosphere, and appropriate fire-extinguishing media (e.g., Class D extinguisher, sand) must be readily available. Do not use water or CO₂ extinguishers on a magnesium fire.

  • Hydrogen Handling (Hydrogenation Route): Hydrogen gas is highly flammable and forms explosive mixtures with air. High-pressure hydrogenation should only be conducted in a properly designed and rated autoclave within a blast-proof bay.

  • Reagent Handling: Reagents like 1,2-dibromoethane (a potential Grignard activator) and the chlorinated aromatic compounds themselves have associated toxicities. Always consult the Safety Data Sheet (SDS) and use appropriate Personal Protective Equipment (PPE), including respiratory protection and chemically resistant gloves.

Q3: Which analytical techniques are recommended for in-process control (IPC) and final product quality control (QC)?

A3: A combination of techniques is necessary for robust process control.

  • In-Process Control (IPC):

    • Thin-Layer Chromatography (TLC): A quick and inexpensive method to qualitatively monitor the disappearance of starting material and the appearance of the product.

    • Gas Chromatography (GC): The preferred method for quantitative analysis. It can be used to determine the conversion rate and monitor the formation of by-products in real-time if an autosampler is used.

  • Final Product Quality Control (QC):

    • Gas Chromatography (GC): To determine the final purity (area %) and quantify any impurities.

    • GC-Mass Spectrometry (GC-MS): To identify the structure of unknown impurities.

    • Karl Fischer Titration: To determine the water content.

    • Refractive Index: A simple physical parameter that can be used as a quick identity and quality check.[13]

Experimental Protocols
Protocol 1: Reduction of 3-Chlorophenylacetic Acid via Sodium Borohydride and Iodine

This protocol is adapted from a general method for the reduction of carboxylic acids.[4]

Step 1: Reaction Setup

  • Equip a suitable, flame-dried, multi-necked reaction vessel with a mechanical stirrer, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Under a nitrogen atmosphere, charge the reactor with 3-chlorophenylacetic acid (1.0 eq) and anhydrous tetrahydrofuran (THF, ~5 mL per gram of acid).

  • Stir the mixture to dissolve the acid and then add sodium borohydride (NaBH₄, ~2.2 eq) portion-wise.

  • Cool the resulting slurry to 0-5 °C using an ice-salt bath.

Step 2: Formation of Reducing Agent and Reduction

  • Dissolve iodine (I₂, ~1.05 eq) in anhydrous THF (~5 mL per gram of iodine) and charge this solution to the dropping funnel.

  • Add the iodine solution dropwise to the cooled reactor slurry over 1-2 hours, ensuring the internal temperature does not exceed 10 °C.[4]

  • After the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Stir for an additional 2-3 hours.

  • Monitor the reaction progress by TLC or GC until the starting acid is consumed.

Step 3: Quench and Workup

  • Cool the reaction mixture back down to 0-5 °C.

  • Slowly and carefully add methanol dropwise to quench the excess borane reagents. Vigorous gas evolution (hydrogen) will occur.

  • Once the gas evolution subsides, concentrate the mixture under reduced pressure to remove the bulk of the THF.

  • To the residue, add a 20% aqueous solution of potassium hydroxide (KOH) and stir for 30-60 minutes to hydrolyze borate esters.[4]

  • Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).

  • Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Step 4: Purification

  • Purify the crude oil by vacuum distillation to obtain the final product.

Visualizations & Logical Workflows
Diagram 1: Troubleshooting Workflow for Grignard Synthesis

This diagram outlines a logical sequence for diagnosing and solving common issues in the Grignard synthesis of this compound.

Grignard_Troubleshooting start Grignard Synthesis Fails (Low/No Product) init_issue Problem: Reaction Fails to Initiate start->init_issue yield_issue Problem: Low Yield or Stalled Reaction start->yield_issue purity_issue Problem: High Impurity Levels start->purity_issue check_reagents Cause: Moisture or Passivated Mg? init_issue->check_reagents check_conditions Cause: Reagent Decomposition or Suboptimal Conditions? yield_issue->check_conditions check_impurity Cause: Side Reactions? purity_issue->check_impurity activate_mg Solution: 1. Use rigorously dry solvents/glassware. 2. Activate Mg with I₂ or 1,2-dibromoethane. 3. Use fresh, high-quality Mg turnings. check_reagents->activate_mg Yes optimize_addition Solution: 1. Ensure strict anhydrous conditions. 2. Titrate Grignard before use. 3. Optimize temperature (e.g., 0-5°C for epoxide addition). 4. Check stoichiometry of epoxide/aldehyde. check_conditions->optimize_addition Yes minimize_wurtz Solution for Biphenyls (Wurtz): 1. Slow, dropwise addition of halide to Mg. 2. Ensure efficient stirring. 3. Avoid localized high temperatures. check_impurity->minimize_wurtz Yes

Caption: Troubleshooting flowchart for Grignard reaction failures.

Diagram 2: Process Flow for Reduction of 3-Chlorophenylacetic Acid

This diagram illustrates the key unit operations in the synthesis of this compound via the reduction of the corresponding carboxylic acid.

Reduction_Process_Flow cluster_reaction Reaction Stage cluster_workup Quench & Workup Stage cluster_purification Purification Stage reagents 3-Chlorophenylacetic Acid NaBH4, Iodine, Anhydrous THF reactor Jacketed Reactor (0°C -> RT) reagents->reactor quench Quench Vessel (Methanol Addition) reactor->quench Reaction Mixture extraction Liquid-Liquid Extraction (KOH(aq), DCM) quench->extraction drying Drying Column (Na2SO4) extraction->drying evaporator Rotary Evaporator (Solvent Removal) drying->evaporator Crude Organic Solution distillation Vacuum Distillation Unit evaporator->distillation final_product Pure this compound (>99%) distillation->final_product

Caption: Process flow diagram for the reduction synthesis route.

References

Technical Support Center: Purification of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-(3-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for removing unreacted starting materials from your product. Here, we address common challenges encountered during synthesis and purification, offering step-by-step protocols and the scientific rationale behind them.

Frequently Asked Questions (FAQs) & Troubleshooting

This section directly addresses specific issues you may encounter during the purification of this compound, a common intermediate in pharmaceutical synthesis. The primary focus is on the removal of the two most probable starting materials: 3-chlorophenylacetic acid and 3-chloroacetophenone.

Scenario 1: Presence of Unreacted 3-Chlorophenylacetic Acid

Question: My final product, this compound, is contaminated with the starting material, 3-chlorophenylacetic acid. How can I effectively remove this acidic impurity?

Answer: The presence of 3-chlorophenylacetic acid introduces an acidic impurity that can often be effectively removed by leveraging the difference in chemical properties between the acidic starting material and the neutral alcohol product. An aqueous workup with a mild base is the most straightforward approach.

Troubleshooting Protocol: Liquid-Liquid Extraction

  • Scientific Principle: This technique separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous and an organic phase.[1][2] 3-Chlorophenylacetic acid, being a carboxylic acid, will be deprotonated by a mild base (like sodium bicarbonate) to form a water-soluble carboxylate salt. The neutral product, this compound, will remain in the organic phase.

  • Step-by-Step Protocol:

    • Dissolve the crude product mixture in a suitable organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

    • Transfer the solution to a separatory funnel.

    • Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume should be roughly equal to the organic phase.

    • Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup from carbon dioxide evolution.

    • Allow the layers to separate. The top layer will be the organic phase (containing your product), and the bottom layer will be the aqueous phase (containing the deprotonated 3-chlorophenylacetic acid).

    • Drain the lower aqueous layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove any residual water.

    • Drain the brine layer.

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

    • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified this compound.

  • Causality and Validation: The key to this separation is the acid-base reaction. By converting the acidic starting material into a salt, its solubility is dramatically shifted towards the aqueous phase, allowing for a clean separation. You can validate the removal of the acid by taking a small sample of the organic layer, evaporating the solvent, and analyzing it by TLC or LC-MS.

Question: What if the basic wash doesn't completely remove the 3-chlorophenylacetic acid?

Answer: If a simple basic wash is insufficient, it may be due to incomplete reaction or emulsion formation. In such cases, a more rigorous purification method like flash column chromatography is recommended.

Scenario 2: Presence of Unreacted 3-Chloroacetophenone

Question: My reaction has gone to completion, but I still have residual 3-chloroacetophenone starting material mixed with my this compound product. How can I separate these two compounds?

Answer: Separating 3-chloroacetophenone (a ketone) from this compound (an alcohol) can be challenging due to their similar polarities and boiling points. Flash column chromatography is the most effective method for this separation.[3][4][5]

Troubleshooting Protocol: Flash Column Chromatography

  • Scientific Principle: Flash chromatography is a purification technique that utilizes a solid stationary phase (typically silica gel) and a liquid mobile phase (a solvent or mixture of solvents) to separate compounds based on their differential adsorption to the stationary phase.[6][7] The slightly more polar alcohol product will interact more strongly with the polar silica gel and thus elute more slowly than the less polar ketone starting material.

  • Step-by-Step Protocol:

    • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Column Packing: Pour the slurry into a glass column and allow the silica to settle, creating a packed bed. Drain the excess solvent until it is level with the top of the silica.

    • Sample Loading: Dissolve the crude product mixture in a minimal amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dry, adsorbed sample to the top of the column.

    • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 0% to 20% ethyl acetate in hexane.

    • Fraction Collection: Collect the eluent in a series of fractions.

    • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) to identify which fractions contain the purified this compound.

    • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

  • Causality and Validation: The separation is driven by the difference in polarity between the ketone and the alcohol. The hydroxyl group of the alcohol can form hydrogen bonds with the silica gel, leading to stronger retention. The ketone's carbonyl group is less polar, resulting in weaker interaction and faster elution. TLC analysis of the fractions provides a visual confirmation of the separation.

Question: Can I use distillation to separate 3-chloroacetophenone from this compound?

Answer: While distillation is a common purification technique, it is not ideal in this case due to the close boiling points of the two compounds. This compound has a boiling point of approximately 257.2 °C at 760 mmHg[8], while 3-chloroacetophenone has a boiling point in the range of 221-229 °C at 760 mmHg.[9][10][11] This small difference makes achieving a clean separation by simple or even fractional distillation difficult.

Data Summary

For your convenience, the physical properties of the product and potential starting material impurities are summarized below.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Solubility
This compound C₈H₉ClO156.61257.2 @ 760 mmHg[8]Liquid at room temp.Soluble in organic solvents.
3-Chlorophenylacetic Acid C₈H₇ClO₂170.59~241.44 (rough estimate)[12]76-79[12][13][14]Soluble in methanol, ethanol/water.[12]
3-Chloroacetophenone C₈H₇ClO154.59221-229 @ 760 mmHg[9][10][11]Liquid at room temp.Sparingly soluble in water; soluble in ethanol, acetone.[9][15]

Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the decision-making process and workflow for the purification of this compound.

Purification_Workflow start Crude this compound analysis Analyze Crude Product (TLC, LC-MS) start->analysis acid_impurity 3-Chlorophenylacetic Acid Detected? analysis->acid_impurity ketone_impurity 3-Chloroacetophenone Detected? acid_impurity->ketone_impurity No extraction Liquid-Liquid Extraction (Basic Wash) acid_impurity->extraction Yes chromatography Flash Column Chromatography ketone_impurity->chromatography Yes pure_product Pure this compound ketone_impurity->pure_product No extraction->ketone_impurity chromatography->pure_product

Caption: Decision workflow for purification strategy.

LLE_Protocol cluster_LLE Liquid-Liquid Extraction Protocol dissolve 1. Dissolve crude product in organic solvent add_base 2. Add saturated NaHCO3 solution dissolve->add_base shake 3. Shake and vent separatory funnel add_base->shake separate 4. Allow layers to separate shake->separate drain_aq 5. Drain aqueous layer (contains impurity) separate->drain_aq wash_brine 6. Wash organic layer with brine drain_aq->wash_brine dry 7. Dry organic layer (e.g., Na2SO4) wash_brine->dry concentrate 8. Filter and concentrate dry->concentrate product Purified this compound concentrate->product

Caption: Step-by-step liquid-liquid extraction.

Flash_Chromatography_Protocol cluster_Flash Flash Chromatography Protocol pack_column 1. Pack silica gel column load_sample 2. Load crude product pack_column->load_sample elute 3. Elute with solvent gradient (e.g., Hexane/EtOAc) load_sample->elute collect 4. Collect fractions elute->collect analyze 5. Analyze fractions by TLC collect->analyze combine 6. Combine pure fractions analyze->combine concentrate 7. Concentrate to obtain pure product combine->concentrate product Purified this compound concentrate->product

Caption: Step-by-step flash chromatography.

References

Technical Support Center: Analytical Methods for Detecting Impurities in 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analysis of 2-(3-Chlorophenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the detection and quantification of impurities in this critical chemical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to empower you in your analytical endeavors.

The purity of this compound is paramount in its downstream applications, particularly in pharmaceutical synthesis, where even trace impurities can impact the safety and efficacy of the final drug product. This guide provides a comprehensive overview of analytical methodologies, potential impurities, and robust troubleshooting strategies to ensure the integrity of your results.

Part 1: Understanding Potential Impurities in this compound

A thorough understanding of potential impurities is the foundation of a robust analytical method. Impurities in this compound can originate from the synthetic route, degradation, or storage. While a definitive, publicly available impurity profile for this compound is not extensively documented, we can predict likely impurities based on common synthetic pathways.

One plausible and common synthesis route is the reduction of a 3-chlorophenylacetic acid derivative. Another is the Grignard reaction using a 3-chlorophenyl magnesium halide and ethylene oxide. Based on these pathways, we can anticipate the following classes of impurities:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as 3-chlorophenylacetic acid or 3-chlorobenzyl halide.

    • Intermediates: Incomplete reaction progression can lead to the presence of synthetic intermediates.

    • Reagents and Catalysts: Residual reagents and catalysts used in the synthesis.

  • Byproducts:

    • Isomeric Impurities: Positional isomers such as 2-(2-Chlorophenyl)ethanol and 2-(4-Chlorophenyl)ethanol.

    • Over-reduction or Incomplete Reduction Products: For example, 3-chlorobenzene or 1-(3-chlorophenyl)ethane.

    • Coupling Products: Such as biphenyl derivatives from Grignard reactions.

  • Degradation Products:

    • Oxidation Products: The alcohol moiety can be oxidized to 3-chlorophenylacetaldehyde or 3-chlorophenylacetic acid.

    • Dehydration Products: Formation of 3-chlorostyrene under acidic or high-temperature conditions.

  • Residual Solvents:

    • Organic solvents used during synthesis and purification, such as tetrahydrofuran (THF), diethyl ether, toluene, or ethanol.[1]

Frequently Asked Questions (FAQs): Impurity Identification

Q1: What are the most likely process-related impurities I should screen for?

A1: Based on common synthetic routes, prioritize screening for 3-chlorophenylacetic acid (if a reduction route is used) and 3-chlorobenzaldehyde. Residual starting materials are a common source of impurities in many chemical syntheses.[2]

Q2: How can I differentiate between the positional isomers of 2-(Chlorophenyl)ethanol?

A2: Chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are excellent for separating isomers. Developing a method with a high-resolution column and optimized mobile/carrier gas flow rates is crucial. Mass Spectrometry (MS) can further aid in identification by providing unique fragmentation patterns for each isomer.

Q3: What are the expected degradation products under stress conditions?

A3: Forced degradation studies are essential to identify potential degradation products.[3][4] Under oxidative stress, expect the formation of 3-chlorophenylacetaldehyde and 3-chlorophenylacetic acid. Acidic or thermal stress may lead to the formation of 3-chlorostyrene.

Part 2: Analytical Methodologies and Troubleshooting

The two primary analytical techniques for impurity profiling of this compound are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile impurities.[5]

Experimental Protocol: A General-Purpose HPLC Method

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient Program: Start at 20% B, ramp to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 220 nm and 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Troubleshooting Guide: HPLC Analysis

Issue Potential Cause Troubleshooting Steps
Peak Tailing Secondary interactions with residual silanols on the column; Column overload; Mismatched sample solvent.1. Use a mobile phase with a lower pH (e.g., add 0.1% trifluoroacetic acid) to suppress silanol activity.[6] 2. Inject a smaller sample volume or a more dilute sample. 3. Dissolve the sample in the mobile phase.
Poor Resolution Inadequate mobile phase strength or selectivity; Suboptimal column chemistry.1. Adjust the gradient slope or the organic modifier (e.g., switch from acetonitrile to methanol). 2. Try a different column chemistry (e.g., a phenyl-hexyl or a polar-embedded phase).
Ghost Peaks Carryover from previous injections; Contaminated mobile phase.1. Implement a robust needle wash protocol. 2. Prepare fresh mobile phase and filter it before use.
Baseline Drift Column temperature fluctuations; Mobile phase not properly degassed.1. Use a column oven for stable temperature control. 2. Ensure the mobile phase is adequately degassed using an online degasser or sonication.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Sample Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify Report Report Quantify->Report Impurity Report

HPLC analysis workflow from sample preparation to reporting.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile impurities, offering excellent separation and definitive identification capabilities.[7]

Experimental Protocol: A General-Purpose GC-MS Method

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 40 - 450 m/z.

  • Sample Preparation: Dissolve the sample in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Troubleshooting Guide: GC-MS Analysis

Issue Potential Cause Troubleshooting Steps
Peak Fronting Column overload; Incompatible solvent.1. Inject a smaller volume or a more dilute sample. 2. Ensure the sample solvent is compatible with the stationary phase.
Poor Sensitivity Leak in the system; Dirty ion source.1. Perform a leak check of the GC-MS system. 2. Clean the ion source according to the manufacturer's instructions.
Mass Spectral Library Mismatch Co-eluting peaks; Incorrect background subtraction.1. Improve chromatographic resolution by optimizing the temperature program. 2. Carefully select the background spectrum for subtraction.
Carryover Contaminated syringe or inlet liner.1. Rinse the syringe with a clean solvent. 2. Replace the inlet liner.

Visualization of GC-MS Troubleshooting Logic

GCMS_Troubleshooting cluster_peak_shape Peak Shape Issues cluster_sensitivity Sensitivity Issues cluster_identification Identification Issues start Problem Observed fronting Peak Fronting start->fronting tailing Peak Tailing start->tailing low_signal Low Signal start->low_signal mismatch Library Mismatch start->mismatch overload Check for Overload fronting->overload solvent_check Check Solvent Compatibility fronting->solvent_check active_sites Check for Active Sites tailing->active_sites temp_check Check Inlet/Oven Temp tailing->temp_check leak_check Perform Leak Check low_signal->leak_check source_clean Clean Ion Source low_signal->source_clean resolution Improve Resolution mismatch->resolution background Check Background Subtraction mismatch->background solution1 solution1 overload->solution1 Dilute Sample solution2 solution2 solvent_check->solution2 Change Solvent solution3 solution3 active_sites->solution3 Deactivate Liner/Column solution4 solution4 temp_check->solution4 Optimize Temperatures solution5 solution5 leak_check->solution5 Fix Leaks solution6 solution6 source_clean->solution6 Perform Maintenance solution7 solution7 resolution->solution7 Adjust Temp Program solution8 solution8 background->solution8 Re-process Data

Logical flow for troubleshooting common GC-MS issues.

Part 3: Method Validation and Regulatory Considerations

Any analytical method used for impurity profiling in a regulatory environment must be validated according to ICH Q2(R1) guidelines.[8][9] The validation process demonstrates that the analytical procedure is suitable for its intended purpose.

Key Validation Parameters

Parameter Description
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity The ability to obtain test results that are directly proportional to the concentration of the analyte.
Range The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of test results obtained by the method to the true value.
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Frequently Asked Questions (FAQs): Method Validation

Q1: At what stage of drug development should I perform a full method validation?

A1: A phase-appropriate approach to method validation is recommended. In early development, a "fit-for-purpose" validation may be sufficient. A full validation according to ICH Q2(R1) is required for methods used to analyze pivotal clinical trial materials and for commercial release testing.

Q2: How do I demonstrate the specificity of my stability-indicating method?

A2: Specificity is demonstrated by showing that the method can separate the main component from its impurities and degradation products. This is typically achieved by analyzing stressed samples (forced degradation) and showing that the peaks are well-resolved. Peak purity analysis using a photodiode array (PDA) detector in HPLC or deconvolution of mass spectra in GC-MS can provide additional evidence of specificity.

Q3: What is a typical acceptance criterion for accuracy?

A3: For impurities, the accuracy is often assessed by spiking the drug substance with known amounts of impurities at different concentration levels. The recovery of the spiked impurities should typically be within 80-120% of the true value.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2-(3-Chlorophenyl)ethanol and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced reactivity of substituted aromatic compounds is paramount. The position of a single substituent on a phenyl ring can dramatically alter reaction pathways, rates, and yields. This guide provides an in-depth comparison of the reactivity of 2-(3-Chlorophenyl)ethanol with its ortho and para isomers, 2-(2-Chlorophenyl)ethanol and 2-(4-Chlorophenyl)ethanol. We will explore the electronic and steric underpinnings of their reactivity differences and provide practical, data-supported insights for their application in synthesis.

Introduction: The Subtle Influence of Isomerism

2-Phenylethanol and its derivatives are valuable structural motifs in pharmaceuticals, fragrances, and other fine chemicals. The introduction of a chloro-substituent on the phenyl ring creates a versatile handle for further functionalization and modulates the molecule's biological and chemical properties. However, the reactivity of the benzylic alcohol is not uniform across the ortho, meta, and para isomers. The interplay of inductive and resonance effects, dictated by the chlorine's position, governs the electron density of the aromatic system and the stability of reaction intermediates. This guide aims to elucidate these differences through a comparative analysis of key reaction classes.

Molecular Structure and Electronic Effects: A Tale of Three Isomers

The fundamental difference in reactivity among the three isomers stems from the electronic effects exerted by the chlorine atom at the ortho, meta, and para positions.

Caption: Molecular structures of the ortho, meta, and para isomers.

Chlorine exhibits two opposing electronic effects:

  • Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the benzene ring through the sigma bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.

  • Resonance Effect (+R): The lone pairs on the chlorine atom can be delocalized into the pi-system of the benzene ring.[1][2] This effect donates electron density, particularly at the ortho and para positions.

For halogens, the inductive effect is stronger than the resonance effect, leading to a net deactivation of the ring compared to benzene.[1][2] However, the resonance effect still plays a crucial role in directing incoming electrophiles and stabilizing intermediates.

  • Ortho Isomer (2-Chlorophenyl)ethanol): The hydroxyl group is in close proximity to the bulky and electron-withdrawing chlorine atom. This leads to significant steric hindrance and a strong inductive effect.

  • Meta Isomer (3-Chlorophenyl)ethanol): The hydroxyl group is influenced primarily by the inductive effect of the chlorine atom, as the resonance effect does not extend to the meta position.

  • Para Isomer (4-Chlorophenyl)ethanol): Both inductive and resonance effects are at play. The electron-withdrawing nature of chlorine deactivates the benzylic position.[3]

Comparative Reactivity in Key Synthetic Transformations

The structural and electronic differences manifest in varied reactivity profiles across common organic reactions.

Oxidation to Aldehydes and Carboxylic Acids

The oxidation of primary alcohols to carbonyl compounds is a cornerstone of organic synthesis. The rate of this reaction is sensitive to the electron density at the benzylic position.

Causality: Electron-withdrawing groups, like chlorine, decrease the electron density at the benzylic carbon, which can retard the rate of oxidation.[3] This is because the removal of a hydride ion (or a proton in a stepwise mechanism) is more difficult from an electron-deficient center. The general order of reactivity is expected to be:

2-Phenylethanol > this compound > 2-(4-Chlorophenyl)ethanol ≈ 2-(2-Chlorophenyl)ethanol

The ortho and para isomers are expected to be the least reactive due to the combined deactivating effects at these positions.

ReactantOxidizing AgentConditionsProductReactivity Trend
Primary/Secondary AlcoholAcidified K₂Cr₂O₇HeatAldehyde/Ketone or Carboxylic AcidPrimary > Secondary. EWGs decrease rate.[3][4][5]
Primary AlcoholPCC in CH₂Cl₂Room TempAldehydeMild oxidation, less prone to over-oxidation.[6][7]
Secondary AlcoholNaOCl (Bleach)Acetic AcidKetoneEnvironmentally safer alternative to chromium reagents.[6]
Nucleophilic Substitution Reactions

Converting the alcohol to an alkyl halide is a common transformation that can proceed via Sₙ1 or Sₙ2 mechanisms, depending on the substrate and reaction conditions.

Sₙ1 Pathway: This pathway involves the formation of a carbocation intermediate. The stability of this intermediate is paramount.

Causality: The electron-withdrawing chlorine atom destabilizes the adjacent benzylic carbocation. This destabilization is more pronounced when the chlorine is at the ortho or para position, where the +R effect would place a partial positive charge directly on the carbon bearing the electron-withdrawing substituent. Therefore, the Sₙ1 reactivity is significantly lower than that of unsubstituted 2-phenylethanol.

Reactivity Order (Sₙ1): 2-Phenylethanol >> this compound > 2-(4-Chlorophenyl)ethanol > 2-(2-Chlorophenyl)ethanol

Sₙ2 Pathway: This pathway is sensitive to steric hindrance.

Causality: The bulky chlorine atom at the ortho position will sterically hinder the backside attack of the nucleophile on the benzylic carbon. The meta and para isomers present significantly less steric hindrance.

Reactivity Order (Sₙ2): 2-Phenylethanol ≈ 2-(4-Chlorophenyl)ethanol ≈ this compound >> 2-(2-Chlorophenyl)ethanol

Esterification

Fischer esterification involves the acid-catalyzed reaction of an alcohol with a carboxylic acid. This reaction is influenced by both electronic and steric factors.

Causality: While the electron-withdrawing nature of the chlorine can slightly decrease the nucleophilicity of the alcohol's oxygen, steric hindrance is often the more dominant factor, especially for secondary alcohols.[3] The bulky ortho-chloro group will impede the approach of the carboxylic acid, slowing the reaction rate compared to the meta and para isomers.

Reactivity Order (Esterification): 2-Phenylethanol > 2-(4-Chlorophenyl)ethanol ≈ this compound >> 2-(2-Chlorophenyl)ethanol

Experimental Protocol: Oxidation of 2-(4-Chlorophenyl)ethanol with PCC

To provide a practical context, here is a self-validating protocol for the mild oxidation of 2-(4-chlorophenyl)ethanol to 2-(4-chlorophenyl)acetaldehyde. This protocol includes in-process checks (TLC) to validate its progression.

G start Start: Assemble Dry Glassware under Inert Atmosphere (N₂ or Ar) add_pcc Add Pyridinium Chlorochromate (PCC) and Dichloromethane (DCM) start->add_pcc add_alcohol Slowly Add Solution of 2-(4-Chlorophenyl)ethanol in DCM add_pcc->add_alcohol stir Stir at Room Temperature (2-4 hours) add_alcohol->stir monitor Monitor Reaction Progress via Thin-Layer Chromatography (TLC) stir->monitor monitor->stir Incomplete workup Reaction Complete: Add Diethyl Ether, Filter through Silica/Celite Plug monitor->workup Complete extract Concentrate Filtrate under Reduced Pressure workup->extract purify Purify Crude Product via Column Chromatography extract->purify end End: Characterize Pure Aldehyde (NMR, IR, MS) purify->end

Caption: Workflow for the oxidation of 2-(4-Chlorophenyl)ethanol.

Methodology:

  • Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add pyridinium chlorochromate (PCC, 1.5 equivalents) and 20 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Addition of Alcohol: Dissolve 2-(4-chlorophenyl)ethanol (1.0 equivalent) in 10 mL of anhydrous DCM. Add this solution dropwise to the stirring PCC suspension over 10 minutes.

  • Reaction: Allow the mixture to stir at room temperature. The reaction is typically complete within 2-4 hours.

  • Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and spot them on a TLC plate, using a suitable eluent (e.g., 20% ethyl acetate in hexanes). Compare the spot of the reaction mixture to a spot of the starting material. The reaction is complete when the starting material spot has disappeared and a new, lower Rf spot corresponding to the aldehyde is prominent.

  • Workup: Upon completion, add 30 mL of diethyl ether to the reaction mixture and stir for 15 minutes.

  • Filtration: Pass the mixture through a short plug of silica gel or Celite® in a sintered glass funnel to remove the chromium salts. Wash the plug with additional diethyl ether.

  • Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure 2-(4-chlorophenyl)acetaldehyde.

Conclusion

The position of the chlorine atom on the phenyl ring of 2-chlorophenylethanol isomers imparts distinct reactivity profiles.

  • 2-(2-Chlorophenyl)ethanol (Ortho): Generally the least reactive in Sₙ2 and esterification reactions due to significant steric hindrance.

  • This compound (Meta): Its reactivity is primarily modulated by the inductive electron-withdrawing effect of the chlorine atom.

  • 2-(4-Chlorophenyl)ethanol (Para): Experiences a combination of strong inductive deactivation and resonance effects, which significantly impacts reactions involving the formation of positive charge at the benzylic position.

A thorough understanding of these isomeric effects is crucial for designing efficient synthetic routes and predicting reaction outcomes. Researchers should carefully consider the electronic and steric environment of the reaction center when selecting a specific isomer for their synthetic campaigns.

References

A Comparative Guide to the Biological Activity of 2-(3-Chlorophenyl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with therapeutic potential is a cornerstone of innovation. The 2-(3-Chlorophenyl)ethanol moiety represents a promising starting point for the development of new bioactive agents. This guide provides an in-depth technical comparison of the biological activities of its derivatives, focusing on antimicrobial, antifungal, and anticancer properties. We will delve into the causality behind experimental designs, present detailed protocols for robust evaluation, and analyze available data to elucidate structure-activity relationships (SAR).

Introduction: The Therapeutic Potential of the Chlorophenyl Moiety

The inclusion of a chlorophenyl group in a molecular structure can significantly influence its pharmacokinetic and pharmacodynamic properties. The chlorine atom, being electronegative and bulky, can enhance metabolic stability, improve membrane permeability, and facilitate specific interactions with biological targets. Derivatives of 2-phenylethanol, a simple aromatic alcohol, have been noted for their bacteriostatic activities, which are believed to be linked to their ability to disrupt cellular membranes[1]. The combination of these two structural features in this compound suggests a rich chemical space for the synthesis of derivatives with diverse biological activities. While comprehensive studies on a wide array of this compound derivatives are still emerging, research on structurally related compounds provides a strong rationale for their investigation.

Comparative Analysis of Biological Activities

While a systematic investigation of a broad library of this compound derivatives is not extensively documented in publicly available literature, we can draw valuable insights from studies on analogous compounds bearing the chlorophenyl substructure.

Antimicrobial and Antifungal Activity

The primary mechanism by which simple aromatic alcohols like 2-phenylethanol and its derivatives are thought to exert their antimicrobial effects is through the disruption of the bacterial cell membrane. Their amphipathic nature allows them to insert into the lipid bilayer, increasing its fluidity and impairing the function of integral membrane proteins[1]. This disruption of membrane integrity is a key factor in their bacteriostatic and bactericidal action. The hydrophobicity of these derivatives often correlates with their antimicrobial potency[1].

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Chlorophenyl Derivatives against Various Microorganisms

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine derivativeStaphylococcus aureus50[2]
Imidazo[1,2-a]pyridine derivativeEscherichia coli50[2]
Imidazo[1,2-a]pyridine derivativeAspergillus niger50[2]
Thiosemicarbazide with chlorophenylTrichophyton rubrum62.5[3]
Thiosemicarbazide with chlorophenylTrichophyton mentagrophytes125[3]

Note: The data presented is for chlorophenyl-containing heterocyclic compounds, which are structurally distinct from simple this compound derivatives, but illustrate the antimicrobial potential of the chlorophenyl moiety.

Anticancer Activity

The cytotoxic effects of various chlorophenyl-containing compounds against cancer cell lines have been documented, suggesting that derivatives of this compound could also possess anticancer properties. The mechanism of action for such compounds can be varied, often involving the induction of apoptosis (programmed cell death), cell cycle arrest, or the inhibition of key signaling pathways involved in cancer cell proliferation and survival.

Table 2: Half-maximal Inhibitory Concentration (IC50) of Selected Chlorophenyl Derivatives against Human Cancer Cell Lines

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa (Cervical Cancer)1.0 - 10[4]
Benzo[a]phenazine derivativeA549 (Lung Cancer)1.0 - 10[4]
Benzo[a]phenazine derivativeMCF-7 (Breast Cancer)1.0 - 10[4]
β-nitrostyrene derivativeMCF-7 (Breast Cancer)0.81 µg/mL[5]
β-nitrostyrene derivativeMDA-MB-231 (Breast Cancer)1.82 µg/mL[5]

Note: The data presented is for diverse chemical structures containing a chlorophenyl group and is intended to be illustrative of the potential for anticancer activity.

Experimental Protocols: A Self-Validating System

The reliability of biological activity data is contingent upon the rigor of the experimental methodology. The following protocols for antifungal susceptibility and in vitro cytotoxicity testing are standard, well-validated methods in the field.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a quantitative assay to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a fungus.

Step-by-Step Protocol:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using RPMI-1640 medium to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well containing the compound dilutions.

    • Include a positive control (inoculum without compound) and a negative control (medium only).

    • Incubate the plate at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the positive control.

Antifungal_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading fungal_culture Fungal Culture (e.g., Sabouraud Agar) inoculum_prep Prepare Fungal Inoculum (0.5 McFarland) fungal_culture->inoculum_prep Harvest colonies compound_stock Test Compound Stock Solution serial_dilution Serial Dilution of Compound in 96-well plate compound_stock->serial_dilution Dilute inoculation Inoculate Plate inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 35°C (24-48h) inoculation->incubation read_mic Read MIC (No visible growth) incubation->read_mic

Caption: Workflow for Antifungal Susceptibility Testing by Broth Microdilution.

In Vitro Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is an indicator of cell viability.

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture the desired cancer cell line (e.g., MCF-7, HeLa) in a suitable medium supplemented with fetal bovine serum.

    • Trypsinize the cells, count them using a hemocytometer, and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in the cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different concentrations of the compound.

    • Include a vehicle control (medium with the same concentration of the solvent used for the compound stock, e.g., DMSO).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add MTT solution to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) from the dose-response curve.

MTT_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_run Assay & Analysis cell_culture Cancer Cell Culture cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding add_compound Add Compound to Cells cell_seeding->add_compound compound_prep Prepare Compound Dilutions compound_prep->add_compound mtt_addition Add MTT Reagent add_compound->mtt_addition Incubate (48-72h) incubation Incubate (2-4h) mtt_addition->incubation solubilization Solubilize Formazan incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50 Antimicrobial_Mechanism cluster_membrane Bacterial/Fungal Cell Membrane cluster_effects Cellular Effects lipid_bilayer Lipid Bilayer membrane_disruption Increased Membrane Fluidity lipid_bilayer->membrane_disruption membrane_proteins Membrane Proteins derivative This compound Derivative derivative->lipid_bilayer Partitions into membrane protein_dysfunction Impaired Protein Function membrane_disruption->protein_dysfunction ion_imbalance Altered Ion Gradients membrane_disruption->ion_imbalance cell_death Inhibition of Growth / Cell Death protein_dysfunction->cell_death ion_imbalance->cell_death

References

confirmation of 2-(3-Chlorophenyl)ethanol purity by elemental analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide to Purity Confirmation of 2-(3-Chlorophenyl)ethanol: A Comparative Analysis

For researchers, scientists, and drug development professionals, the axiom "purity is paramount" is not merely a guideline but a foundational principle for reproducible and reliable results. The integrity of any experiment, particularly in drug discovery and development, is directly tied to the well-characterized purity of the chemical entities involved. This compound (C₈H₉ClO), a key building block in organic synthesis, is no exception.

This guide provides an in-depth comparison of analytical methodologies for confirming the purity of this compound, with a primary focus on elemental analysis. We will explore the theoretical underpinnings of this classical technique, present a robust experimental protocol, and objectively compare its performance against modern chromatographic and spectroscopic alternatives. Our goal is to equip you with the strategic insights needed to select the most appropriate analytical approach for your specific research context.

The Foundational Check: Elemental Analysis

Elemental analysis (EA) serves as a fundamental gatekeeper for chemical purity. It provides a direct measure of a compound's elemental composition, which is then compared against its theoretical values derived from the molecular formula.[1][2] For organic compounds, this is most commonly achieved through combustion analysis, a technique that is both precise and reliable for determining Carbon, Hydrogen, Nitrogen, and Sulfur content.[3][4][5]

Theoretical Composition of this compound

The first step in any elemental analysis is to calculate the theoretical mass percentages of each element in the pure compound.

Molecular Formula: C₈H₉ClO Molar Mass: 156.61 g/mol

ElementSymbolAtomic Mass ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Theoretical Mass %
CarbonC12.011896.08861.35%
HydrogenH1.00899.0725.79%
ChlorineCl35.453135.45322.64%
OxygenO15.999115.99910.22%

A high-purity sample is expected to yield experimental values that closely match these theoretical percentages. A deviation of ±0.4% is widely considered acceptable in academic and industrial settings for confirming a compound's empirical formula and purity.[1][6]

Experimental Protocol: Combustion Analysis for C, H, O and Halogen Determination

The following protocol outlines the standard procedure for determining the elemental composition of an organic solid or liquid like this compound.

Objective: To quantitatively determine the percentage of Carbon, Hydrogen, Oxygen, and Chlorine in a sample of this compound.

Methodology:

  • Sample Preparation:

    • Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microbalance.

    • The sample must be homogeneous and dry. Hygroscopic samples require handling in a glovebox.

    • Prepare at least three replicate samples for statistical validity.

  • Instrumentation (CHN/O Analyzer):

    • Utilize a CHNS/O elemental analyzer. These instruments work via high-temperature combustion.[4]

    • For CHN analysis , the sample is combusted in an oxygen-rich environment (typically at ~900-1000°C). The resulting gases (CO₂, H₂O, N₂) are separated by a gas chromatography (GC) column and quantified by a thermal conductivity detector (TCD).[5]

    • For Oxygen analysis , the sample is pyrolyzed in a helium atmosphere. The resulting oxygen-containing gases are passed over a carbon catalyst to produce carbon monoxide (CO), which is then detected.

    • For Chlorine analysis , methods can vary. Some modern combustion analyzers are equipped to handle halogens. Alternatively, techniques like ion chromatography after combustion and absorption, or X-ray fluorescence (XRF) may be employed.[7][8]

  • Calibration:

    • Calibrate the instrument using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the accuracy of the results.

  • Data Analysis:

    • The instrument's software calculates the mass percentage of each element based on the detector's response and the sample weight.

    • Calculate the mean and standard deviation for the replicate samples.

    • Compare the experimental mean values to the theoretical values. The difference should be within the acceptable ±0.4% range.

A Comparative Framework: Elemental Analysis vs. Orthogonal Methods

While elemental analysis is a powerful tool, it provides a "bulk" assessment and can be insensitive to impurities with a similar elemental composition to the target compound.[9][10] Therefore, a multi-faceted approach employing orthogonal methods is indispensable for a comprehensive purity profile.[1]

dot digraph "Purity_Assessment_Workflow" { graph [fontname="Arial", fontsize=12, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

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The table below objectively compares elemental analysis with Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

ParameterElemental Analysis (EA)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Quantitative ¹H NMR (qNMR)
Principle Combustion of the sample to convert elements into simple gases (e.g., CO₂, H₂O) which are then quantified.[11]Separation of volatile compounds based on their partitioning between a stationary phase and a mobile gas phase, followed by mass-based detection and identification.[11]Separation of compounds based on their partitioning between a stationary phase and a mobile liquid phase, followed by detection (commonly UV-Vis).The signal intensity of specific protons is directly proportional to the molar concentration of the analyte, allowing for quantification against a certified internal standard.[11][12]
Information Provided Fundamental elemental composition (%C, H, O, Cl). Purity is inferred by comparison to theoretical values.Identification and quantification of volatile organic impurities, including isomers and residual solvents.[11][13]Quantification of non-volatile organic impurities (area %).[1]Detailed structural information, identification and absolute quantification of organic impurities, residual solvents, and water.[12][14][15]
Key Advantages Unique in its ability to detect inorganic impurities (e.g., salts) and confirm the empirical formula.[9] Fast, simple, and inexpensive.[4]High sensitivity and selectivity for volatile impurities; can identify unknown impurities through mass fragmentation patterns.[11][13]High resolution and sensitivity for separating a wide range of non-volatile impurities.[1]Provides absolute quantification without needing reference standards for impurities. Detects a broad range of impurities, including those missed by other techniques.[12][15] Non-destructive.[14]
Limitations Does not identify the nature of impurities.[1] Insensitive to impurities with a similar elemental composition.[9][10]Limited to thermally stable and volatile compounds.[13]May not detect impurities without a chromophore (e.g., UV-inactive substances). Does not detect water or inorganic salts.[1][9]Lower sensitivity compared to chromatographic methods for trace impurities.[1] Complex spectra can be challenging to interpret.
Best Use Case Orthogonal confirmation of bulk purity and detection of inorganic contaminants.Assessing purity for volatile compounds and identifying residual solvents or synthesis-related volatile by-products.Primary method for quantitative purity assessment (area %) of non-volatile organic compounds.Structural confirmation and as a universal method for absolute purity assessment, especially when a comprehensive impurity profile is required.[14][15]

Conclusion: An Integrated Strategy for Purity Confirmation

The confirmation of this compound purity is not a task for a single technique but requires a strategic, multi-pronged approach. Elemental analysis remains a uniquely powerful tool for verifying the fundamental elemental composition and detecting inorganic impurities that chromatographic methods would miss.[9] Its role is to provide a foundational, quantitative check against the theoretical formula.

However, to build a complete and trustworthy purity profile, EA must be complemented by high-resolution separation techniques and detailed spectroscopic analysis. For a volatile compound like this compound, GC-MS is an excellent choice for identifying and quantifying related volatile impurities and residual solvents. HPLC provides a robust measure of non-volatile organic purity, while qNMR offers unparalleled insight into molecular structure and the absolute quantification of a wide array of potential contaminants.

By integrating the data from these orthogonal techniques, researchers and drug development professionals can establish a comprehensive Certificate of Analysis, ensuring the quality, safety, and reliability of their materials and the integrity of their scientific outcomes.

References

peer-reviewed literature on the properties of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-(3-Chlorophenyl)ethanol: Properties, Synthesis, and Comparative Analysis

For researchers, scientists, and professionals in drug development, a thorough understanding of chemical intermediates is paramount. This guide provides a detailed examination of this compound, also known as 3-Chlorophenethyl Alcohol, a halogenated aromatic alcohol with potential applications in medicinal chemistry and material science.[1] We will delve into its physicochemical properties, synthesis methodologies, and provide a comparative analysis with structurally related alternatives, supported by experimental data and protocols.

Physicochemical Profile of this compound

This compound is a derivative of phenethyl alcohol, characterized by a chlorine atom at the meta position of the phenyl ring.[1] This substitution significantly influences its physical and chemical properties compared to the parent compound. At room temperature, it exists as a colorless to light yellow clear liquid.[2]

A summary of its key physicochemical properties is presented below:

PropertyValueSource(s)
Molecular Formula C₈H₉ClO[1][2]
Molecular Weight 156.61 g/mol [1][2]
Appearance Colorless to light yellow clear liquid[2]
Purity >98.0% (GC)[2]
Boiling Point 79 °C at 0.3 mmHg; 257.2 °C at 760 mmHg[2][3]
Density (Specific Gravity) 1.18 g/cm³ (20/20)[2]
Refractive Index 1.55[2]
Synonyms 3-Chlorophenethyl Alcohol, m-Chlorophenethyl alcohol[2][3][4]
CAS Number 5182-44-5[1][2]

The liquid state of this compound at ambient temperature makes it a versatile reagent in various synthetic applications. Its boiling point indicates relatively low volatility under standard conditions, which is a key consideration for handling and reaction control.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic chemistry routes. A common and effective method is the Grignard reaction, which involves the reaction of a Grignard reagent with an aldehyde.[1]

Experimental Protocol: Grignard Synthesis

This protocol outlines the synthesis of this compound from 3-chlorophenylmagnesium bromide and acetaldehyde. The causality behind this choice of reactants lies in the nucleophilic character of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the aldehyde, forming a new carbon-carbon bond.

Materials:

  • 3-chlorobromobenzene

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Acetaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. A solution of 3-chlorobromobenzene in anhydrous diethyl ether is added dropwise via the dropping funnel. The reaction is initiated (sometimes requiring gentle heating or a crystal of iodine) and then maintained at a gentle reflux until the magnesium is consumed. This forms 3-chlorophenylmagnesium bromide.

  • Reaction with Acetaldehyde: The Grignard solution is cooled in an ice bath. A solution of acetaldehyde in anhydrous diethyl ether is then added dropwise, maintaining the temperature below 10°C. The acetaldehyde is the electrophile that will be attacked by the nucleophilic Grignard reagent.

  • Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The reaction is then carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride. This protonates the intermediate alkoxide to yield the final alcohol product.

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.

Synthesis Workflow Diagram

G cluster_0 Step 1: Grignard Reagent Preparation cluster_1 Step 2: C-C Bond Formation cluster_2 Step 3: Workup & Purification A 3-Chlorobromobenzene + Mg B Anhydrous Ether C Formation of 3-Chlorophenylmagnesium Bromide A->C Reflux B->C Reflux E Addition to Grignard Reagent C->E Nucleophilic Attack D Acetaldehyde in Anhydrous Ether F Quench with NH4Cl(aq) E->F Protonation G Liquid-Liquid Extraction F->G H Drying & Solvent Removal G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Grignard synthesis workflow for this compound.

Comparative Analysis with Structural Alternatives

To better understand the properties of this compound, it is useful to compare it with its parent compound, 2-phenylethanol, and its positional isomers, 2-(2-chlorophenyl)ethanol and 2-(4-chlorophenyl)ethanol.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Phenylethanol C₈H₁₀O122.16218.2-271.017
2-(2-Chlorophenyl)ethanol C₈H₉ClO156.61118-120 (10 mmHg)N/A1.196
This compound C₈H₉ClO156.61257.2 (760 mmHg)N/A1.18
2-(4-Chlorophenyl)ethanol C₈H₉ClO156.61112-114 (7 mmHg)14-161.185

Data for alternatives sourced from publicly available chemical databases.

The introduction of a chlorine atom increases the molecular weight, boiling point, and density compared to 2-phenylethanol.[5][6] The position of the chlorine atom also has a noticeable effect on the boiling and melting points of the isomers.

Functional Comparison:

  • 2-Phenylethanol: Widely used as a fragrance component due to its pleasant floral odor and as an antimicrobial preservative in cosmetics and pharmaceuticals.[6][7] It serves as a valuable benchmark for the sensory and biological properties of its derivatives.

  • Chlorinated Isomers: Halogenated aromatic compounds are often investigated for enhanced biological activity. While specific data for this compound is limited, related compounds like 1-(2-chlorophenyl)ethanol are known intermediates in the synthesis of pharmaceuticals, including kinase inhibitors.[8] The presence of the chlorine atom can alter lipophilicity and metabolic stability, which are key parameters in drug design. Research into chloro-aromatic compounds has also suggested potential interactions with neurological pathways, such as serotonin receptors, although this is an area requiring further investigation.[9]

Standard Characterization Protocols

To ensure the identity and purity of synthesized this compound, a combination of analytical techniques is employed.

Analytical Workflow Diagram

G A Synthesized Product B Purity Assessment (Gas Chromatography) A->B C Structural Confirmation (NMR Spectroscopy) A->C D Functional Group ID (FTIR Spectroscopy) A->D E Verified Compound B->E C->E D->E

Caption: Standard analytical workflow for compound characterization.

Protocol 1: Purity Determination by Gas Chromatography (GC)

Principle: GC separates compounds based on their volatility and interaction with a stationary phase. The area under the peak is proportional to the amount of the compound, allowing for purity assessment.

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent like dichloromethane or ethyl acetate (e.g., 1 mg/mL).

  • Instrument Setup: Use a GC system equipped with a Flame Ionization Detector (FID) and a non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5ms).

  • Injection: Inject 1 µL of the sample into the heated injection port.

  • Temperature Program: Run a temperature gradient program, for example, starting at 80°C, holding for 2 minutes, then ramping up to 250°C at 10°C/min.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. The purity is calculated as the area of the main product peak divided by the total area of all peaks.

Protocol 2: Structural Elucidation by NMR Spectroscopy

Principle: Nuclear Magnetic Resonance (NMR) provides detailed information about the carbon-hydrogen framework of a molecule, confirming its structure.

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum. The expected signals for this compound would include multiplets for the aromatic protons, and two triplets for the ethyl chain protons, along with a singlet for the hydroxyl proton.

  • ¹³C NMR Acquisition: Acquire a carbon NMR spectrum. This will show distinct signals for each unique carbon atom in the molecule.

  • Data Interpretation: Analyze the chemical shifts, integration values, and coupling patterns to confirm that the spectrum matches the expected structure of this compound.[2]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential when handling this compound.

  • Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[2]

  • Personal Protective Equipment (PPE): Always wear protective gloves, eye protection (safety glasses or goggles), and a lab coat.

  • Handling: Work in a well-ventilated area, preferably a fume hood, to avoid inhalation of any vapors. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dark place, in a tightly sealed container.[2]

Conclusion

This compound is a valuable chemical intermediate with a distinct set of physicochemical properties shaped by its chlorinated aromatic structure. While its applications are still under exploration, its structural similarity to biologically active molecules makes it a compound of interest for further research in medicinal chemistry and materials science. Understanding its synthesis, properties, and how it compares to related compounds like phenylethanol and its other isomers is crucial for any scientist working with this class of molecules. The experimental protocols provided in this guide offer a framework for the synthesis and validation of this compound in a research setting.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Chlorophenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, step-by-step protocol for the safe handling and proper disposal of 2-(3-Chlorophenyl)ethanol (CAS RN: 5182-44-5). As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The integrity of our work is reflected in the meticulous management of the entire chemical lifecycle, from acquisition to disposal. This document is designed to be your preferred source for operational guidance, ensuring that the disposal of this halogenated organic compound is conducted safely, efficiently, and in full regulatory compliance.

Hazard Profile and Chemical Characteristics of this compound

Before handling any chemical, a thorough understanding of its intrinsic properties and associated hazards is paramount. This compound, also known as 3-Chlorophenethyl Alcohol, is a chlorinated aromatic alcohol. Its primary hazards, as identified in its Safety Data Sheet (SDS), are skin and eye irritation[1]. While extensive toxicological data is not available, its classification as a halogenated organic compound dictates specific disposal pathways[2][3].

Below is a summary of its key chemical and physical properties.

PropertyValueSource
Chemical Formula C₈H₉ClOTCI
Molecular Weight 156.61 g/mol TCI[1]
Physical State Colorless to Light Yellow LiquidTCI
Boiling Point 79 °C @ 0.3 mmHgTCI[1]
Specific Gravity 1.18TCI[1]
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.TCI[1]
Incompatibilities Oxidizing agentsTCI[1]
Hazardous Decomposition Carbon monoxide, Carbon dioxide, Hydrogen chloride gasTCI[1]

Core Principles of Halogenated Waste Management

The presence of a chlorine atom on the phenyl ring classifies this compound as a halogenated organic compound . This is the single most critical factor influencing its disposal. Halogenated solvents cannot be mixed with non-halogenated solvents for several compelling reasons[2][3][4]:

  • Disposal Method: Halogenated waste is typically incinerated at high temperatures. The presence of halogens requires specialized incinerators equipped with acid gas scrubbers to neutralize the resulting hydrogen chloride (HCl) gas, preventing its release into the atmosphere[1].

  • Cost: The specialized handling and treatment make the disposal of halogenated waste significantly more expensive than non-halogenated waste[3].

  • Regulatory Compliance: Regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, mandate the strict segregation and proper identification of halogenated wastes[5].

Therefore, the foundational principle is absolute segregation .

Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)

Given the identified hazards, appropriate PPE is mandatory to prevent accidental exposure during handling and waste consolidation[6][7]. The selection of PPE should be based on a risk assessment of the procedure being performed.

PPE CategorySpecificationRationale
Hand Protection Nitrile gloves.Provides protection against splashes and direct skin contact, mitigating the risk of skin irritation[8][9]. Gloves must be inspected before use and disposed of after handling the chemical[8].
Eye/Face Protection Safety glasses with side shields or a face shield.Protects against splashes that could cause serious eye irritation[1][8].
Skin and Body Laboratory coat. A chemically resistant apron is recommended for bulk transfers.Prevents contamination of personal clothing[8].
Ventilation Use in a well-ventilated area, preferably within a chemical fume hood.Prevents the generation and inhalation of vapors or mists[1][8].

Step-by-Step Disposal Procedure

This protocol outlines the systematic process for collecting and storing this compound waste prior to its removal by a licensed disposal company.

Step 1: Container Selection

Select a waste container that is in good condition and constructed of a compatible material (e.g., glass or high-density polyethylene). The container must have a tightly sealing screw cap to prevent leaks and the escape of vapors[2][4].

Step 2: Waste Segregation

Designate a specific container exclusively for "Halogenated Organic Liquid Waste." Never mix this compound or any other chlorinated compound with non-halogenated waste streams like acetone, ethanol, or hexane[2][3][4].

Step 3: Labeling

Proper labeling is a critical compliance and safety step. As soon as the first drop of waste is added, affix a hazardous waste tag to the container. The label must include[2][4]:

  • The words "Hazardous Waste" .

  • The full, unabbreviated chemical name: "Waste this compound" . If other halogenated solvents are added, their names must also be listed.

  • The approximate concentration or volume of the waste.

  • The date accumulation started.

Step 4: Waste Accumulation

Add waste to the container in a well-ventilated area, such as a chemical fume hood. Keep the container closed at all times except when actively adding waste. Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion[4].

Step 5: Storage

Store the sealed and labeled waste container in a designated, secure satellite accumulation area. This area should be away from incompatible materials, particularly oxidizing agents, and sources of ignition[1][9]. Ensure secondary containment is used to capture any potential leaks.

Step 6: Arranging Final Disposal

Once the container is full or waste is no longer being generated, arrange for pickup through your institution's Environmental Health & Safety (EHS) office or a contracted licensed waste disposal company[1][5].

G Workflow for this compound Disposal cluster_prep Preparation cluster_accumulate Accumulation & Storage cluster_disposal Final Disposition start Start: Generate Waste ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container 2. Select Compatible Waste Container ppe->container segregate 3. Designate as 'Halogenated Waste' container->segregate labeling 4. Affix & Complete Hazardous Waste Label segregate->labeling add_waste 5. Add Waste in Fume Hood labeling->add_waste store 6. Store in Designated Area with Secondary Containment add_waste->store pickup 7. Arrange Pickup by Licensed Vendor / EHS store->pickup end_node End: Proper Disposal pickup->end_node

Caption: A logical workflow for the safe disposal of this compound.

Emergency Procedures: Spills and Exposures

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.

Personnel Exposure:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing[1][8]. If irritation occurs or persists, seek medical attention[1].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. If irritation persists, seek medical attention[1][8].

  • Inhalation: Move the person to fresh air. If they feel unwell, seek medical attention[1].

Spill Management: The response to a spill is dictated by its scale.

  • Small Spills (<100 mL): Ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a chemical absorbent pad. Collect the absorbed material and place it into a sealed, labeled container for disposal as halogenated waste[1][10].

  • Large Spills (>100 mL): Evacuate the immediate area and alert colleagues. Contact your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment[9]. Prevent the spill from entering drains[1][8].

G Decision Tree for Spill Response spill Spill of this compound Occurs assess Assess Spill Volume spill->assess small_spill < 100 mL (Minor Spill) assess->small_spill Small large_spill > 100 mL (Major Spill) assess->large_spill Large ppe_small 1. Alert Personnel in Area 2. Don Full PPE small_spill->ppe_small evacuate 1. Evacuate Immediate Area 2. Alert Colleagues large_spill->evacuate absorb 3. Absorb with Inert Material (e.g., Spill Kit Absorbent) ppe_small->absorb collect 4. Collect into Sealable Container absorb->collect label_dispose 5. Label as Halogenated Waste & Arrange for Disposal collect->label_dispose contact_ehs 3. Contact EHS / Emergency Response Team evacuate->contact_ehs secure 4. Secure Area & Prevent Entry contact_ehs->secure

Caption: A decision-making workflow for responding to spills.

References

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